Zabedosertib
Description
Properties
IUPAC Name |
N-[6-(2-hydroxypropan-2-yl)-2-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O4S/c1-19(2,29)13-10-15-12(11-27(26-15)7-8-32(3,30)31)9-16(13)25-18(28)14-5-4-6-17(24-14)20(21,22)23/h4-6,9-11,29H,7-8H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAMEEFUUFJZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)CCS(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1931994-81-8 | |
| Record name | Zabedosertib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1931994818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZABEDOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1GRK350ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Zabedosertib
Executive Summary: Zabedosertib (BAY 1834845) is a potent, selective, and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central regulator in the innate immune system.[3][4] It is an essential downstream component of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) family signaling.[3][5] By inhibiting the kinase activity of IRAK4, this compound effectively blocks the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which in turn suppresses the production of a wide array of pro-inflammatory cytokines and mediators.[3][6] This mechanism provides a targeted approach to modulating the innate immune response, with therapeutic potential in various immune-mediated inflammatory diseases.[7][8]
Core Mechanism: Inhibition of the IRAK4 Signaling Pathway
The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors, most notably the Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family.[3] With the exception of TLR3, these receptor families converge on a common intracellular signaling pathway orchestrated by the MyD88 adaptor protein and the IRAK family of kinases.[5][9]
IRAK4 is the first and most critical kinase recruited to the receptor-MyD88 complex, where it forms a structure known as the Myddosome.[3][5] Within this complex, IRAK4 undergoes autophosphorylation and subsequently phosphorylates IRAK1 or IRAK2.[3][5] This phosphorylation event is the crucial step that this compound inhibits.
The activated IRAK1/2 complex then dissociates from the receptor and interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream pathways, primarily the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][6] The culmination of this signaling is the transcription and enhanced mRNA stability of numerous genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6, IL-8), chemokines, and other mediators of inflammation.[3][5]
This compound, by selectively binding to the ATP-binding site of IRAK4, prevents its kinase activity, thereby halting the entire downstream signaling cascade at its origin.[3][9]
Quantitative Data on Potency and Pharmacodynamic Effects
The activity of this compound has been quantified through various biochemical, cellular, and in vivo assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Stimulus | Endpoint | IC₅₀ | Reference |
| Biochemical | Recombinant IRAK4 | 1 mM ATP | Kinase Activity | 3.55 nM | [1] |
| Cellular | THP-1 cells | LPS | TNF-α release | 2.3 µM* | [3] |
*Note: This IC₅₀ value is for an early lead compound (compound 5) in the series that led to this compound, indicating the potential of the chemical scaffold.
Table 2: Ex Vivo Pharmacodynamic Effects of this compound in Human Whole Blood
| Stimulant (Receptor) | Cytokine Measured | Inhibition vs. Placebo (%) | Reference |
| R848 (TLR7/8) | IL-1β, TNF-α, IL-6, IFN-γ | ~80% - 95% | [10] |
| LPS (TLR4) | IL-1β, TNF-α, IL-6, IL-8 | ~50% - 80% | [10] |
| IL-1β (IL-1R) | TNF-α, IL-6, IL-8 | Reduction Observed | [10] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Humans
| Challenge Model | Biomarker | Suppression vs. Placebo (%) | Reference |
| Intravenous LPS | Serum TNF-α | ≥80% | [10][11] |
| Intravenous LPS | Serum IL-6 | ≥80% | [10][11] |
| Intravenous LPS | C-reactive protein | Inhibition Observed | [10] |
| Intravenous LPS | Procalcitonin | Inhibition Observed | [10] |
| Topical Imiquimod | Skin Erythema (GMR) | 25% reduction (0.75 GMR) | [10][11] |
| Topical Imiquimod | Skin Perfusion (GMR) | 31% reduction (0.69 GMR) | [10][11] |
Key Experimental Protocols and Methodologies
The mechanism and potency of this compound have been elucidated through a series of standardized preclinical and clinical experimental models.
Biochemical IRAK4 Inhibition Assay: The direct inhibitory activity of this compound on its target was determined using a biochemical assay with recombinant human IRAK4 protein. The kinase activity is typically measured in the presence of a specific substrate and a fixed concentration of ATP (e.g., 1 mM) to assess the compound's ability to compete with ATP for the kinase's active site.[3] The half-maximal inhibitory concentration (IC₅₀) is then calculated from a dose-response curve.
Cell-Based Assays (THP-1 TNF-α Release): To assess cellular potency, human monocytic THP-1 cells are commonly used. These cells are stimulated with a TLR ligand, such as lipopolysaccharide (LPS), to induce a robust inflammatory response.[3] Cells are pre-incubated with varying concentrations of this compound before the LPS challenge. The supernatant is then collected, and the concentration of released TNF-α is quantified, typically by ELISA.[3] This assay confirms that the compound can penetrate the cell membrane and inhibit the target pathway in a cellular context.
Ex Vivo Whole Blood Stimulation Assay: This assay provides evidence of target engagement in a physiologically relevant matrix. Whole blood samples are collected from subjects treated with this compound or placebo.[10] The blood is then challenged ex vivo with specific immune stimulants such as LPS (for TLR4), R848 (for TLR7/8), or IL-1β (for IL-1R).[10] After incubation, plasma is separated, and a panel of cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) is measured. The percentage of inhibition of cytokine release in samples from the this compound group compared to the placebo group demonstrates the drug's systemic pharmacodynamic effect.[10]
Human Experimental Inflammation Models: To establish proof-of-mechanism in humans, randomized, placebo-controlled trials in healthy volunteers are conducted using well-characterized inflammation models.[10][11]
-
Topical Imiquimod Challenge: Imiquimod, a TLR7 agonist, is applied topically to the skin to induce localized inflammation. Endpoints include skin erythema (redness) and perfusion (blood flow), measured by non-invasive techniques like multispectral imaging and laser speckle contrast imaging, respectively.[10][11]
-
Intravenous LPS Challenge: A low dose of intravenous LPS is administered to induce a transient, systemic inflammatory response. Serial blood samples are taken to measure the kinetics of circulating inflammatory proteins (TNF-α, IL-6, IL-8), acute phase proteins (CRP, procalcitonin), and changes in leukocyte counts.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 8. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Zabedosertib: A Technical Guide to Its Mechanism of Action on the IRAK4 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zabedosertib (also known as BAY 1834845) is a potent and selective, orally administered small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that serves as an essential upstream regulator in the signaling cascades of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1Rs).[2] These pathways are central to the innate immune system, and their dysregulation is implicated in a variety of immune-mediated inflammatory diseases.[3] By targeting IRAK4, this compound effectively blocks the activation of downstream signaling molecules, leading to the suppression of pro-inflammatory cytokine production.[4] This technical guide provides an in-depth overview of the IRAK4 signaling pathway, the mechanism of action of this compound, a summary of its quantitative pharmacological data, detailed experimental protocols for its evaluation, and an overview of its clinical development.
The IRAK4 Signaling Pathway
IRAK4 is a central node in innate immunity, transducing signals from TLRs and IL-1Rs.[2] The signaling cascade is initiated by the recognition of Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) by TLRs, or by the binding of cytokines like IL-1 and IL-18 to their respective receptors.[2]
This ligand-receptor interaction triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). MyD88 then recruits IRAK4 through interactions between their respective death domains, forming a high-order signaling complex known as the Myddosome.[2][4] Within this complex, IRAK4 molecules are brought into close proximity, facilitating trans-autophosphorylation and activation.[5] Activated IRAK4 then phosphorylates other members of the IRAK family, primarily IRAK1.[6]
Phosphorylated IRAK1 subsequently associates with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of two major downstream pro-inflammatory pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus.[7]
-
MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[6][7]
The culmination of this signaling is the nuclear translocation of transcription factors that drive the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other mediators of inflammation.[8]
Quantitative Data and Pharmacological Profile
This compound has been characterized through a series of preclinical and clinical studies to determine its potency, pharmacokinetic profile, and in vivo activity.
In Vitro & Cellular Potency
This compound demonstrates potent inhibition of IRAK4 kinase activity and downstream functional consequences in cellular assays.
| Parameter | Value | Assay System | Reference |
| Biochemical IC50 | 3.55 nM | Recombinant IRAK4 Kinase Assay | [8] (citing original discovery) |
| Cellular IC50 | 86 nM (95% CI: 60-122 nM) | IL-6 release in human whole blood (R848 stimulated) | [9] |
| Cellular IC50 | 385 nM | TNF-α secretion in murine splenic cells (LPS stimulated) | [10] |
| Cellular IC50 | 1270 nM | TNF-α secretion in rat splenic cells (LPS stimulated) | [10] |
Phase 1 Pharmacokinetics in Healthy Volunteers
Phase 1 studies have established a favorable pharmacokinetic profile for this compound, supporting further clinical development.[11] Data is based on single ascending dose (up to 480 mg) and multiple ascending dose (up to 200 mg BID) studies.[1]
| Parameter | Value | Condition | Reference |
| Absolute Oral Bioavailability | 74% | 120 mg oral dose | [1] |
| Terminal Half-life (t½) | 19 - 30 hours | Dose-independent | [1][11] |
| Time to Max. Concentration (Tmax) | 2 - 3 hours | Oral tablet | [9] |
| Food Effect | No significant food effect | N/A | [1] |
| Accumulation Ratio (AUC) | 1.04 - 1.62 | Multiple Dosing | [1][11] |
| Projected Target Occupancy | ~80% | 120 mg BID at steady state | [9] |
Preclinical In Vivo Efficacy
This compound has demonstrated anti-inflammatory effects in animal models of induced inflammation.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Imiquimod-induced psoriasis (mouse) | Oral, dose-dependent | Significantly reduced erythema, skin thickening, and scaling. | [10] |
| IL-1β-induced inflammation (mouse) | Oral, dose-dependent | Blocked inflammation. | [10] |
| LPS-induced systemic inflammation (human) | 120 mg BID for 7 days | Suppressed serum TNF-α and IL-6 responses by ≥80%. | [10] |
| LPS-induced ARDS (mouse) | Oral | Significantly prevented lung injury and reduced inflammatory cell infiltration. | [12] |
Key Experimental Methodologies
The evaluation of IRAK4 inhibitors like this compound involves a multi-tiered approach, from biochemical assays to cellular and in vivo models.
Biochemical IRAK4 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.[13]
Principle: The amount of ADP produced is directly proportional to IRAK4 kinase activity. The assay converts this ADP into ATP, which then generates a luminescent signal via a luciferase reaction.[13]
Detailed Protocol:
-
Reaction Preparation: Prepare a master mix containing 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), a kinase substrate (e.g., Myelin Basic Protein), and ATP.[14]
-
Compound Addition: Add serially diluted this compound or vehicle control (e.g., DMSO, final concentration ≤1%) to the wells of a 96- or 384-well plate.[14]
-
Enzyme Addition: Add purified, recombinant IRAK4 enzyme to each well to initiate the kinase reaction.[14]
-
Incubation: Incubate the reaction plate for a defined period (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C).[13][14]
-
Signal Generation:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40-45 minutes at room temperature.[13][14]
-
Add Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.[13][14]
-
-
Data Acquisition: Read luminescence on a microplate reader.
-
Analysis: Calculate percent inhibition relative to vehicle controls and determine the IC50 value by fitting the data to a dose-response curve.
Ex Vivo Whole Blood Stimulation Assay
This assay provides a more physiologically relevant system to measure the functional consequences of IRAK4 inhibition in a complex cellular environment.[15]
Principle: Freshly drawn human whole blood is stimulated with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) in the presence of the inhibitor. The inhibition of downstream cytokine production (e.g., IL-6, TNF-α) is then quantified.[9][15]
Detailed Protocol:
-
Blood Collection: Collect fresh human whole blood from healthy volunteers into heparinized tubes.
-
Compound Pre-incubation: Aliquot blood into 96-well plates. Add various concentrations of this compound or vehicle control and pre-incubate for a short period (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Add a TLR agonist (e.g., 0.1 ng/mL LPS or R848) to the wells to stimulate the innate immune cells.[10]
-
Incubation: Incubate the plates for a specified duration (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Plasma Collection: Centrifuge the plates to pellet the blood cells. Carefully collect the supernatant (plasma).
-
Cytokine Quantification: Measure the concentration of target cytokines (e.g., IL-6, TNF-α) in the plasma using a validated method such as ELISA or a multiplex bead-based immunoassay.
-
Analysis: Determine the IC50 for the inhibition of cytokine release by plotting the percentage of inhibition against the drug concentration.[1]
In Vivo LPS-Induced Acute Lung Injury (ALI) Model
This model is used to assess the efficacy of an anti-inflammatory agent in a murine model of acute respiratory distress syndrome (ARDS).[12][16]
Principle: Intratracheal or nebulized administration of LPS induces a massive inflammatory response in the lungs, characterized by neutrophil influx, edema, and cytokine storm, mimicking key features of human ARDS.[16][17]
Detailed Protocol:
-
Animal Model: Use a standard mouse strain, such as C57BL/6.
-
Compound Administration: Administer this compound or vehicle control orally (p.o.) at a specified dose (e.g., 10-150 mg/kg) at a set time point before the LPS challenge (e.g., 1 hour prior).[18]
-
ALI Induction: Anesthetize mice and induce lung injury via intratracheal instillation or nebulization of LPS (e.g., 3-5 mg/kg).[17][19]
-
Endpoint Assessment (e.g., 24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a lung lavage with saline. Analyze the BAL fluid (BALF) for total and differential cell counts (especially neutrophils) and protein concentration (as a measure of permeability).[20][21]
-
Cytokine Analysis: Measure levels of TNF-α, IL-6, and other cytokines in the BALF and/or lung homogenates.[21]
-
Histopathology: Perfuse, fix, and section the lungs. Stain with H&E and score for evidence of injury, such as alveolar wall thickening, edema, and cellular infiltration.[16]
-
-
Analysis: Compare the measured endpoints between the this compound-treated group, vehicle group, and a naive control group to determine the extent of therapeutic protection.
Clinical Development and Findings
This compound has progressed through Phase 1 and Phase 2a clinical trials.
-
Phase 1: In healthy male volunteers, this compound was found to be safe and well-tolerated, with a favorable pharmacokinetic profile suitable for twice-daily oral dosing.[11] These studies also demonstrated proof-of-mechanism, showing that this compound suppressed local and systemic inflammatory responses induced by in vivo challenges.[10] Based on these results, a dose of 120 mg twice daily was selected for further development.[9]
-
Phase 2a (DAMASK Study): This randomized, placebo-controlled trial (NCT05656911) evaluated the efficacy and safety of this compound (120 mg BID) in adult patients with moderate-to-severe atopic dermatitis over 12 weeks.[22][23] While the drug maintained a favorable safety profile with no severe or serious treatment-emergent adverse events, it failed to demonstrate a significant difference from placebo in the primary efficacy endpoint (a composite EASI-75 response) or other key secondary endpoints related to disease severity and pruritus.[24][25]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of IRAK4. It effectively blocks the TLR/IL-1R signaling cascade, a cornerstone of the innate immune response. Extensive preclinical and Phase 1 clinical data have established its mechanism of action, favorable oral pharmacokinetics, and a good safety profile. While a Phase 2a study in atopic dermatitis did not meet its primary efficacy goals, the compound's demonstrated anti-inflammatory effects and safety suggest it may hold therapeutic potential in other immune-mediated diseases where the IRAK4 pathway is a key pathological driver.[24][25] The data and protocols outlined in this guide provide a comprehensive technical resource for professionals engaged in the research and development of IRAK4-targeted therapeutics.
References
- 1. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 10. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (BAY 1834845) / Bayer [delta.larvol.com]
- 13. promega.jp [promega.jp]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]
- 18. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. researchgate.net [researchgate.net]
- 24. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study – Cymbiotics Biopharma [cymbiotics.co]
- 25. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
Zabedosertib and Toll-like receptor signaling
An In-depth Technical Guide to Zabedosertib and Toll-like Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The innate immune system relies on germline-encoded pattern recognition receptors (PRRs) to detect microbial threats and endogenous danger signals. Among the most critical PRRs are the Toll-like receptors (TLRs), which initiate potent inflammatory responses. Dysregulation of TLR signaling is implicated in a wide range of autoimmune and inflammatory diseases. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a central kinase that acts as a master regulator immediately downstream of most TLRs and the IL-1 receptor family. Its indispensable role in propagating the inflammatory cascade makes it a highly attractive therapeutic target. This compound (BAY 1834845) is a potent, selective, and orally bioavailable small molecule inhibitor of IRAK4. This document provides a comprehensive technical overview of the TLR signaling pathway, the mechanism of action of this compound, its quantitative effects on inflammatory mediators, and detailed experimental protocols relevant to its study.
The Toll-like Receptor (TLR) Signaling Pathway
TLRs are transmembrane proteins that recognize conserved pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[1][2] In humans, the TLR family consists of 10 members (TLR1-10) located either on the cell surface or within endosomal compartments.[3][4]
Upon ligand binding, TLRs typically dimerize, bringing their cytoplasmic Toll/Interleukin-1 receptor (TIR) domains into close proximity.[2][5] This conformational change initiates a downstream signaling cascade that can be broadly divided into two main branches: MyD88-dependent and MyD88-independent (TRIF-dependent). This compound's mechanism is relevant to the MyD88-dependent pathway, which is utilized by all TLRs except for TLR3.[1][3]
The MyD88-Dependent Signaling Cascade
The MyD88-dependent pathway is the primary route for the production of pro-inflammatory cytokines. The key steps are as follows:
-
Adaptor Recruitment: The engaged TLR TIR domains recruit the primary adaptor protein, Myeloid differentiation primary response 88 (MyD88).[2][3][4]
-
Myddosome Formation: MyD88 interacts with IRAK4, a serine/threonine kinase, forming the core of a high-order signaling complex known as the Myddosome.[1][3] This complex then recruits other IRAK family members, primarily IRAK1 or IRAK2.[1][3]
-
Kinase Activation Cascade: Within the Myddosome, IRAK4 becomes activated and phosphorylates IRAK1/2.[3][6] This phosphorylation event activates IRAK1/2's own kinase activity and leads to its extensive autophosphorylation.[6]
-
TRAF6 Activation: The activated IRAK1/2 complex dissociates from the receptor and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1][3]
-
Downstream Pathways: TRAF6 activation leads to the stimulation of two major downstream pathways:
-
NF-κB Pathway: Activation of the inhibitor of NF-κB kinase (IKK) complex, which leads to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB to translocate to the nucleus.[1][3]
-
MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.[3][4]
-
-
Gene Expression: Nuclear translocation of NF-κB and activation of other transcription factors (like AP-1 via the MAPK pathway) drives the expression of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and other inflammatory mediators.[3][7][8]
This compound: A Selective IRAK4 Kinase Inhibitor
This compound (BAY 1834845) is a selective, orally administered inhibitor of IRAK4 kinase activity.[9] By targeting the ATP-binding site of IRAK4, this compound prevents the crucial initial phosphorylation events within the Myddosome.[3] This action effectively halts the entire downstream signaling cascade, preventing the activation of TRAF6, NF-κB, and MAPKs, and ultimately suppressing the production of key inflammatory cytokines.[1][3] Its high selectivity for IRAK4 minimizes off-target effects, offering a focused approach to modulating innate immune responses.[3]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays, as well as in clinical studies involving healthy volunteers.
Table 1: In Vitro Potency of this compound
| Assay Type | System | Target/Stimulus | Endpoint | IC₅₀ Value | Reference |
| Biochemical Kinase Assay | Purified Enzyme | IRAK4 | Kinase Activity | 3.55 nM | [9] |
| Cell-based Assay | THP-1 Cells | LPS (TLR4 agonist) | TNF-α Release | 2.3 µM | [1] |
| Cell-based Assay | Rat Splenic Cells | LPS (TLR4 agonist) | TNF-α Secretion | 1270 nM | [10] |
| Cell-based Assay | Murine Splenic Cells | LPS (TLR4 agonist) | TNF-α Secretion | 385 nM | [10] |
| Whole Blood Assay | Human Whole Blood | Resiquimod (R848; TLR7/8 agonist) | IL-6 Release | 86 nM | [11] |
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers
Data from a study where healthy volunteers received this compound (120 mg BID) for 7 days.[10][12][13]
| Challenge Model | Pathway | Marker | % Suppression vs. Placebo | Significance (p-value) |
| Systemic LPS (TLR4) | TLR4/MyD88 | Serum TNF-α | ≥80% | < 0.05 |
| Serum IL-6 | ≥80% | < 0.05 | ||
| C-Reactive Protein | Significant Inhibition | Not specified | ||
| Procalcitonin | Significant Inhibition | Not specified | ||
| IL-8 | Significant Inhibition | Not specified | ||
| Topical Imiquimod (TLR7) | TLR7/MyD88 | Skin Perfusion | 31% Reduction (GMR 0.69) | < 0.05 |
| Skin Erythema | 25% Reduction (GMR 0.75) | < 0.05 | ||
| Ex Vivo R848 (TLR7/8) | TLR7/8/MyD88 | IL-1β Release | ~80-95% | Not specified |
| TNF-α Release | ~80-95% | Not specified | ||
| IL-6 Release | ~80-95% | Not specified | ||
| Target Occupancy | IRAK4 | Estimated at Trough | ~79% | Not applicable |
Table 3: Key Efficacy Results from Phase II Atopic Dermatitis Study
Results at Week 12 for this compound (120 mg BID) versus placebo in adults with moderate-to-severe atopic dermatitis.[13]
| Endpoint | This compound (n=52) | Placebo (n=25) | Significance |
| EASI-75 Response Rate | 32.3% | 37.4% | Not Significant |
| % Change in EASI from Baseline | -44.6% | -55.9% | Not Significant |
| vIGA-AD Response (Score 0/1) | 15.9% | 28.5% | Not Significant |
| Peak Pruritus NRS Response | 16.4% | 25.0% | Not Significant |
While this compound was well-tolerated, it did not demonstrate efficacy over placebo in this atopic dermatitis study, a disease characterized by T2-dominated cytokine responses which may not be directly addressed by IRAK4 inhibition.[13]
Key Experimental Protocols
Protocol 1: IRAK4 Biochemical Kinase Assay
This protocol describes a method to determine the direct inhibitory effect of a compound on IRAK4's enzymatic activity. This example is a time-resolved fluorescence energy transfer (TR-FRET) or fluorescence-based assay.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 4X reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 50 mM β-glycerophosphate, 1 mM Na₃VO₄, 20 mM DTT).[14]
-
ATP/Substrate Cocktail: Prepare a 2X solution containing ATP and a suitable peptide substrate (e.g., a biotinylated peptide derived from Ezrin/Radixin/Moesin).[14][15] The final ATP concentration should be near the Kₘ value for accurate IC₅₀ determination.[15]
-
Enzyme Solution: Dilute recombinant human IRAK4 enzyme in 1X kinase buffer to a working concentration.[14]
-
Test Compound: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound (or vehicle control) to the wells of a microplate.
-
Add the IRAK4 enzyme solution to the wells and pre-incubate for 5-10 minutes at room temperature to allow the compound to bind to the enzyme.[14]
-
Initiate the kinase reaction by adding the ATP/Substrate Cocktail.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.[14][15]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop buffer containing a chelating agent like EDTA.[14][15]
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.[14]
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., Phospho-Ezrin/Radixin/Moesin antibody).[14][15]
-
After incubation and washing, add a Europium-labeled secondary antibody.[14][15]
-
After a final wash, add an enhancement solution and read the time-resolved fluorescence signal.
-
-
Data Analysis:
-
The signal is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Ex Vivo Whole Blood Cytokine Release Assay
This assay measures the ability of a compound to inhibit TLR-mediated cytokine production in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Collect fresh human whole blood from healthy volunteers into heparinized tubes.
-
Compound Incubation:
-
Aliquot whole blood into 96-well plates.
-
Add serial dilutions of this compound (or vehicle control) to the wells.
-
Pre-incubate the blood with the compound for a specified time (e.g., 1 hour) at 37°C in a CO₂ incubator.
-
-
TLR Stimulation:
-
Incubation: Incubate the plates for 6 to 24 hours at 37°C in a CO₂ incubator. The duration depends on the cytokine of interest.[10][11]
-
Sample Collection:
-
After incubation, centrifuge the plates to pellet the blood cells.
-
Carefully collect the supernatant (plasma) for cytokine analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma samples using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis:
-
Subtract the background cytokine levels from the unstimulated controls.
-
Calculate the percent inhibition of cytokine release for each this compound concentration compared to the stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
Protocol 3: Immunoprecipitation (IP) Kinase Assay
This protocol is used to assess the activity of endogenous IRAK4 from cell lysates after stimulation.
Methodology:
-
Cell Culture and Stimulation:
-
Cell Lysis:
-
Wash cells with cold PBS and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to preserve protein integrity and phosphorylation states.[16]
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate (0.5-1.0 mg of total protein) with an anti-IRAK4 antibody for 1-2 hours at 4°C on a rotator.[16]
-
Add Protein A/G-coupled beads (e.g., Sepharose) and incubate for another hour to capture the antibody-IRAK4 complex.[16]
-
Wash the beads extensively with lysis buffer (sometimes containing high salt concentrations like 0.5 M NaCl) to remove non-specifically bound proteins.[16]
-
-
In Vitro Kinase Assay:
-
Wash the beads with a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂).[16]
-
Resuspend the beads in kinase assay buffer containing a recombinant substrate (e.g., GST-Pellino1) and [γ-³²P]ATP.[16]
-
If testing an inhibitor, add this compound to the reaction mix.
-
Incubate the reaction at 30°C for a defined time (e.g., 30 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into the substrate.
-
Quantify the band intensity to determine kinase activity.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of IRAK4, a critical node in MyD88-dependent TLR and IL-1R signaling. Preclinical and early clinical pharmacodynamic studies have conclusively demonstrated its ability to robustly suppress the production of key pro-inflammatory cytokines driven by this pathway.[12][13] The provided quantitative data and experimental protocols offer a framework for researchers to further investigate IRAK4 inhibition. While the clinical translation of this mechanism proved challenging in the T2-driven environment of atopic dermatitis, the profound anti-inflammatory effects of this compound underscore the potential of IRAK4 inhibition as a therapeutic strategy for other immune-mediated inflammatory diseases where the MyD88-IRAK4 axis is a primary driver of pathology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Zabedosertib: A Technical Guide to its Cytokine Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabedosertib (BAY 1834845) is a potent and selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[1][2] Dysregulation of these pathways is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. By targeting IRAK4, this compound effectively modulates the production of a wide array of pro-inflammatory cytokines, positioning it as a promising therapeutic agent for various immune-mediated conditions. This technical guide provides an in-depth overview of the cytokine inhibition profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental assessment.
Mechanism of Action: IRAK4 Inhibition
Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by their respective cytokines, a signaling cascade is initiated that is critically dependent on IRAK4.[3] IRAK4 acts as a master kinase, phosphorylating and activating IRAK1 and IRAK2. This leads to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways, which in turn drive the transcription and release of numerous pro-inflammatory cytokines and chemokines.[4][5] this compound exerts its anti-inflammatory effects by binding to the ATP-binding site of IRAK4, thereby preventing its kinase activity and halting the downstream signaling cascade.
Quantitative Cytokine Inhibition Data
The inhibitory activity of this compound has been quantified in various in vitro and ex vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of IRAK4 and TNF-α
| Target/Endpoint | Assay System | IC50 | Reference |
| IRAK4 Kinase Activity | Biochemical Assay | 3.55 nM | [2] |
| TNF-α Release | LPS-stimulated THP-1 cells | 2.3 µM | [4][5] |
| IL-1, IFN-γ, IL-17, TNF-α | In Vitro Assay | Inhibition at 500 nM | [2] |
Table 2: Ex Vivo Cytokine Inhibition in Human Whole Blood
Data represents the percentage reduction in cytokine release in the presence of this compound.
| Stimulus | Cytokine | Percent Inhibition | Reference |
| LPS (TLR4 agonist) | TNF-α | ~50% | [2] |
| IL-6 | ~50% | [2] | |
| IL-8 | 50-80% | [2] | |
| IL-1β | 50-80% | [2] | |
| R848 (TLR7/8 agonist) | TNF-α | 80-95% | [2] |
| IL-6 | 80-95% | [2] | |
| IL-8 | Mildly impacted | [2] | |
| IL-1β | 80-95% | [2] | |
| IFN-γ | 80-95% | [2] | |
| IL-10 | Mildly impacted | [2] | |
| IP-10 | Mildly impacted | [2] | |
| IFN-α | Mildly impacted | [2] | |
| IL-1β (IL-1R agonist) | TNF-α | Reduction observed | [2] |
| IL-6 | 50-80% | [2] | |
| IL-8 | 50-80% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key assays used to characterize the cytokine inhibition profile of this compound.
IRAK4 Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of IRAK4.
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) dissolved in DMSO
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well assay plates
-
Phosphocellulose paper and scintillation counter (for radioactive assays) or luminometer (for non-radioactive assays)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In the assay plate, add the kinase buffer, the diluted this compound solution, and the IRAK4 enzyme.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP (e.g., at a concentration of 1 mM). For radioactive assays, include the radiolabeled ATP in this mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Detect the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated radiolabeled ATP and then measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
LPS-Stimulated TNF-α Release in THP-1 Cells
This cell-based assay assesses the ability of this compound to inhibit cytokine production in a human monocytic cell line.
-
Reagents and Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
ELISA kit for human TNF-α
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Culture THP-1 cells to the desired density.
-
Seed the THP-1 cells into a 96-well plate at a concentration of, for example, 1 x 10⁵ cells per well.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour) in the incubator.
-
Stimulate the cells by adding LPS to a final concentration of, for example, 100 ng/mL.
-
Incubate the plate for a further period (e.g., 4-6 hours) to allow for TNF-α production and secretion.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the this compound concentration.
-
Ex Vivo Whole Blood Cytokine Release Assay
This assay provides a more physiologically relevant assessment of this compound's activity in a complex biological matrix.
-
Reagents and Materials:
-
Freshly drawn human whole blood from healthy volunteers collected in heparinized tubes.
-
RPMI-1640 medium.
-
Stimulants: LPS, R848, IL-1β.
-
This compound (or other test compounds) dissolved in DMSO.
-
96-well plates.
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits.
-
Incubator (37°C, 5% CO₂).
-
-
Procedure:
-
Within a short time after collection, dilute the whole blood with RPMI-1640 medium (e.g., a 1:1 or 1:4 dilution).
-
Add the diluted blood to the wells of a 96-well plate.
-
Add various concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 1 hour).
-
Add the respective stimulants (e.g., LPS at 10-100 ng/mL, R848 at 1 µg/mL, or IL-1β at 10 ng/mL) to the appropriate wells. Include unstimulated and vehicle-only controls.
-
Incubate the plates for an appropriate duration (e.g., 6 to 24 hours) at 37°C with 5% CO₂.
-
After incubation, centrifuge the plates and carefully collect the plasma supernatant.
-
Measure the concentrations of a panel of cytokines in the supernatant using a multiplex immunoassay or individual ELISAs.
-
Calculate the percentage of inhibition for each cytokine at each concentration of this compound relative to the stimulated control.
-
Conclusion
This compound demonstrates potent and selective inhibition of IRAK4, leading to a broad-spectrum reduction in the production of key pro-inflammatory cytokines. The quantitative data from biochemical, in vitro, and ex vivo assays consistently highlight its immunomodulatory potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this compound and other IRAK4 inhibitors in the context of inflammatory and autoimmune diseases. The comprehensive cytokine inhibition profile of this compound supports its ongoing clinical development as a novel therapeutic option for patients with immune-mediated disorders.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rivm.nl [rivm.nl]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of BAY 1834845 (Zabedosertib): A Technical Guide to a Novel IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical characterization of BAY 1834845, also known as Zabedosertib. This potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is under development as an oral therapeutic for various immune-mediated inflammatory diseases.[1][2] This document details the scientific journey from a high-throughput screening hit to a clinical candidate, presenting key data, experimental methodologies, and the underlying signaling pathways.
The Role of IRAK4 in Innate Immunity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine-protein kinase that serves as a master regulator in the innate immune system.[1][3] It is an essential downstream component of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4][5] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4, forming a complex known as the Myddosome.[1][4]
Activated IRAK4 then phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2.[1][4][6] This initiates a signaling cascade involving TRAF6, ultimately leading to the activation of key downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[1][7] The activation of these pathways results in the transcription and release of numerous pro-inflammatory cytokines and chemokines, driving the inflammatory response.[1][7] Given its central role, inhibiting IRAK4 presents a compelling therapeutic strategy for modulating the excessive inflammation characteristic of many autoimmune and inflammatory disorders.[1][2][3]
Discovery of BAY 1834845
The journey to identify BAY 1834845 began with a high-throughput screening of Bayer's internal compound library.[1][8] This initial effort yielded a hit compound which, despite showing activity, had certain liabilities. The subsequent lead optimization program utilized a structure-based design approach, leveraging an in-house docking model to exploit distinct features of the IRAK4 binding site.[1][7] This strategy successfully overcame the initial liabilities, leading to the discovery of two clinical candidates, BAY 1834845 (this compound) and BAY 1830839, both possessing a unique combination of high potency and selectivity.[1][7]
Quantitative Data
BAY 1834845 demonstrates potent inhibition of IRAK4 and a favorable pharmacokinetic profile, supporting its development as an oral therapeutic.
Table 1: In Vitro Potency and Selectivity of BAY 1834845
| Target | Assay Type | IC₅₀ (nM) | Reference |
| IRAK4 | Biochemical | 3.55 | [9] |
| IRAK4 | Biochemical | 8 | [2] |
Note: Discrepancies in IC₅₀ values can arise from different assay conditions (e.g., ATP concentration).
Table 2: Pharmacokinetic and Physicochemical Properties of BAY 1834845
| Parameter | Value / Classification | Significance | Reference |
| Route of Administration | Oral | Patient convenience | [2][9] |
| Permeability (Caco-2) | High | Good potential for oral absorption | [2] |
| Aqueous Solubility | Low | Characteristic of BCS Class II | [2] |
| BCS Classification | Class II | High permeability, low solubility | [2] |
Table 3: In Vivo Pharmacodynamic and Efficacy Data for BAY 1834845
| Model/Challenge | Species/Subject | Key Finding | Quantitative Result | Reference |
| LPS-induced TNFα | Rat Splenic Cells | Potent inhibition of cytokine secretion | - | [2] |
| Imiquimod (IMQ)-induced Skin Inflammation | Healthy Male Volunteers | Significant reduction in skin redness | Geometric Mean Ratio vs. Placebo: 0.75 (p < 0.05) | [10][11] |
| Imiquimod (IMQ)-induced Skin Inflammation | Healthy Male Volunteers | Significant reduction in skin perfusion | Geometric Mean Ratio vs. Placebo: 0.69 (p < 0.05) | [12][10][11] |
| LPS Systemic Challenge | Healthy Male Volunteers | Significant suppression of inflammatory cytokines | ≥80% suppression of TNF-α and IL-6 vs. Placebo (p < 0.05) | [12][11] |
Key Experimental Protocols
The characterization of BAY 1834845 involved a series of standardized biochemical, cellular, and in vivo assays.
4.1. IRAK4 Biochemical Inhibition Assay
-
Objective: To determine the direct inhibitory activity of the compound on IRAK4 kinase activity.
-
Methodology:
-
Recombinant human IRAK4 enzyme is incubated in a reaction buffer containing a suitable kinase substrate (e.g., a generic peptide substrate) and ATP.
-
Test compounds (e.g., BAY 1834845) are added at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioactive filter-binding assays.
-
The concentration of the compound that inhibits 50% of the enzymatic activity (IC₅₀) is calculated by plotting the percent inhibition against the compound concentration.
-
4.2. Cellular Assay: LPS-Stimulated Cytokine Release
-
Objective: To measure the compound's ability to inhibit IRAK4-mediated signaling in a cellular context.
-
Methodology:
-
Primary cells, such as rat splenic cells or human peripheral blood mononuclear cells (PBMCs), are isolated and cultured.
-
Cells are pre-incubated with various concentrations of BAY 1834845 or a vehicle control for a specified time.
-
The cells are then stimulated with a TLR4 agonist, such as Lipopolysaccharide (LPS), to activate the IRAK4 pathway.
-
After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant is quantified using a standard method like Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC₅₀ values are determined by analyzing the dose-dependent inhibition of cytokine release.
-
4.3. In Vivo Pharmacodynamic Model: LPS and Imiquimod Challenge
-
Objective: To evaluate the pharmacological effect of orally administered BAY 1834845 on local and systemic inflammation.[11]
-
Methodology (as conducted in healthy volunteers):
-
Dosing: Healthy male participants receive oral doses of BAY 1834845, placebo, or an active comparator (e.g., prednisolone) twice daily for a set period (e.g., 7 days).[11]
-
Local Inflammation Challenge: A localized skin inflammation is induced by the topical application of Imiquimod (IMQ) cream, a TLR7 agonist, on the participants' backs for several consecutive days.[11]
-
Local Readouts: The resulting inflammatory response is non-invasively evaluated. Erythema (redness) is measured using multispectral imaging, and skin perfusion (blood flow) is quantified by laser speckle contrast imaging.[11]
-
Systemic Inflammation Challenge: On the final day of treatment, a systemic inflammatory response is induced via a low-dose intravenous infusion of LPS.[11]
-
Systemic Readouts: Blood samples are collected before and at multiple time points after the LPS challenge. Circulating inflammatory proteins (TNF-α, IL-6, IL-8), acute-phase proteins (C-reactive protein, procalcitonin), and immune cell differentiation are evaluated.[12][11]
-
Conclusion
The discovery of BAY 1834845 (this compound) is a result of a targeted and structure-guided drug discovery campaign.[1] It is a potent, selective, and orally active IRAK4 inhibitor that has demonstrated significant anti-inflammatory effects in both preclinical models and human challenge studies.[1][12][9] Its ability to effectively suppress key inflammatory pathways in both localized and systemic settings underscores its potential as a valuable therapeutic agent for treating a range of immune-mediated inflammatory diseases.[12][11] Favorable pharmacokinetic and safety profiles in early clinical studies have supported its advancement into further clinical development, including Phase 2a studies in conditions like atopic dermatitis.[2][13]
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BAY-1830839 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Atopic dermatitis | Study 22158 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
Zabedosertib: A Deep Dive into its Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zabedosertib (BAY 1834845) is a potent and selective oral inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system.[1][2][3][4] By targeting IRAK4, this compound effectively modulates the inflammatory response mediated by Toll-like receptors (TLRs) and IL-1 family receptors (IL-1Rs). This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on innate immune signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental protocols and structured quantitative data are presented to support further research and development in this area.
Introduction to Innate Immunity and the Role of IRAK4
The innate immune system serves as the body's first line of defense against pathogens and endogenous danger signals.[2][5] This response is initiated by pattern recognition receptors (PRRs), including the Toll-like receptor (TLR) family, which recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][5]
A central pathway in innate immunity is the TLR/IL-1R signaling cascade. Upon ligand binding, most TLRs (excluding TLR3) and IL-1Rs recruit the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2][5] This leads to the formation of a higher-order signaling complex known as the Myddosome, where IRAK4 is the first kinase recruited.[2][5] IRAK4's kinase activity is indispensable for the subsequent activation of IRAK1 and IRAK2, which in turn triggers downstream signaling through TRAF6, ultimately leading to the activation of the NF-κB and MAPK pathways.[2][5][6] This cascade results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which are key drivers of inflammation.[5][7] Given its pivotal role, IRAK4 has emerged as a promising therapeutic target for a range of immune-mediated inflammatory diseases.[2][7]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of IRAK4. By binding to IRAK4, this compound prevents its autophosphorylation and the subsequent phosphorylation of IRAK1 and IRAK2, thereby blocking the downstream signaling cascade.[1][2] This targeted inhibition effectively suppresses the production of inflammatory mediators that are dependent on the MyD88-IRAK4 pathway.
Below is a diagram illustrating the TLR/IL-1R signaling pathway and the point of intervention by this compound.
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the potency and efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Assay | System | Stimulus | Measured Endpoint | IC50 | Reference |
| IRAK4 Inhibition | Biochemical Assay | 1 mM ATP | IRAK4 Kinase Activity | 3.4 nM | [4] |
| IRAK4 Inhibition | Biochemical Assay | 1 mM ATP | IRAK4 Kinase Activity | 212 nM | [2][5] |
| TNF-α Release | THP-1 Cells | LPS | TNF-α Production | 2.3 µM | [2][5] |
| IL-6 Release Inhibition | Human Whole Blood | Resiquimod (R848) | IL-6 Production | 86 nM (95% CI: 60-122 nM) | [7] |
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers
| Study Design | Challenge | Biomarker | Effect of this compound | Reference |
| Randomized, Placebo-Controlled | Intravenous LPS (1 ng/kg) | Serum TNF-α and IL-6 | ≥80% suppression vs. placebo (p < 0.05) | [8][9] |
| Randomized, Placebo-Controlled | Intravenous LPS (1 ng/kg) | C-reactive protein, procalcitonin, IL-8 | Inhibition of response | [8][9] |
| Randomized, Placebo-Controlled | Topical Imiquimod (IMQ) | Skin Perfusion (Laser Speckle Contrast Imaging) | Geometric Mean Ratio vs. Placebo: 0.69 (p < 0.05) | [8][9] |
| Randomized, Placebo-Controlled | Topical Imiquimod (IMQ) | Erythema (Multispectral Imaging) | Geometric Mean Ratio vs. Placebo: 0.75 (p < 0.05) | [8][9] |
| Single Ascending Dose (SAD) Study | Ex vivo LPS stimulation of whole blood | TNF-α Release | Transient reduction 6 hours post-dose | [7] |
| Multiple Ascending Dose (MAD) Study | Ex vivo LPS stimulation of whole blood | TNF-α Release | Clear reduction in almost all participants | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
Ex Vivo Whole Blood Stimulation Assay
This assay is used to assess the pharmacodynamic effect of this compound on cytokine production in a physiologically relevant matrix.
Objective: To measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines from whole blood cells following stimulation with a TLR agonist.
Methodology:
-
Blood Collection: Whole blood is collected from study participants at various time points before and after this compound administration.
-
Stimulation: Aliquots of whole blood are stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) to activate TLR4 or Resiquimod (R848) to activate TLR7/8.
-
Incubation: The stimulated blood samples are incubated for a specified period (e.g., 6-24 hours) at 37°C to allow for cytokine production and release.
-
Cytokine Measurement: Plasma is separated from the blood cells by centrifugation. The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma are quantified using a validated immunoassay, such as ELISA or a multiplex bead-based assay.
-
Data Analysis: The percentage of inhibition of cytokine release is calculated by comparing the cytokine levels in samples from this compound-treated participants to those from placebo-treated participants or baseline values.
The following diagram illustrates the workflow for the ex vivo whole blood stimulation assay.
In Vivo Models of Inflammation
Animal and human models of inflammation are utilized to evaluate the in vivo efficacy of this compound.
4.2.1. Imiquimod (IMQ)-Induced Skin Inflammation in Healthy Volunteers
Objective: To assess the anti-inflammatory effect of this compound on a localized skin inflammation model.
Methodology:
-
Treatment: Healthy volunteers receive oral this compound or placebo for a specified duration.
-
Induction of Inflammation: A topical cream containing imiquimod, a TLR7 agonist, is applied to a defined area of the skin to induce a localized inflammatory response.
-
Assessment of Inflammation: The inflammatory response is evaluated using non-invasive imaging techniques:
-
Laser Speckle Contrast Imaging: To measure changes in skin perfusion (blood flow).
-
Multispectral Imaging: To quantify erythema (redness).
-
-
Data Analysis: The treatment effect is determined by comparing the changes in skin perfusion and erythema in the this compound-treated group versus the placebo group.
4.2.2. Systemic LPS Challenge in Healthy Volunteers
Objective: To evaluate the effect of this compound on a systemic inflammatory response.
Methodology:
-
Treatment: Healthy volunteers are administered this compound or placebo.
-
LPS Challenge: A low dose of bacterial lipopolysaccharide (LPS) is administered intravenously to induce a transient, systemic inflammatory response.
-
Monitoring: Blood samples are collected at multiple time points post-challenge to measure circulating levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and acute-phase proteins (e.g., C-reactive protein, procalcitonin). Clinical parameters are also monitored.
-
Data Analysis: The suppressive effect of this compound is quantified by comparing the cytokine and acute-phase protein responses between the active treatment and placebo groups.
Clinical Development and Future Directions
This compound has been investigated in Phase 1 studies in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile.[7][10][11] Pharmacodynamic studies have confirmed its ability to suppress local and systemic inflammatory responses.[8][9] A Phase 2a study evaluated the efficacy and safety of this compound in adults with moderate-to-severe atopic dermatitis.[12][13][14] While this particular study did not show evidence of efficacy for atopic dermatitis, the compound was well-tolerated.[12][13]
The potent anti-inflammatory effects demonstrated in mechanistic studies suggest that this compound may hold therapeutic potential for other immune-mediated diseases where the TLR/IL-1R signaling pathway plays a more central pathogenic role.[12][13] Future research will likely focus on exploring the efficacy of this compound in other inflammatory conditions.
Conclusion
This compound is a selective IRAK4 inhibitor that effectively targets a key node in the innate immune signaling cascade. Through its mechanism of action, it potently suppresses the production of pro-inflammatory cytokines driven by TLR and IL-1R activation. The comprehensive data from in vitro, preclinical, and clinical studies underscore the potential of IRAK4 inhibition as a therapeutic strategy for a variety of inflammatory disorders. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the field of innate immunity-targeted therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound (BAY1834845) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 8. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study – Cymbiotics Biopharma [cymbiotics.co]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Target Validation of Zabedosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabedosertib (also known as BAY 1834845) is a selective, orally administered small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][2][3]. As a central regulator of the innate immune system, IRAK4 is a critical node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[4][5]. Activation of these pathways is associated with a host of inflammatory and autoimmune disorders, making IRAK4 a compelling therapeutic target[4][5]. This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to confirm its engagement and modulation of the IRAK4 target.
Core Molecular Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that plays an indispensable role in the signal transduction of all TLRs (except TLR3) and the IL-1R family[4][5]. Upon ligand binding to these receptors, the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) is recruited, which in turn recruits IRAK4 to form a complex known as the Myddosome[5]. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1 or IRAK2[4][5]. This phosphorylation cascade initiates downstream signaling through pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the production of pro-inflammatory cytokines and other mediators of inflammation[4][5][6]. Given its pivotal position, inhibiting IRAK4 activity is a promising strategy for treating a range of immune-mediated inflammatory diseases[4][7][8].
Target Validation Strategy & Logical Framework
The validation of IRAK4 as the primary target of this compound follows a logical progression from biochemical confirmation of inhibition to demonstrating a predictable functional consequence in cellular and in vivo systems. The core hypothesis is that by selectively inhibiting the kinase activity of IRAK4, this compound will block the downstream signaling cascade, resulting in a measurable reduction of pro-inflammatory cytokine production.
Caption: Logical framework for this compound's mechanism of action.
Quantitative Assessment of Target Engagement and Pharmacodynamic Effect
The potency and efficacy of this compound have been quantified across a range of biochemical, cellular, and in vivo assays.
Table 1: In Vitro Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Stimulus | Parameter | Value | Reference |
| Biochemical Assay | Recombinant IRAK4 | 1 mM ATP | IC50 | 3.55 nM | [2] |
| Cell-Based Assay | THP-1 cells | Lipopolysaccharides (LPS) | IC50 (TNF-α release) | 2.3 µM* | [4][5] |
| Whole Blood Assay | Human Whole Blood | Resiquimod (R848) | IC50 (IL-6 release) | 86 nM | [9] |
| Note: This value is for the initial hit compound, from which this compound was optimized. Specific cellular IC50 for this compound is implied by its progression to clinical trials. |
Table 2: In Vivo and Clinical Pharmacodynamic Activity of this compound
| Model System | Challenge | Dose | Effect | Reference |
| Healthy Volunteers | Intravenous LPS (1 ng/kg) | 120 mg BID for 7 days | ≥80% suppression of serum TNF-α and IL-6 vs. placebo | [10][11] |
| Healthy Volunteers | Topical Imiquimod (IMQ) | 120 mg BID for 7 days | Significant reduction in skin perfusion and erythema | [10][11] |
| Healthy Volunteers | Ex vivo LPS stimulation | Single oral doses | Transient reduction in LPS-mediated cytokine release | [9] |
| Mouse Model | LPS-induced ARDS | 150 mg/kg, p.o. | Prevents lung injury and reduces inflammation | [2] |
Table 3: Kinase Selectivity Profile
| Assay | Concentration | Results | Reference |
| KINOMEscan | 1 µM | Excellent selectivity profile over a panel of 456 kinases | [4] |
Signaling Pathway Visualization
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 10. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Core of Innate Immunity: MyD88-Dependent Signaling
An In-depth Technical Guide to Zabedosertib and its Role in MyD88-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (BAY 1834845), a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The document details the core mechanism of MyD88-dependent signaling, this compound's mode of action, quantitative efficacy data from various studies, and detailed experimental protocols relevant to its evaluation.
The innate immune system relies on the rapid detection of pathogens and danger signals to initiate an inflammatory response. This process is largely mediated by Toll-like Receptors (TLRs) and the Interleukin-1 Receptor (IL-1R) family. A critical convergence point for these signaling pathways is the adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[1][2][3]
Upon ligand binding, TLRs (with the exception of TLR3) and IL-1R recruit MyD88 to form a receptor-signaling complex.[1][4] MyD88, in turn, recruits IRAK4, a serine/threonine kinase, leading to the formation of a higher-order signaling complex known as the Myddosome.[1][5] Within the Myddosome, IRAK4 undergoes autophosphorylation and then phosphorylates IRAK1 or IRAK2.[1] This kinase cascade activates downstream pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6] The culmination of this signaling is the nuclear translocation of transcription factors that drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, IL-6, and IL-17.[1][7]
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 3. MyD88 Pathway → Area [lifestyle.sustainability-directory.com]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
Zabedosertib: A Technical Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabedosertib (also known as BAY 1834845) is an experimental, orally active, small molecule drug that functions as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response.[3] It acts as a key intracellular signaling component downstream of Toll-like receptors (TLRs) (except TLR3) and the IL-1 receptor (IL-1R) family.[3][4] By targeting IRAK4, this compound modulates the signaling pathways that lead to the production of pro-inflammatory cytokines, giving it significant therapeutic potential for a variety of immune-mediated inflammatory diseases.[5][6][7] This guide provides an in-depth overview of the mechanism of action of this compound and its downstream signaling consequences, supported by quantitative data and detailed experimental protocols.
Core Mechanism: Inhibition of IRAK4-Mediated Signaling
The primary mechanism of action of this compound is the selective inhibition of the kinase activity of IRAK4.[2] IRAK4 is indispensable for signaling through the MyD88-dependent pathway, which is activated by a wide range of inflammatory stimuli.[3][5]
The TLR/IL-1R Signaling Cascade:
-
Ligand Recognition: The pathway is initiated when TLRs recognize pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), or when IL-1 family cytokines bind to their respective receptors (IL-1R).[3][5][8]
-
Myddosome Formation: Upon receptor activation, the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) is recruited. MyD88 then recruits IRAK4, which in turn recruits IRAK1 and/or IRAK2, forming a large signaling complex known as the Myddosome.[3][5][9] The assembly of this complex is a critical step for signal propagation.[10][11]
-
IRAK4 Activation and Downstream Phosphorylation: Within the Myddosome, IRAK4 becomes activated and phosphorylates IRAK1 and IRAK2.[3][8]
-
Signal Amplification: The phosphorylated IRAK1/2 dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][5]
-
Cytokine Production: Activation of these transcription factors results in the expression and secretion of a broad array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1, IL-6, IL-8, and IL-17.[2][5][6]
This compound exerts its effect by binding to IRAK4 and inhibiting its kinase function. This prevents the phosphorylation and activation of IRAK1/2, effectively halting the signaling cascade before the amplification step. This blockade of the Myddosome-dependent signaling is the primary mechanism through which this compound produces its anti-inflammatory effects.
Quantitative Data on Downstream Effects
The inhibitory activity of this compound has been quantified in various preclinical and clinical settings, demonstrating its potent effect on downstream signaling outputs, primarily the reduction of inflammatory cytokine production.
Table 1: In Vitro Inhibitory Potency
| Parameter | Value | Cell/Assay Type | Reference |
| IRAK4 IC50 | 3.55 nM | Biochemical Assay | [2] |
| IL-6 Release IC50 | 86 nM | In vitro human whole-blood assay (Resiquimod stimulation) | [12] |
Table 2: Preclinical In Vivo and Ex Vivo Efficacy
| Model | Treatment | Effect | Reference |
| LPS-induced inflammation in BALB/c mice | This compound (150 mg/kg, p.o., twice) | Prevents lung injury and reduces inflammation | [2] |
| IL-1β-induced inflammation in mice | This compound (40-80 mg/kg, p.o.) | Dose-dependent inhibition of inflammation | [2] |
| LPS-induced inflammation in mice | This compound (10-40 mg/kg, p.o.) | Dose-dependent inhibition of inflammation | [2] |
| LPS-stimulated rat splenic cells | This compound | Strongly inhibits TNF-α secretion | [6] |
| Various inflammatory stimuli (R848, LPS, IL-1β) in human whole blood | This compound (BAY1834845) | ~80-95% reduction in R848-driven IL-1β, TNF-α, IL-6, IFN-γ; 50-80% reduction in LPS-driven IL-1β, TNF-α, IL-6, IL-8 | [4] |
Table 3: Clinical Pharmacodynamic (PD) Biomarker Effects in Healthy Volunteers
| Study / Challenge | Treatment | Biomarker Change | Reference |
| Single Ascending Dose (SAD) Study | Single dose of this compound | Transient reduction in LPS-mediated cytokine release (TNF-α) at 6h post-dose | [12] |
| Systemic LPS Challenge | This compound | ≥80% suppression of serum TNF-α and IL-6 responses vs. placebo. Inhibition of C-reactive protein (CRP), procalcitonin, and IL-8 | [4][13] |
| Local Imiquimod (IMQ) Challenge | This compound | Significant reduction in IMQ-induced skin perfusion and erythema | [13] |
| Phase 1 Studies | This compound (up to 240 mg/day for 10 days) | Dose-dependent suppression of TNF-α release (mean inhibition of 50%) | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the downstream effects of this compound.
Protocol 1: Ex Vivo Whole-Blood Cytokine Release Assay
This assay is used to measure the effect of a drug on the innate immune response in a physiologically relevant matrix.
Objective: To quantify the inhibitory effect of this compound on TLR-agonist-induced cytokine production in human whole blood.
Methodology:
-
Blood Collection: Whole blood is collected from healthy volunteers into heparinized tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours) at 37°C.
-
Stimulation: The blood is then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) (for TLR4) or Resiquimod (R848) (for TLR7/8), to induce cytokine production.[6][12] A non-stimulated control is included.
-
Incubation: The stimulated blood is incubated for a defined period (e.g., 6 to 24 hours) at 37°C in a CO₂ incubator.[12]
-
Plasma Separation: After incubation, the samples are centrifuged to separate the plasma.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma supernatant is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[14][15]
-
Data Analysis: The percentage of inhibition of cytokine release by this compound is calculated relative to the vehicle-treated, stimulated control. IC₅₀ values can be determined from the dose-response curve.
Protocol 2: In Vivo Mouse Model of Systemic Inflammation
Animal models are crucial for evaluating the efficacy of anti-inflammatory compounds in a whole-organism context.
Objective: To determine the dose-dependent effect of this compound on systemic cytokine release induced by IL-1β or LPS in mice.[5]
Methodology:
-
Animal Acclimation: Female BALB/c mice are acclimated to the laboratory conditions.
-
Compound Administration: Mice are divided into groups and treated orally (p.o.) with either vehicle or varying doses of this compound.
-
Inflammatory Challenge: After a set period following drug administration (e.g., 6 hours), inflammation is induced by an intraperitoneal (i.p.) injection of a sterile solution of IL-1β or LPS.[5]
-
Blood Collection: At a peak time point for cytokine response (e.g., 2 hours post-challenge), animals are euthanized, and blood is collected via cardiac puncture into anticoagulant-containing tubes.[5]
-
Plasma Processing: Blood samples are centrifuged to obtain plasma.
-
Cytokine Measurement: Plasma levels of key cytokines, such as IL-6 and TNF-α, are quantified using a multiplex protein assay or ELISA.[5]
-
Statistical Analysis: Cytokine concentrations in the this compound-treated groups are compared to the vehicle-treated control group to determine the statistical significance of the reduction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Activation of Toll-like receptors nucleates assembly of the MyDDosome signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of Zabedosertib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zabedosertib (BAY 1834845) is a potent and selective, orally available small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and IL-1 family receptors, IRAK4 represents a critical node in the innate immune response and a compelling target for therapeutic intervention in a range of inflammatory diseases. This technical guide provides an in-depth review of the anti-inflammatory properties of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Introduction to this compound and its Target: IRAK4
This compound is a novel immunomodulatory agent that selectively targets IRAK4, a serine/threonine kinase indispensable for signal transduction in the innate immune system.[1][2] Upon activation of TLRs (excluding TLR3) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), and IL-1 family receptors by their respective cytokines, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. This initiates a signaling cascade that results in the activation of downstream pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), culminating in the production of a wide array of pro-inflammatory cytokines and chemokines.[3][4][5] By inhibiting the kinase activity of IRAK4, this compound effectively blocks this inflammatory cascade at its origin.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by binding to the ATP-binding pocket of IRAK4, thereby preventing its autophosphorylation and subsequent activation of downstream signaling molecules. This targeted inhibition leads to a broad suppression of pro-inflammatory mediator production.
Signaling Pathway
The inhibitory action of this compound on the IRAK4 signaling pathway is depicted in the following diagram:
References
- 1. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Zabedosertib: A Technical Guide to its Inhibitory Effect on NF-κB Activation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Zabedosertib (also known as BAY 1834845) is a potent, selective, and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical upstream kinase in the signal transduction pathway for most Toll-like receptors (TLRs) and all IL-1 family receptors (IL-1R).[2] These pathways converge on the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By targeting IRAK4, this compound effectively blocks the signaling cascade that leads to NF-κB activation, thereby inhibiting the expression of numerous pro-inflammatory genes. This technical guide provides an in-depth analysis of this compound's mechanism of action, presents key quantitative data from in vitro and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction to the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of innate and adaptive immunity, inflammation, and cell survival.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitor proteins known as IκBs. Upon stimulation by a wide range of signals, including pathogens, cytokines, and stress, a signaling cascade is initiated that results in the phosphorylation and subsequent degradation of IκB proteins.[4] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of hundreds of genes, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]
The IRAK4 kinase is an essential component for the activation of NF-κB downstream of TLR and IL-1R family receptors. Consequently, inhibiting IRAK4 presents a highly attractive therapeutic strategy for a multitude of immune-mediated inflammatory diseases.[5][6][7]
Mechanism of Action: this compound's Role in the IRAK4-NF-κB Axis
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4. The canonical pathway leading from TLR/IL-1R engagement to NF-κB activation proceeds as follows:
-
Receptor Activation : Ligand binding to TLRs (excluding TLR3) or IL-1R family members induces receptor dimerization and the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[5][6]
-
Myddosome Formation : MyD88 recruits IRAK4, forming a helical protein complex known as the Myddosome.[6]
-
IRAK Kinase Cascade : Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1 or IRAK2.[5][6]
-
TRAF6 Activation : Activated IRAK1/2 dissociates from the complex and interacts with TNF Receptor-Associated Factor 6 (TRAF6), leading to its activation.[5][6][8]
-
IKK Complex Activation : Downstream signaling from TRAF6 activates the IκB Kinase (IKK) complex.[5]
-
NF-κB Activation : The IKK complex phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to enter the nucleus and initiate gene transcription.[4]
This compound intervenes at a critical, high-level point in this cascade—the activation of IRAK4. By inhibiting IRAK4's kinase function, it prevents the phosphorylation of IRAK1/2, thereby halting the entire downstream signaling sequence required for NF-κB activation.[5][6]
Quantitative Data on this compound's Efficacy
The inhibitory activity of this compound on the IRAK4-NF-κB pathway has been quantified in various assays, from biochemical assessments to clinical pharmacodynamic studies.
Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound
| Assay Type | System/Cell Line | Stimulus | Measured Endpoint | Result (IC₅₀ or Concentration) | Reference |
| Biochemical Assay | Purified IRAK4 Enzyme | ATP | Kinase Activity | IC₅₀ = 3.55 nM | [1] |
| Cellular Assay | THP-1 monocytes | Lipopolysaccharide (LPS) | TNF-α Release | IC₅₀ = 2.3 µM (for precursor compound) | [5] |
| Cellular Assay | Not Specified | Not Specified | Cytokine Secretion | 500 nM (decreased IL-1, IFN-γ, TNF-α, IL-17) | [1] |
| Ex Vivo Assay | Human Whole Blood | Lipopolysaccharide (LPS) | Cytokine Secretion (TNF-α, IL-6) | Dose-dependent inhibition observed | [7][9] |
Table 2: Clinical Pharmacodynamic Effects of this compound
| Study Type | Population | Challenge | Measured Biomarkers | Key Finding | Reference |
| Phase 1 | Healthy Male Volunteers | Imiquimod-induced skin inflammation & Systemic LPS challenge | TNF-α, IL-6, C-reactive protein, procalcitonin, IL-8 | Significant suppression of local and systemic immune markers with 120 mg BID dosing. | [2] |
| Phase 1 (Modeling) | Healthy Male Volunteers | N/A | Target Occupancy (calculated) | ~80% target occupancy estimated with 120 mg BID dosing. | [7][9] |
Experimental Protocols
The following sections describe generalized protocols for key assays used to determine the effect of this compound on NF-κB pathway activation. These are representative methodologies and may require optimization for specific laboratory conditions.
Protocol: Inhibition of TNF-α Release in LPS-Stimulated THP-1 Cells
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α, a key downstream target of NF-κB activation.
Methodology:
-
Cell Culture: Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in culture medium to achieve the desired test concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Pre-incubation: Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 100 ng/mL to stimulate the TLR4/NF-κB pathway. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. Plot the results to determine the IC₅₀ value.
Protocol: NF-κB Nuclear Translocation by Immunofluorescence
This imaging-based assay visually confirms the inhibition of NF-κB's translocation from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture: Culture a suitable adherent cell line (e.g., HeLa or A549 cells) on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 30 minutes.
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate the cells with a primary antibody against the p65 subunit of NF-κB (e.g., Rabbit anti-NF-κB p65) overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the coverslips, mount them onto microscope slides, and image using a fluorescence microscope.
-
Analysis: In unstimulated or this compound-treated stimulated cells, the p65 signal (green) will be predominantly cytoplasmic. In stimulated, vehicle-treated cells, the green signal will co-localize with the DAPI signal (blue) in the nucleus.
Conclusion
This compound is a highly specific inhibitor of IRAK4, a master regulator of innate immune signaling. By targeting IRAK4, this compound effectively prevents the activation and nuclear translocation of NF-κB in response to TLR and IL-1R stimuli. This mechanism has been substantiated by robust in vitro data demonstrating nanomolar potency against the target enzyme and effective suppression of downstream pro-inflammatory cytokines. Clinical data further support this mechanism, showing target engagement and suppression of key inflammatory biomarkers in humans. The targeted action of this compound within the IRAK4-NF-κB signaling axis positions it as a promising therapeutic agent for a range of inflammatory and autoimmune disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nuclear factor NF-kappaB pathway in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of Zabedosertib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabedosertib (BAY 1834845) is a selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical protein kinase that functions as a central regulator in the innate immune system.[3][4] It plays a pivotal role in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are key to initiating inflammatory responses.[3][5] Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[3][5] This signaling results in the production of various pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, IL-17, and IFN-γ.[1][6][7] By inhibiting IRAK4, this compound effectively modulates these inflammatory responses, positioning it as a potential therapeutic agent for a range of immune-mediated inflammatory diseases.[2][3] This technical guide provides a summary of the preliminary in vitro studies that characterize the activity of this compound.
Core Mechanism of Action
This compound selectively targets and inhibits the kinase activity of IRAK4. This inhibition disrupts the formation and activation of the Myddosome complex, a critical step in the TLR/IL-1R signaling pathway.[3][5] The downstream consequences of this inhibition include the reduced activation of transcription factors like NF-κB and subsequent suppression of pro-inflammatory cytokine and chemokine production.[3][5]
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Zabedosertib on Pro-inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zabedosertib (BAY 1834845) is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] As a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), IRAK4 is a key mediator of the innate immune response.[3][4] Its activation triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, culminating in the production of a wide array of pro-inflammatory cytokines.[3][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on cytokine production, and the experimental methodologies used to ascertain these effects.
Mechanism of Action: IRAK4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting IRAK4.[2][6] The signaling cascade initiated by TLRs (excluding TLR3) and the IL-1R family is dependent on the formation of the "Myddosome," a complex comprising the myeloid differentiation primary response 88 (MyD88) protein and IRAK family members.[3][5] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1 or IRAK2, initiating a cascade that activates TRAF6 and subsequently the NF-κB and MAPK pathways.[3] These pathways are crucial for the transcriptional activation and expression of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-17.[5][7][8] By inhibiting IRAK4, this compound effectively blocks this entire downstream signaling process, leading to a significant reduction in the production of these key inflammatory mediators.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Quantitative Impact on Cytokine Production
This compound has demonstrated significant inhibitory effects on pro-inflammatory cytokine production across various experimental models. The data below summarizes its potency and observed effects.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | System | Target/Stimulus | Result | Reference |
| IC₅₀ | Biochemical Assay | IRAK4 Enzyme | 3.55 nM | [1] |
| IC₅₀ | THP-1 Cells | LPS-induced TNF-α | Data mentioned but specific value not in snippet | [3] |
| Inhibition | Not Specified | Various Cytokines | Decreased IL-1, IFN-γ, TNF-α, and IL-17 | [1] |
| Concentration | Not Specified | Various Cytokines | 500 nM | [1] |
| Target Occupancy | Human Whole-Blood Assay | IL-6 Inhibition | ~80% at 120 mg twice daily | [9] |
Table 2: In Vivo Anti-Inflammatory Activity
| Model | Species | Treatment | Effect | Reference |
| IL-1β Induced Inflammation | Not Specified | This compound (40-80 mg/kg, p.o.) | Dose-dependent inhibition of inflammation | [1] |
| LPS Induced Inflammation | Not Specified | This compound (10-40 mg/kg, p.o.) | Dose-dependent inhibition of inflammation | [1] |
| Imiquimod Induced Inflammation | Not Specified | This compound (15-150 mg/kg, p.o., twice daily) | Inhibition of inflammation | [1] |
| LPS Induced ARDS | BALB/c Mice | This compound (150 mg/kg, p.o., twice) | Prevents lung injury and reduces inflammation | [1] |
Note: While a Phase 2a clinical trial in patients with atopic dermatitis did not show a significant difference in plasma biomarkers like IL-4, IL-6, and TNFα compared to placebo, the drug's anti-inflammatory effects have been demonstrated in other contexts.[10]
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate this compound.
In Vitro Inhibition of LPS-Induced TNF-α in THP-1 Cells
This assay is fundamental for assessing the cellular potency of an IRAK4 inhibitor against a TLR4-mediated response.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells per well.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 100 ng/mL to stimulate TLR4 signaling. A set of wells remains unstimulated as a negative control.
-
Incubation: The plates are incubated for 6-18 hours at 37°C.
-
Cytokine Measurement: The supernatant is collected, and TNF-α concentration is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated, LPS-stimulated control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.
Caption: Experimental workflow for assessing TNF-α inhibition in THP-1 cells.
In Vivo Lipopolysaccharide (LPS) Challenge Model
This model evaluates the systemic anti-inflammatory activity of this compound in a living organism.
Methodology:
-
Animal Acclimatization: BALB/c mice (or other appropriate strain) are acclimatized for at least one week before the experiment, with free access to food and water.
-
Compound Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at the desired doses (e.g., 10, 20, 40 mg/kg). The vehicle is administered to the control group.
-
Inflammatory Challenge: After a set pre-treatment time (e.g., 1 hour), mice are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Blood Collection: At a peak time for cytokine response (e.g., 2 hours post-LPS challenge), blood is collected via cardiac puncture or retro-orbital sinus into tubes containing an anticoagulant.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Cytokine Analysis: Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using multiplex bead-based assays (e.g., Luminex) or ELISA.
-
Statistical Analysis: Cytokine levels in the this compound-treated groups are compared to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Conclusion
This compound is a specific IRAK4 inhibitor that effectively downregulates the production of key pro-inflammatory cytokines by blocking the TLR/IL-1R signaling cascade.[1][3] Its potent activity has been demonstrated in both biochemical and cellular assays, as well as in preclinical models of inflammation.[1][3] The data presented in this guide underscore the therapeutic potential of IRAK4 inhibition as a strategy for managing immune-mediated inflammatory diseases. Further research and clinical investigation will continue to delineate the full scope of this compound's utility in these conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 8. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study – Cymbiotics Biopharma [cymbiotics.co]
Zabedosertib: A Technical Guide to a Selective IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zabedosertib (BAY 1834845) is a potent and selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] As a central regulator of the innate immune system, IRAK4 is a critical kinase involved in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] Inhibition of IRAK4 by this compound effectively blocks the downstream activation of NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of this compound's chemical structure, properties, mechanism of action, and key experimental data, intended to support further research and development efforts.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex heterocyclic structure.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-[6-(2-hydroxypropan-2-yl)-2-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide[1][3] |
| CAS Number | 1931994-81-8[1] |
| SMILES | O=S(=O)(C)CCn1nc2cc(c(NC(=O)c3cc(ccc3)C(F)(F)F)cc2c1)C(O)(C)C[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C20H21F3N4O4S | [4] |
| Molecular Weight | 470.47 g/mol | [2][4][5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Insoluble in water; Soluble in DMSO (94 mg/mL) and Ethanol (6 mg/mL) | [2] |
| IC50 (IRAK4) | 3.55 nM | [2] |
Mechanism of Action: IRAK4 Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the kinase activity of IRAK4. IRAK4 is a pivotal component of the Myddosome complex, which forms upon the activation of TLRs (except TLR3) and IL-1Rs by their respective ligands, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).[3][4]
Upon ligand binding, the receptor recruits the adaptor protein MyD88, which in turn recruits IRAK4.[3][4] The subsequent autophosphorylation of IRAK4 initiates a signaling cascade involving the phosphorylation of IRAK1 and IRAK2.[3][4] This leads to the recruitment of TRAF6, an E3 ubiquitin ligase, which activates downstream pathways, primarily the NF-κB and MAPK signaling cascades.[3][4][6] The activation of these pathways results in the transcription and release of various pro-inflammatory cytokines, including TNF-α, IL-1, IL-6, and IL-17.[2][3][4] this compound, by inhibiting IRAK4, effectively halts this entire cascade, leading to a broad suppression of inflammatory responses.
Key Experimental Protocols
In Vitro IRAK4 Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on IRAK4 kinase.
Methodology:
-
Recombinant human IRAK4 enzyme is incubated with a specific peptide substrate and ATP.
-
This compound is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.
-
The IC50 value, the concentration of this compound required to inhibit 50% of IRAK4 activity, is calculated from the dose-response curve. A reported assay for a similar compound utilized a 1 mM ATP concentration.[3][4]
Cellular Assay: Inhibition of TNF-α Release in THP-1 Cells
Objective: To assess the cellular potency of this compound in a relevant human cell line.
Methodology:
-
Human monocytic THP-1 cells are cultured and plated.
-
Cells are pre-incubated with various concentrations of this compound.
-
Inflammation is induced by challenging the cells with lipopolysaccharide (LPS).[3][4]
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of secreted TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
The IC50 value for the inhibition of TNF-α release is determined.
Ex Vivo Whole Blood Challenge
Objective: To evaluate the pharmacological activity of this compound on immune cells in a more physiologically relevant matrix.
Methodology:
-
Whole blood is collected from healthy volunteers.
-
Aliquots of blood are incubated with this compound at different concentrations.
-
The blood is then challenged with immune stimulants such as LPS (a TLR4 agonist) or R848 (a TLR7/8 agonist).[7]
-
The samples are incubated for 24 hours at 37°C to allow for cytokine production.[7]
-
Plasma is separated, and the levels of various cytokines (e.g., IL-1β, TNF-α, IL-6, IFN-γ) are quantified using multiplex immunoassays.[7]
-
The dose-dependent inhibition of cytokine release by this compound is analyzed.
In Vivo Model: LPS-Induced Acute Respiratory Distress Syndrome (ARDS) in Mice
Objective: To investigate the in vivo efficacy of this compound in a preclinical model of acute lung inflammation.
Methodology:
-
BALB/c mice are administered this compound, typically via oral gavage (p.o.), at various doses (e.g., 10-150 mg/kg).[2]
-
After a pre-treatment period, ARDS is induced by intratracheal or intranasal administration of LPS.
-
A second dose of this compound may be given post-LPS challenge.
-
After a set time point (e.g., 24 hours), the mice are euthanized.
-
Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration and cytokine levels.
-
Lung tissue is harvested for histological examination to assess the degree of lung injury, including edema, hemorrhage, and neutrophil infiltration.
Summary of Preclinical and Clinical Findings
This compound has demonstrated potent anti-inflammatory activity in various preclinical models, effectively reducing the secretion of key inflammatory cytokines.[2] It has been shown to prevent lung injury and reduce inflammation in a mouse model of LPS-induced ARDS.[2] Phase 1 clinical trials in healthy male volunteers have indicated that this compound is generally well-tolerated and effectively suppresses local and systemic immune responses.[7] These studies have supported its further investigation for the treatment of immune-mediated inflammatory diseases, including atopic dermatitis.
Conclusion
This compound is a promising selective IRAK4 inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical efficacy. Its ability to potently suppress innate immune responses positions it as a potential therapeutic agent for a range of inflammatory disorders. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians interested in the further development and application of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zabedosertib In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabedosertib (BAY 1834845) is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical protein kinase involved in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are key components of the innate immune system.[4][5] By inhibiting IRAK4, this compound effectively modulates immune responses, demonstrating significant anti-inflammatory properties.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity and pharmacokinetic profile of this compound.
Mechanism of Action: IRAK4 Signaling Pathway
Upon activation by ligands such as lipopolysaccharides (LPS) or interleukins, TLRs and IL-1Rs recruit the adaptor protein MyD88.[4][5] This recruitment leads to the activation of IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. This cascade ultimately activates downstream signaling pathways, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] this compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4, thereby blocking this signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro data for this compound across various assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Cell Line/System | Stimulant | Measured Endpoint | IC50 | Reference |
| Biochemical | Purified IRAK4 Enzyme | ATP (1 mM) | IRAK4 Kinase Activity | 3.55 nM | [1] |
| Cellular | THP-1 Cells | LPS | TNF-α Release | 2.3 µM | [4][6] |
| Cellular | Human Whole Blood | TLR7/8 Agonist (R848) | IL-6 Release | ~80% target occupancy at 120 mg twice daily | [2][7] |
| Cellular | Various | IL-β, LPS, Imiquimod | Inflammatory Cytokine Secretion (IL-1, IFN-γ, TNF-α, IL-17) | Effective at 500 nM | [1] |
Table 2: In Vitro ADME & Pharmacokinetic Profile of this compound
| Assay Type | System | Parameter | Result | Reference |
| Permeability | Caco-2 Cells | Efflux Ratio | High (Specific value not publicly available) | [4][7] |
| Metabolic Stability | Rat Hepatocytes | Stability | Stable | [4][6] |
| CYP Inhibition | Human Cytochrome P450 Isozymes (3A4, 1A2, 2C8, 2C9, 2D6) | Inhibition at 10 µM | No evidence of inhibition | [4][6] |
Experimental Protocols
Biochemical IRAK4 Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified IRAK4 enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in assay buffer.
-
Dilute recombinant human IRAK4 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[8]
-
Prepare an ATP solution at the desired concentration (e.g., 1 mM) in kinase buffer.[4]
-
-
Assay Procedure:
-
Add the diluted IRAK4 enzyme to the wells of a microplate.
-
Add the this compound dilutions or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the luminescence, which is proportional to the amount of ADP generated and thus, the kinase activity.[8]
-
-
Data Analysis:
-
Calculate the percent inhibition of IRAK4 activity for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular TNF-α Release Assay in LPS-Stimulated THP-1 Cells
This assay measures the ability of this compound to inhibit the production and release of the pro-inflammatory cytokine TNF-α from monocytic cells stimulated with LPS.
Methodology:
-
Cell Culture:
-
Culture human THP-1 monocytic cells in appropriate media.
-
Seed the cells into a 96-well plate at a suitable density.
-
For differentiation into macrophage-like cells, treat with Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour incubation in PMA-free medium.[9]
-
-
Compound Treatment and Stimulation:
-
TNF-α Quantification:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
-
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption and potential for active efflux of a compound.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto semi-permeable inserts in a transwell plate.
-
Culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[1]
-
-
Monolayer Integrity Check:
-
Assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by performing a Lucifer Yellow rejection assay.[1]
-
-
Permeability Measurement:
-
The assay measures the transport of the compound from the apical (A) to the basolateral (B) side, and from the basolateral (B) to the apical (A) side.
-
Add this compound to either the apical or basolateral compartment (the donor side).
-
At specified time points, collect samples from the opposite compartment (the receiver side).
-
-
Quantification and Analysis:
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
-
The efflux ratio is calculated as the ratio of Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Hepatocyte Stability Assay
This assay determines the metabolic stability of a compound in the presence of liver cells.
Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes (e.g., rat or human) and dilute them to the desired cell density in incubation medium.
-
-
Assay Procedure:
-
Incubate the hepatocyte suspension with this compound at a specific concentration (e.g., 1 µM) at 37°C.[5]
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.[4]
-
Terminate the metabolic reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).
-
-
Analysis:
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant for the remaining concentration of the parent compound (this compound) using LC-MS/MS.
-
-
Data Interpretation:
-
Plot the percentage of this compound remaining against time.
-
From this data, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[5] These values are indicative of how quickly the compound is metabolized by the liver.
-
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic Stability Assays [merckmillipore.com]
- 5. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. promega.jp [promega.jp]
- 9. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 10. The regulation of TNF receptor mRNA synthesis, membrane expression, and release by PMA- and LPS-stimulated human monocytic THP-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zabedosertib Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabedosertib (also known as BAY 1834845) is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response.[4][5] It functions as a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[4][6] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the Myddosome.[4][6] This complex then activates downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.[4][6]
By selectively inhibiting the kinase activity of IRAK4, this compound effectively blocks this inflammatory cascade, making it a promising therapeutic candidate for the treatment of various autoimmune and inflammatory diseases, including atopic dermatitis. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar IRAK4 inhibitors.
Signaling Pathway
The following diagram illustrates the canonical TLR/IL-1R signaling pathway and the point of intervention for this compound.
Data Presentation
The following tables summarize key quantitative data for this compound in various in vitro and cell-based assays.
Table 1: In Vitro Kinase and Cell-Based Assay Activity of this compound
| Assay Type | Target/Cell Line | Stimulus | Parameter | Value | Reference |
| Biochemical Kinase Assay | Recombinant Human IRAK4 | ATP (1 mM) | IC50 | 3.55 nM | [1] |
| Cell-Based Assay | THP-1 cells | Lipopolysaccharide (LPS) | TNF-α release IC50 | 2.3 µM | [3][4] |
| Whole Blood Assay | Human Whole Blood | Resiquimod (R848) | IL-6 release IC50 | 86 nM | [7] |
Table 2: Effect of this compound on Cytokine Release in a Human Whole-Blood Assay
| Cytokine | Stimulus | This compound Concentration | % Inhibition |
| TNF-α | LPS (0.1 ng/mL) | 500 nM | Most pronounced effect |
| IFN-γ | LPS (100 ng/mL) | 500 nM | Pronounced effect |
| IL-1β | R848 | Not specified | ~80-95% reduction |
| IL-6 | R848 | Not specified | ~80-95% reduction |
| IL-8 | R848 | Not specified | Less pronounced effect |
| IL-10 | R848 | Not specified | Less pronounced effect |
Data adapted from multiple sources.[1][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
IRAK4 Kinase Activity Assay (Biochemical)
This protocol is adapted from commercially available kinase assay kits and is intended to measure the direct inhibitory effect of this compound on IRAK4 kinase activity.
Materials:
-
Recombinant Human IRAK4 (e.g., from MilliporeSigma or Cell Signaling Technology)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 1x Kinase Assay Buffer from a 5x stock.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (to a final concentration of 10 µM), and MBP (to a final concentration of 0.1 µg/µL).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.
-
Further dilute the compound in 1x Kinase Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of the assay plate.
-
Add 10 µL of the recombinant IRAK4 enzyme (e.g., 7.5 nM final concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP/MBP master mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the light output using a luciferase reaction.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Cytokine Release Assay in THP-1 Cells
This protocol describes how to measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines from LPS-stimulated THP-1 human monocytic cells.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-1β, and IL-6 (e.g., from R&D Systems or BioLegend)
-
Spectrophotometer for ELISA plate reading
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete medium containing 100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for adherence and differentiation.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, complete medium. Allow the cells to rest for 24 hours before treatment.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Normalize the data to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of cytokine inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Western Blot Analysis of NF-κB Pathway Activation
This protocol outlines the procedure to assess the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα and the p65 subunit of NF-κB.
Materials:
-
Differentiated THP-1 cells (prepared as in the cytokine release assay)
-
This compound
-
LPS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and differentiate THP-1 cells in 6-well plates.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize to the loading control (β-actin) to ensure equal protein loading.
-
Compare the levels of phosphorylated proteins in this compound-treated cells to the vehicle-treated, LPS-stimulated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
Application Notes and Protocols: Zabedosertib in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabedosertib (BAY 1834845) is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[3][4][5] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit the adaptor protein MyD88, leading to the formation of the myddosome complex and subsequent activation of IRAK4.[4][5] Activated IRAK4 then triggers downstream signaling cascades, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the production of pro-inflammatory cytokines and other inflammatory mediators.[3][4][5]
By inhibiting IRAK4, this compound effectively modulates these inflammatory responses.[4] Preclinical studies in various animal models of inflammation have demonstrated its efficacy in reducing inflammatory cell infiltration and the secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][4] This document provides detailed application notes and protocols for the use of this compound in common animal models of inflammation, along with a summary of reported quantitative data and visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action: IRAK4 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4. This prevents the phosphorylation and activation of downstream targets, thereby blocking the signaling cascade that leads to the expression of inflammatory genes.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in various animal models of inflammation.
Table 1: Efficacy of this compound in LPS-Induced Inflammation Models
| Animal Model | Species/Strain | This compound Dose | Route | Key Findings | Reference |
| LPS-Induced ARDS | BALB/c Mice | 150 mg/kg | p.o. | Decreased inflammatory cell infiltration. | [1] |
| LPS-Induced Systemic Inflammation | Mice | 10-40 mg/kg | p.o. | Dose-dependent inhibition of inflammation. Significantly attenuated elevation of IL-6 and TNF-α. | [1][4] |
| LPS-Stimulated Rat Splenic Cells | Rat (in vitro) | 1270 nM (IC50) | N/A | Strong inhibition of TNF-α secretion. | [6][7] |
Table 2: Efficacy of this compound in Other Inflammation Models
| Animal Model | Species/Strain | This compound Dose | Route | Key Findings | Reference |
| IL-1β-Induced Systemic Inflammation | BALB/c Mice | 40-80 mg/kg | p.o. | Dose-dependent inhibition of inflammation. Significantly reduced plasma levels of IL-6 and TNF-α. | [1][4] |
| Imiquimod-Induced Skin Inflammation | Mice | 15-150 mg/kg | p.o. | Inhibition of induced inflammation. | [1] |
| Imiquimod-Induced Skin Inflammation | Healthy Human Volunteers | 120 mg b.i.d. | p.o. | Significantly reduced skin perfusion and erythema. | [7] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature on this compound.
Protocol 1: LPS-Induced Acute Respiratory Distress Syndrome (ARDS) in Mice
This protocol is designed to evaluate the efficacy of this compound in a model of lipopolysaccharide (LPS)-induced lung injury.
Materials:
-
This compound (BAY 1834845)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
BALB/c mice
-
Oral gavage needles
-
Equipment for intratracheal or intranasal administration
-
Materials for bronchoalveolar lavage (BAL) fluid collection
-
Reagents for cell counting and differentiation
-
ELISA kits for cytokine measurement (TNF-α, IL-6)
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 7. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LPS-Induced Inflammation Model Using Zabedosertib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Zabedosertib in a lipopolysaccharide (LPS)-induced inflammation model. This document outlines the mechanism of action of this compound, detailed protocols for in vitro and in vivo experiments, and data presentation guidelines to facilitate the study of its anti-inflammatory properties.
Introduction
This compound (formerly BAY 1834845) is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase that mediates signaling downstream of Toll-like receptors (TLRs), except for TLR3, and the IL-1 receptor (IL-1R) family.[1] Upon activation by ligands such as LPS (a TLR4 agonist), these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. This activation initiates a signaling cascade leading to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2][3][4] These transcription factors then drive the expression of various pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][4] By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade, making it a promising therapeutic agent for various immune-mediated inflammatory diseases.[5]
Mechanism of Action of this compound in LPS-Induced Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the innate immune response. It is recognized by the TLR4 receptor complex, leading to the activation of the IRAK4-dependent signaling pathway. This compound, by selectively targeting IRAK4, prevents the subsequent phosphorylation and activation of downstream signaling molecules, thereby suppressing the production of key inflammatory mediators.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on LPS-induced inflammatory responses.
Table 1: In Vitro Inhibition of TNF-α by this compound
| Cell Type | Species | LPS Concentration | This compound IC₅₀ | Reference |
| Splenic Cells | Murine | 1 µg/mL and 0.1 µg/mL | 385 nM and 1270 nM, respectively | [6] |
| Splenic Cells | Rat | Not Specified | Not Specified | [7] |
| THP-1 Cells | Human | Not Specified | Not Specified | [4] |
Table 2: Effect of this compound on Cytokine Release in Human Whole Blood (ex vivo)
| Cytokine | Stimulant | This compound Effect | Reference |
| TNF-α | LPS (0.1 ng/mL) | Dose-dependent suppression | [6] |
| IL-6 | LPS (intravenous) | ≥80% suppression vs. placebo | [6][8] |
| IL-8 | LPS (intravenous) | Inhibition | [6][8] |
| C-reactive protein | LPS (intravenous) | Inhibition | [6][8] |
| Procalcitonin | LPS (intravenous) | Inhibition | [6][8] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the efficacy of this compound in an LPS-induced inflammation model.
In Vitro Model: LPS-Stimulated Human THP-1 Macrophages
1. Cell Culture and Differentiation
-
Cell Line: Human monocytic THP-1 cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Differentiation to Macrophages:
-
Seed THP-1 cells into 96-well or 6-well plates at a density of 1 x 10⁵ cells/well or 1 x 10⁶ cells/well, respectively.
-
Induce differentiation by treating the cells with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[9]
-
After incubation, remove the PMA-containing medium and wash the adherent macrophage-like cells twice with sterile phosphate-buffered saline (PBS).
-
Add fresh, serum-free RPMI-1640 medium and allow the cells to rest for 24 hours before stimulation.
-
2. This compound and LPS Treatment
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). The final DMSO concentration in the cell culture should not exceed 0.1%.
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL to 1 µg/mL for the desired time points (e.g., 4, 8, or 24 hours).[10]
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with LPS only, and cells treated with this compound only.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Generate a standard curve for each cytokine to determine the concentrations in the samples.
4. Western Blot for NF-κB and MAPK Pathway Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
5. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., TNF, IL6, IL8, COX2) and a housekeeping gene (e.g., GAPDH or ACTB).
-
The PCR cycling conditions should be optimized for each primer set. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Visualizations
Caption: this compound inhibits the LPS-induced inflammatory signaling pathway.
Caption: In vitro experimental workflow for evaluating this compound.
Conclusion
The LPS-induced inflammation model is a robust and reproducible system for evaluating the anti-inflammatory effects of IRAK4 inhibitors like this compound. The protocols provided herein offer a standardized approach to assess the compound's efficacy in inhibiting pro-inflammatory cytokine production and modulating key inflammatory signaling pathways. These studies are crucial for the preclinical and clinical development of this compound as a potential therapeutic for a range of inflammatory disorders.
References
- 1. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atopic dermatitis | Study 22158 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 6. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zabedosertib in Atopic Dermatitis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabedosertib (BAY1834845) is a potent and selective oral inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, which are key mediators of the innate immune response.[1][3] By inhibiting IRAK4, this compound aims to suppress the production of pro-inflammatory cytokines and thus modulate the inflammatory processes implicated in autoimmune and inflammatory diseases such as atopic dermatitis (AD).[3] Preclinical studies in various AD-like animal models suggested that IRAK4 inhibition could attenuate skin inflammation.[1][4] However, a Phase II clinical trial (DAMASK, NCT05656911) in adult patients with moderate-to-severe AD found that while this compound was safe and well-tolerated, it did not show evidence of efficacy in reducing disease severity or pruritus compared to placebo.[2][5]
These application notes provide an overview of the available data on this compound in the context of atopic dermatitis research, including its mechanism of action, a summary of clinical trial data, and representative protocols for preclinical research models.
Mechanism of Action: IRAK4 Inhibition
This compound targets IRAK4, a serine/threonine kinase that plays a pivotal role in the MyD88-dependent signaling pathway downstream of TLRs (except TLR3) and IL-1R family members.[1][3] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and becomes activated, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent transcription of pro-inflammatory genes.[3] this compound, by inhibiting the kinase activity of IRAK4, blocks this cascade, thereby reducing the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][6]
References
- 1. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study – Cymbiotics Biopharma [cymbiotics.co]
- 5. researchgate.net [researchgate.net]
- 6. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zabedosertib Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Zabedosertib (also known as BAY 1834845) is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response.[1][3] Inhibition of IRAK4 by this compound modulates the production of pro-inflammatory cytokines, making it a promising therapeutic agent for various inflammatory and autoimmune diseases.[4][5] These application notes provide detailed protocols for the administration of this compound to mice for pharmacokinetic and in vivo efficacy studies, along with methods for downstream analysis.
Data Presentation
Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Conditions |
| Dose (IV) | 0.5 mg/kg | |
| AUCnorm,iv | 3.3 kg·h/L | |
| CLblood | 0.38 L/h/kg | |
| Vss | 1.1 L/kg | |
| t1/2,iv | 2.6 h | |
| Dose (PO) | 2.0 mg/kg | |
| AUCnorm,po | 5.3 kg·h/L | |
| Cmax,norm | 0.55 kg/L | |
| tmax | 4.0 h | |
| F (%) | 94% |
Data sourced from a study by Bothe et al. (2024) and presented in the Journal of Medicinal Chemistry.[1]
In Vivo Efficacy of this compound in Mouse Inflammation Models
| Model | Dosing Regimen | Readout | Results |
| IL-1β-Induced Systemic Inflammation | Single oral dose | Plasma IL-6 and TNF-α levels | Dose-dependent reduction in both cytokines.[1] |
| Imiquimod-Induced Psoriasis-Like Inflammation | 15, 50, or 150 mg/kg, twice daily, orally | Modified disease activity score (erythema, scaling, skin thickening) | Significant reduction in disease score at all doses compared to vehicle.[1] |
| LPS-Induced Acute Respiratory Distress Syndrome (ARDS) | 150 mg/kg, twice, orally | Inflammatory cell infiltration in the lungs | Decreased infiltration of T-cells, monocytes, and macrophages.[2] |
Signaling Pathway
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for in vivo studies with this compound in mice.
Protocol 1: Oral Gavage Administration of this compound
Objective: To administer a precise dose of this compound orally to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, or as specified in the research literature[2])
-
Sterile water or saline
-
Gavage needles (flexible or rigid with a ball tip, 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
-
This compound Formulation:
-
Prepare the this compound formulation at the desired concentration in the appropriate vehicle. Ensure the solution or suspension is homogenous.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark the needle.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is in the esophagus, slowly depress the syringe plunger to administer the this compound formulation.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 15 minutes.
-
Protocol 2: In Vivo Efficacy Study in an LPS-Induced Inflammation Model
Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Materials for oral gavage (Protocol 1)
-
Materials for blood collection (e.g., retro-orbital or cardiac puncture)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice (e.g., BALB/c) for at least one week.
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
-
This compound Administration:
-
Administer this compound or vehicle orally via gavage at the predetermined doses (e.g., 10-40 mg/kg).[2]
-
-
LPS Challenge:
-
At a specified time post-Zabedosertib administration (e.g., 30 minutes to 6 hours), administer LPS intraperitoneally (i.p.) at a dose known to induce a robust inflammatory response.
-
-
Sample Collection:
-
At the peak of the expected cytokine response (e.g., 2 hours post-LPS), collect blood samples.
-
-
Cytokine Analysis:
-
Prepare plasma or serum from the collected blood.
-
Measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels between the vehicle and this compound-treated groups to determine the percentage of inhibition.
-
Protocol 3: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
This compound
-
Materials for oral gavage (Protocol 1)
-
Materials for serial blood sampling (e.g., tail vein or saphenous vein)
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to a cohort of mice.
-
-
Blood Sampling:
-
Collect small volumes of blood at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
-
Plasma Preparation:
-
Immediately place blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Storage:
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as AUC, Cmax, tmax, and t1/2.
-
Protocol 4: Western Blot Analysis of Tissue Samples
Objective: To assess the effect of this compound on protein expression or phosphorylation in target tissues.
Materials:
-
Mouse tissues (e.g., spleen, lung, or tumor)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against phosphorylated IRAK1 or downstream targets)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Homogenize harvested tissues in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine changes in protein levels.
-
Protocol 5: Immunohistochemistry (IHC) of Tumor or Inflammatory Tissue
Objective: To visualize the localization and expression of specific proteins within tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide for quenching endogenous peroxidase activity
-
Blocking solution (e.g., normal serum)
-
Primary antibody
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer.
-
-
Blocking:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
-
Antibody Incubation:
-
Incubate the sections with the primary antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
-
Detection:
-
Apply the ABC reagent followed by the DAB substrate to visualize the antigen-antibody complexes.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Microscopy:
-
Examine the stained sections under a microscope to assess protein expression and localization.
-
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caco-2 Permeability Assay for Zabedosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabedosertib (BAY 1834845) is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune signaling pathway.[1][2] As an orally administered therapeutic candidate for immune-mediated inflammatory diseases, understanding its absorption characteristics is paramount.[3] The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict the in vivo absorption of drug candidates.[4][5][6] this compound has been classified as a Biopharmaceutics Classification System (BCS) class II compound, indicating high permeability and low solubility.[3] These application notes provide a detailed protocol for assessing the permeability of this compound using the Caco-2 cell model and context for interpreting the resulting data.
Signaling Pathway of this compound Target: IRAK4
This compound exerts its therapeutic effect by inhibiting IRAK4. IRAK4 is a central kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1 or IRAK2, leading to the activation of downstream pathways, primarily the NF-κB and MAPK signaling pathways. These pathways ultimately result in the production of pro-inflammatory cytokines. By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade.
Data Presentation
The Caco-2 assay for this compound will yield data on its apparent permeability coefficient (Papp) and efflux ratio. While specific numerical data for this compound is not publicly available, it is consistently reported to have high permeability.
| Parameter | Description | Expected Result for this compound | Classification |
| Papp (A→B) (cm/s) | The apparent permeability coefficient from the apical (intestinal lumen) to the basolateral (blood) side. | >10 x 10-6 | High Permeability |
| Papp (B→A) (cm/s) | The apparent permeability coefficient from the basolateral to the apical side. | To be determined experimentally. | - |
| Efflux Ratio | The ratio of Papp (B→A) / Papp (A→B). A ratio >2 suggests the involvement of active efflux transporters. | Expected to be low (<2). | Low Efflux |
| Recovery (%) | The total amount of the compound recovered from all compartments at the end of the assay. | 80-120% | Good |
Experimental Workflow
The Caco-2 permeability assay involves several key stages, from cell culture to data analysis. The general workflow is depicted below.
Detailed Experimental Protocol
This protocol outlines the steps for conducting a bidirectional Caco-2 permeability assay to evaluate this compound.
1. Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Transwell permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
D-Glucose
-
This compound
-
Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)
-
Lucifer Yellow (for monolayer integrity)
-
LC-MS/MS system
2. Caco-2 Cell Culture and Seeding
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 3-4 days, before they reach 90% confluency.
-
For the assay, seed the Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the medium in both the apical and basolateral compartments every 2-3 days.
3. Monolayer Integrity Assessment
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter.
-
Monolayers with TEER values >200 Ω·cm2 are considered suitable for the permeability assay.
-
Alternatively, perform a Lucifer Yellow rejection assay. The permeability of Lucifer Yellow should be less than 1% to confirm monolayer integrity.
4. Permeability Assay
-
Prepare the transport buffer (HBSS supplemented with 10 mM HEPES and 25 mM D-Glucose, pH 7.4).
-
Prepare the dosing solution of this compound (e.g., 10 µM) in the transport buffer. Also, prepare dosing solutions for the control compounds.
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
For Apical to Basolateral (A→B) Permeability:
-
Add the this compound dosing solution to the apical chamber (e.g., 0.5 mL).
-
Add fresh transport buffer to the basolateral chamber (e.g., 1.5 mL).
-
-
For Basolateral to Apical (B→A) Permeability:
-
Add the this compound dosing solution to the basolateral chamber (e.g., 1.5 mL).
-
Add fresh transport buffer to the apical chamber (e.g., 0.5 mL).
-
-
Incubate the plates at 37°C with gentle shaking for a defined period, typically 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers. Also, take a sample from the initial dosing solution (T=0).
5. Sample Analysis and Data Calculation
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug transport into the receiver chamber.
-
A is the surface area of the Transwell membrane (cm2).
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
-
Calculate the percent recovery to assess compound loss due to binding or metabolism.
Conclusion
The Caco-2 permeability assay is an essential in vitro tool for characterizing the absorption potential of orally administered drugs like this compound. The expected high permeability of this compound, as indicated by its BCS Class II designation, can be confirmed and quantified using this detailed protocol. The resulting data on apparent permeability and efflux are critical for understanding the drug's pharmacokinetic profile and informing further clinical development.
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
ELISA for cytokine measurement after Zabedosertib treatment
<_ _> Application Notes & Protocols: Quantifying Cytokine Inhibition by Zabedosertib using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (also known as BAY 1834845) is a potent and selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that serves as an essential downstream transducer for Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R).[4][5] Upon ligand binding to these receptors, IRAK4 is recruited to the Myddosome signaling complex, initiating a phosphorylation cascade that activates key downstream pathways, including NF-κB and MAPK.[5][6] Activation of these pathways is crucial for the transcription and release of a host of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and IL-1β.[6][7][8]
By selectively inhibiting the kinase activity of IRAK4, this compound effectively blocks this signaling cascade, leading to a broad suppression of inflammatory cytokine production.[3][9] This makes this compound a promising therapeutic candidate for various immune-mediated inflammatory diseases.[2][10]
These application notes provide a detailed framework for quantifying the in vitro efficacy of this compound by measuring its inhibitory effect on cytokine secretion from stimulated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of IRAK4 Inhibition by this compound
The following diagram illustrates the TLR/IL-1R signaling pathway and the mechanism of action for this compound.
Figure 1: this compound inhibits IRAK4-mediated signaling.
Experimental Protocol: Cytokine ELISA
This protocol details a sandwich ELISA procedure to measure cytokine concentrations in cell culture supernatants following stimulation and treatment with this compound.
Principle of the Method The sandwich ELISA is a highly specific and sensitive method for detecting soluble proteins like cytokines.[11][12] Wells of a microplate are coated with a "capture" antibody specific to the target cytokine. The cell supernatant sample is added, and any cytokine present is captured by the antibody. After washing, a biotinylated "detection" antibody, which recognizes a different epitope on the cytokine, is added, forming a "sandwich". An enzyme-conjugated streptavidin (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the biotin. Finally, a chromogenic substrate is introduced, and the enzyme catalyzes a color change proportional to the amount of captured cytokine.[11] This color change is measured using a spectrophotometric plate reader.
Materials and Reagents
-
Cell Line: Human monocytic cell line (e.g., THP-1) or Peripheral Blood Mononuclear Cells (PBMCs).
-
Stimulant: Lipopolysaccharide (LPS) for TLR4 stimulation.
-
Inhibitor: this compound (BAY 1834845).
-
Vehicle Control: Dimethyl sulfoxide (DMSO).
-
ELISA Kit: Matched antibody pair-based ELISA kit for the target cytokine (e.g., Human TNF-α, IL-6). Kits typically include:
-
Capture Antibody
-
Detection Antibody (Biotinylated)
-
Recombinant Cytokine Standard
-
Streptavidin-HRP conjugate
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
-
Buffers: Coating Buffer, Wash Buffer (PBS with 0.05% Tween-20), Assay Diluent/Blocking Buffer (e.g., PBS with 10% FBS).[13]
-
Equipment: 96-well high-protein binding ELISA plates, multichannel pipettes, incubator, microplate reader (450 nm).
Experimental Workflow
The overall experimental process involves cell culture and treatment, followed by the ELISA procedure.
Figure 2: Experimental workflow for cell treatment and ELISA.
Step-by-Step Protocol
Phase 1: Cell Culture and Treatment
-
Cell Seeding: Seed THP-1 cells (or other suitable cells) into a 96-well culture plate at a density of 0.1-0.2 million cells/well.[13]
-
Pre-treatment: Add varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) to the appropriate wells. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Sample Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.
Phase 2: Sandwich ELISA Procedure
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[13]
-
Block: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[13]
-
Add Samples and Standards: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and collected cell supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate 5 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[13]
-
Add Enzyme Conjugate: Wash the plate 5 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Develop and Stop: Wash the plate 7 times. Add 100 µL of TMB Substrate to each well. Allow color to develop for 15-30 minutes in the dark. Stop the reaction by adding 50 µL of Stop Solution.[13]
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
Data Presentation and Analysis
-
Standard Curve: Generate a four-parameter logistic (4-PL) curve fit by plotting the OD values of the standards against their known concentrations.
-
Cytokine Quantification: Interpolate the cytokine concentrations of the unknown samples from the standard curve.
-
Data Summary: Summarize the results in a table to compare the effects of different this compound concentrations. Calculate the mean and standard deviation for each condition. The IC₅₀ (half-maximal inhibitory concentration) can be calculated using non-linear regression analysis.
Table 1: Example Data for this compound Inhibition of TNF-α Secretion
| Treatment Group | This compound Conc. | Mean TNF-α (pg/mL) | Std. Deviation (pg/mL) | % Inhibition |
| Unstimulated Control | 0 nM | 15.2 | 4.5 | N/A |
| LPS + Vehicle (DMSO) | 0 nM | 1250.8 | 98.6 | 0% |
| LPS + this compound | 1 nM | 988.4 | 75.1 | 21.0% |
| LPS + this compound | 10 nM | 562.1 | 45.3 | 55.1% |
| LPS + this compound | 100 nM | 85.7 | 12.9 | 93.1% |
| LPS + this compound | 500 nM | 25.3 | 6.8 | 98.0% |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Cytokines Known to be Modulated by IRAK4 Inhibition
| Cytokine | Role in Inflammation | Reference |
| TNF-α | Master regulator of inflammation, induces fever, apoptosis. | [3][9][14][15] |
| IL-6 | Pro-inflammatory and anti-inflammatory roles, involved in acute phase response. | [2][9][14][15] |
| IL-1β | Potent pro-inflammatory cytokine, mediates fever and inflammation. | [3][4] |
| IL-8 | Chemokine that attracts neutrophils to sites of inflammation. | [9][15] |
| IFN-α/γ | Key antiviral and immunomodulatory cytokines. | [4][9] |
| IL-17 | Pro-inflammatory cytokine involved in autoimmune diseases. | [3][4] |
| CCL5 (RANTES) | Chemoattractant for T-cells, eosinophils, and basophils. | [8] |
Conclusion
The ELISA protocol described here provides a robust and quantitative method for assessing the bioactivity of this compound. By measuring the dose-dependent inhibition of key pro-inflammatory cytokines like TNF-α and IL-6, researchers can effectively characterize the compound's potency and cellular mechanism of action, supporting its development as a therapeutic for immune-mediated inflammatory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study – Cymbiotics Biopharma [cymbiotics.co]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. biomatik.com [biomatik.com]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Zabedosertib
Introduction
Zabedosertib (BAY 1834845) is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors, which are central to the innate immune response.[5][6] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the Myddosome complex, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[5] This results in the production of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[5][7][8]
By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade, demonstrating significant anti-inflammatory properties.[2] It has been shown to decrease the secretion of inflammatory cytokines and is under development for the treatment of various immune-mediated inflammatory diseases.[2][7][9] Flow cytometry is an invaluable tool for dissecting the cellular effects of immunomodulatory compounds like this compound. It allows for multi-parametric analysis of individual cells, enabling the simultaneous assessment of immune cell phenotype, activation status, intracellular signaling events, and cytokine production.
These application notes provide a framework for utilizing flow cytometry to analyze the effects of this compound on human peripheral blood mononuclear cells (PBMCs) in vitro. The protocols outlined below detail methods for immunophenotyping major leukocyte subsets, quantifying intracellular cytokine production, and measuring the phosphorylation status of key signaling proteins following stimulation and treatment.
Key Applications
-
Immunophenotyping: Characterize the frequency and proportion of various immune cell subsets (T cells, B cells, NK cells, monocytes) in response to this compound.
-
Functional Analysis: Assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by specific cell populations after stimulation.
-
Mechanism of Action Studies: Investigate the impact of this compound on intracellular signaling pathways by measuring the phosphorylation of key downstream targets like NF-κB p65.
-
T Cell Differentiation: Analyze the role of IRAK4 signaling in the differentiation of T helper subsets, particularly Th17 cells.
Data Presentation
The following tables represent expected quantitative data from flow cytometry analysis of human PBMCs treated with this compound followed by stimulation with Lipopolysaccharide (LPS).
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Monocytes (CD14+)
| Treatment Condition | Concentration | % TNF-α+ of CD14+ cells (Mean ± SD) | MFI of TNF-α in CD14+ cells (Mean ± SD) | % IL-6+ of CD14+ cells (Mean ± SD) | MFI of IL-6 in CD14+ cells (Mean ± SD) |
| Unstimulated Control | - | 1.5 ± 0.5 | 150 ± 30 | 0.8 ± 0.3 | 120 ± 25 |
| Vehicle (DMSO) + LPS | 0.1% | 75.2 ± 8.1 | 8500 ± 1200 | 68.9 ± 7.5 | 7200 ± 980 |
| This compound + LPS | 10 nM | 42.1 ± 5.5 | 4100 ± 650 | 35.4 ± 4.8 | 3500 ± 550 |
| This compound + LPS | 100 nM | 15.8 ± 2.9 | 1500 ± 320 | 12.1 ± 2.1 | 1300 ± 280 |
| This compound + LPS | 500 nM | 5.3 ± 1.2 | 550 ± 110 | 4.2 ± 0.9 | 480 ± 90 |
MFI: Median Fluorescence Intensity
Table 2: Effect of this compound on NF-κB p65 Phosphorylation in Monocytes (CD14+)
| Treatment Condition | Concentration | % p-NF-κB p65 (S529)+ of CD14+ cells (Mean ± SD) | MFI of p-NF-κB p65 in CD14+ cells (Mean ± SD) |
| Unstimulated Control | - | 2.1 ± 0.7 | 250 ± 50 |
| Vehicle (DMSO) + LPS | 0.1% | 88.6 ± 9.3 | 9800 ± 1500 |
| This compound + LPS | 10 nM | 55.3 ± 6.8 | 5200 ± 800 |
| This compound + LPS | 100 nM | 24.7 ± 4.1 | 2300 ± 450 |
| This compound + LPS | 500 nM | 8.9 ± 2.0 | 850 ± 180 |
MFI: Median Fluorescence Intensity
Table 3: Immunophenotyping of Major PBMC Subsets After 24h Treatment
| Treatment Condition | Concentration | % CD3+ T Cells | % CD19+ B Cells | % CD3-CD56+ NK Cells | % CD14+ Monocytes |
| Untreated Control | - | 65.4 ± 5.8 | 10.1 ± 2.1 | 12.5 ± 3.0 | 11.8 ± 2.5 |
| Vehicle (DMSO) | 0.1% | 64.9 ± 6.1 | 10.3 ± 2.3 | 12.2 ± 2.8 | 12.1 ± 2.7 |
| This compound | 500 nM | 65.1 ± 5.9 | 10.0 ± 2.0 | 12.6 ± 3.1 | 11.9 ± 2.6 |
Data represents the percentage of parent gate (Live, Singlet, Lymphocytes/Monocytes). No significant changes in the proportions of major immune cell populations are expected from short-term treatment with this compound alone in the absence of a proliferative stimulus.
Experimental Protocols
Protocol 1: Analysis of Intracellular Cytokine Production in PBMCs
This protocol describes the stimulation of PBMCs, treatment with this compound, and subsequent staining for cell surface markers and intracellular cytokines.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O113:H10
-
Brefeldin A (protein transport inhibitor)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Live/Dead Fixable Viability Dye
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Fixation/Permeabilization Buffer Kit
-
Permeabilization Wash Buffer
Proposed Antibody Panel:
| Marker | Fluorochrome | Purpose |
| Live/Dead | e.g., Zombie NIR™ | Exclude dead cells |
| CD3 | e.g., BUV395 | T Cell Lineage |
| CD4 | e.g., APC-R700 | Helper T Cells |
| CD8 | e.g., BUV496 | Cytotoxic T Cells |
| CD14 | e.g., BV786 | Monocyte Lineage |
| CD19 | e.g., PE-Cy7 | B Cell Lineage |
| CD56 | e.g., PE | NK Cell Lineage |
| TNF-α | e.g., FITC | Pro-inflammatory Cytokine |
| IL-6 | e.g., PerCP-eFluor™ 710 | Pro-inflammatory Cytokine |
Procedure:
-
Cell Preparation: Thaw and wash cryopreserved human PBMCs. Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Pre-treatment: Aliquot 1 mL of cell suspension into 5 mL round-bottom tubes. Add this compound to achieve final concentrations (e.g., 10 nM, 100 nM, 500 nM). Include a vehicle control (DMSO, same final concentration as the highest this compound dose). Incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all tubes except the unstimulated control.
-
Protein Transport Inhibition: Immediately after adding LPS, add Brefeldin A to a final concentration of 5 µg/mL to all tubes.
-
Incubation: Incubate the cells for 4-6 hours at 37°C, 5% CO2.
-
Surface Staining: a. Wash cells twice with cold PBS. b. Resuspend cells in 100 µL of PBS and add the Live/Dead viability dye according to the manufacturer's protocol. Incubate for 20 minutes at 4°C in the dark. c. Wash cells with FACS buffer. d. Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking reagent. Incubate for 10 minutes at 4°C. e. Without washing, add the cocktail of surface antibodies (CD3, CD4, CD8, CD14, CD19, CD56) and incubate for 30 minutes at 4°C in the dark. f. Wash cells twice with FACS buffer.
-
Fixation and Permeabilization: a. Resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution. Incubate for 20 minutes at 4°C in the dark. b. Wash cells twice with 1X Permeabilization Wash Buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization Wash Buffer containing the intracellular antibodies (TNF-α, IL-6). b. Incubate for 30 minutes at 4°C in the dark. c. Wash cells twice with 1X Permeabilization Wash Buffer.
-
Acquisition: Resuspend the final cell pellet in 300 µL of FACS buffer and acquire on a flow cytometer. Collect at least 50,000-100,000 events in the lymphocyte/monocyte gate.
Protocol 2: Analysis of NF-κB p65 Phosphorylation
This protocol is designed to measure the rapid phosphorylation of NF-κB p65 in monocytes following stimulation.
Materials:
-
Same as Protocol 1, excluding Brefeldin A and intracellular cytokine antibodies.
-
Fluorochrome-conjugated antibody against phospho-NF-κB p65 (Ser529).
-
Phos-flow Perm Buffer (e.g., BD Phosflow™ Perm Buffer III).
-
Pre-warmed (37°C) Fixation Buffer (e.g., BD Cytofix™).
Procedure:
-
Cell Preparation & Pre-treatment: Follow steps 1 and 2 from Protocol 1.
-
Stimulation: Stimulate cells with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes) at 37°C, 5% CO2. This time point should be optimized.
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Wash the cells once with PBS. Permeabilize the cells by resuspending the pellet in ice-cold Phos-flow Perm Buffer and incubating on ice for 30 minutes.
-
Staining: a. Wash cells twice with cold FACS buffer to remove the permeabilization buffer. b. Resuspend the cell pellet in 100 µL of FACS buffer containing the cocktail of surface antibodies (CD3, CD14, etc.) and the phospho-specific antibody (p-NF-κB p65). c. Incubate for 60 minutes at room temperature in the dark.
-
Wash and Acquire: Wash cells twice with FACS buffer. Resuspend in 300 µL of FACS buffer and acquire on a flow cytometer immediately.
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Cytokine Staining Protocol [anilocus.com]
- 3. NF-kappaB activation in peripheral blood monocytes/macrophages and T cells during acute Kawasaki disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human PBMC Immunophenotyping Panel 35–color | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A flow cytometry technique to study intracellular signals NF-κB and STAT3 in peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Zabedosertib: A Potent Tool for Investigating TLR7-Mediated Inflammatory Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zabedosertib (also known as BAY 1834845) is a selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical protein kinase involved in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, which are key mediators of the innate immune response.[4][5] By targeting IRAK4, this compound effectively modulates inflammatory processes, making it a valuable research tool for studying TLR-mediated signaling and a potential therapeutic agent for a range of immune-mediated inflammatory diseases.[4][6][7]
These application notes provide detailed protocols for utilizing this compound to investigate TLR7-mediated responses, a pathway frequently implicated in autoimmune diseases such as lupus erythematosus.[4]
Mechanism of Action
This compound is a potent inhibitor of IRAK4, a serine/threonine kinase that acts as a central node in the MyD88-dependent signaling cascade downstream of TLRs (excluding TLR3) and the IL-1R family.[4][5] Upon ligand binding to TLR7, the receptor recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4.[4][5] Activated IRAK4 then phosphorylates IRAK1 and IRAK2, leading to the activation of downstream signaling pathways, including NF-κB and MAPK.[4][5] This cascade ultimately results in the production of pro-inflammatory cytokines and type I interferons.[8] this compound, by inhibiting the kinase activity of IRAK4, effectively blocks these downstream events.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Ligand | Reference |
| IRAK4 IC₅₀ | 3.55 nM | Biochemical Assay | - | [1] |
| TNF-α Release Inhibition | Effective at 500 nM | THP-1 cells | LPS | [1][4] |
| IL-1β, IFN-γ, IL-17 Secretion | Decreased at 500 nM | - | - | [1] |
In Vivo Activity of this compound in Mouse Models
| Model | Dosage | Effect | Reference |
| LPS-induced ARDS | 150 mg/kg, p.o., twice | Prevents lung injury and reduces inflammation | [1] |
| IL-1β-induced inflammation | 40-80 mg/kg, p.o., once | Dose-dependent inhibition of inflammation | [1] |
| LPS-induced inflammation | 10-40 mg/kg, p.o., once | Dose-dependent inhibition of inflammation | [1] |
| Imiquimod-induced inflammation | 15-150 mg/kg, p.o., twice daily for 7 days | Inhibition of inflammation | [1] |
Human Ex Vivo Whole Blood Assay: Cytokine Inhibition by this compound
| Cytokine (TLR7/8 stimulation with R848) | Inhibition | Reference |
| IL-1β | ~80-95% | [8] |
| TNF-α | ~80-95% | [8] |
| IL-6 | ~80-95% | [8] |
| IFN-γ | ~80-95% | [8] |
| IL-8 | Less pronounced | [8] |
| IL-10 | Less pronounced | [8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TLR7-Mediated Cytokine Production in Human PBMCs
This protocol describes how to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR7 agonist.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human peripheral blood
-
TLR7 agonist (e.g., Imiquimod or R848)
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and seed them in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells and pre-incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.
-
TLR7 Stimulation: Following pre-incubation, add the TLR7 agonist (e.g., Imiquimod at a final concentration of 5 µg/mL) to the wells to stimulate the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the desired pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Protocol 2: In Vivo Mouse Model of Imiquimod-Induced Skin Inflammation
This protocol outlines a method to evaluate the efficacy of this compound in a TLR7-dependent mouse model of skin inflammation.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Imiquimod cream (5%)
-
6-8 week old BALB/c mice
-
Calipers
-
Topical anesthetic (optional)
-
Tissue collection tools
Procedure:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Imiquimod Application: On day 0, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back of each mouse.
-
This compound Administration: Administer this compound or vehicle orally (p.o.) twice daily for the duration of the experiment (e.g., 7 days), starting on day 0.[1]
-
Monitoring: Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness. Measure skin thickness using calipers.
-
Scoring: Score the severity of the skin inflammation daily based on a standardized scoring system for erythema, scaling, and skin thickening.
-
Tissue Collection: At the end of the experiment (e.g., day 7), euthanize the mice and collect skin tissue samples for further analysis (e.g., histology, cytokine measurement).
-
Data Analysis: Analyze the collected data, including skin thickness measurements and inflammation scores, to determine the effect of this compound treatment compared to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in in vitro results | Inconsistent cell numbers, improper mixing of reagents, variability in donor PBMCs. | Ensure accurate cell counting and seeding. Mix all reagents thoroughly. Use PBMCs from multiple donors to account for biological variability. |
| Low cytokine production in control wells | Inactive TLR7 agonist, low cell viability. | Verify the activity of the TLR7 agonist. Check cell viability using a method like Trypan Blue exclusion. |
| Inconsistent skin inflammation in mouse model | Improper application of imiquimod, variability in mouse strain or age. | Ensure consistent and even application of the imiquimod cream. Use mice of the same strain and age. |
| This compound insolubility | Improper solvent, concentration too high. | Ensure this compound is fully dissolved in DMSO before further dilution in aqueous solutions. Prepare fresh dilutions for each experiment. |
Conclusion
This compound is a powerful and selective tool for dissecting the role of the IRAK4-dependent TLR7 signaling pathway in various biological contexts. The protocols provided herein offer a starting point for researchers to investigate the immunomodulatory effects of this compound in both in vitro and in vivo settings. By leveraging this compound in their studies, scientists can gain deeper insights into the mechanisms of TLR7-mediated inflammation and explore its potential as a therapeutic target for autoimmune and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 7. Atopic dermatitis | Study 22158 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zabedosertib solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zabedosertib. The information is presented in a question-and-answer format to directly address common issues related to its solubility and stability.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with concentrations of up to 125 mg/mL being achievable. For optimal dissolution, ultrasonic agitation and warming to 60°C may be necessary. It is crucial to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly reduce the solubility of the compound.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media for my cell culture experiments. What could be the cause and how can I prevent this?
A2: This is a common issue as this compound has low aqueous solubility. Precipitation upon dilution of a DMSO stock in aqueous-based cell culture media is expected if the final concentration of this compound exceeds its aqueous solubility limit. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to minimize solvent-induced toxicity. However, a slightly higher DMSO concentration might be necessary to maintain this compound's solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual decrease in DMSO concentration can sometimes help in keeping the compound in solution.
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing: Gently vortex the solution immediately after adding the this compound stock to ensure rapid and uniform dispersion.
-
Use of Surfactants or Co-solvents: For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and bioavailability. While not standard for in vitro work, for specific experimental needs, the use of such excipients could be explored, ensuring they do not interfere with the assay.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: this compound is practically insoluble in water and PBS. Direct dissolution in aqueous buffers is not recommended as it will likely result in poor solubility and inaccurate concentrations. A high-concentration stock solution in DMSO should always be prepared first.
Stability
Q4: What are the recommended storage conditions for solid this compound and its stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Compound: Store the solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
Stock Solutions in DMSO: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q5: How can I assess the stability of my this compound stock solution over time?
A5: The stability of your this compound stock solution can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing your stock solution at different time points and comparing the peak area of the parent compound. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Method of Dissolution |
| DMSO | 125 mg/mL (265.69 mM) | Ultrasonic agitation and warming to 60°C may be required. |
| Ethanol | ~6 mg/mL | Information on the method of dissolution is limited. |
| Water | Insoluble | Not recommended for stock solution preparation. |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.08 mg/mL (4.42 mM) | Sequential addition of solvents is required. |
Table 2: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Long-term storage. |
| Solid Powder | 4°C | 2 years | Short-term storage. |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 60°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 470.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.7047 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution, add 1 mL of DMSO for every 4.7047 mg of this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, you can warm the solution to 60°C for a short period and/or use an ultrasonic bath to aid dissolution.
-
Aliquoting and Storage: Once the solution is clear, aliquot it into single-use, sterile tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Protocol for Assessing this compound Stability by HPLC
This is a general guideline. The specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific HPLC system and to ensure separation from any potential degradants.
Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment of the mobile phase)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Time Zero (T0) Sample: Dilute a fresh aliquot of your this compound stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Stability Samples: Store your this compound stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature). At each time point (e.g., 1 week, 1 month), take an aliquot and prepare a sample for HPLC analysis in the same way as the T0 sample.
-
-
HPLC Analysis:
-
Mobile Phase: A common starting point for small molecules is a gradient of water and acetonitrile with 0.1% formic acid. For example, a gradient from 10% to 90% acetonitrile over 15-20 minutes.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound by running a UV scan.
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in the chromatograms from each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: this compound inhibits IRAK4 in the TLR/IL-1R signaling pathway.
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting precipitation of this compound in cell culture.
Optimizing Zabedosertib Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zabedosertib (also known as BAY 1834845) in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, orally active inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical protein kinase involved in the innate immune response signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[3][4] By inhibiting IRAK4, this compound effectively blocks the downstream activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which in turn reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, TNF-α, and IL-17.[1][3][5]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type, the specific experimental endpoint, and the incubation time. However, a good starting point can be derived from its reported IC50 values. We recommend performing a dose-response experiment to determine the optimal concentration for your specific model. A common starting range for many inhibitors is 5-10 times the reported IC50 value.[6]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[7] For example, a stock solution of 94 mg/mL (199.8 mM) in fresh DMSO can be prepared.[7] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[7] The stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: I am not observing the expected inhibitory effect. What could be the issue?
Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to IRAK4 inhibition. Verify that your cell line expresses the necessary components of the TLR/IL-1R signaling pathway.
-
Compound Integrity: Ensure the proper storage of your this compound stock solution to prevent degradation.
-
Concentration and Incubation Time: The concentration might be too low, or the incubation time may be insufficient. We recommend performing a dose-response and a time-course experiment to optimize these parameters.
-
Assay Specifics: The readout of your assay might not be directly or strongly dependent on the IRAK4 pathway. Confirm the signaling pathway's relevance to your measured endpoint.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in various experimental systems. This data can serve as a reference for designing your experiments.
| Target/Assay | System | IC50 Value | Reference |
| IRAK4 Kinase Activity | Biochemical Assay | 3.55 nM | [1] |
| IL-6 Release Inhibition | Human Whole-Blood Assay (Resiquimod stimulation) | 86 nM | [8] |
| TNF-α Release Inhibition | THP-1 Cells (LPS stimulation) | 2.3 µM | [3][5] |
| TNF-α Release Inhibition | Murine Splenic Cells (LPS stimulation) | 385 nM | [9] |
| TNF-α Release Inhibition | Rat Splenic Cells (LPS stimulation) | 1270 nM | [9] |
Key Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.
Caption: IRAK4 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 for Cytokine Release in THP-1 Cells
This protocol outlines a general procedure to determine the IC50 of this compound for inhibiting lipopolysaccharide (LPS)-induced TNF-α production in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA kit for human TNF-α
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound.
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and pre-incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| Low signal-to-noise ratio in the assay | Suboptimal LPS concentration or incubation time. | Titrate the LPS concentration and perform a time-course experiment to find the optimal stimulation conditions for your specific cell batch and passage number. |
| Cell toxicity observed at higher concentrations | Off-target effects or solvent toxicity. | Use a lower concentration of DMSO in your final dilutions (typically <0.5%). Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your main experiment. |
| Unexpected increase in cytokine production at certain concentrations | Potential for paradoxical activation, although not commonly reported for this compound. | Carefully re-examine your data and repeat the experiment. If the effect is reproducible, it may warrant further investigation into the compound's pharmacology. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | IRAK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 9. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Zabedosertib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zabedosertib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as BAY 1834845, is a selective and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical protein kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[3][4] By inhibiting IRAK4, this compound blocks the downstream activation of signaling pathways like NF-κB and MAPK, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-17.[1][4][5]
Q2: What are the main applications of this compound in research?
This compound is primarily used as a tool to investigate the role of the IRAK4 signaling pathway in various inflammatory and autoimmune diseases.[3][4] It has been studied in the context of atopic dermatitis, eczema, and other immune-mediated inflammatory conditions.[6][7] In preclinical research, it is used to study inflammation induced by agents like Lipopolysaccharide (LPS), IL-1β, and Imiquimod.[1][3]
Q3: What are the key physicochemical properties of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility.[1][7] It is practically insoluble in water but soluble in organic solvents like DMSO.[2][8]
Q4: How should I prepare and store this compound stock solutions?
This compound powder can be stored at -20°C for up to three years.[8] For experimental use, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.[2][8] For example, a stock solution of 20.8 mg/mL in DMSO can be prepared.[3] To ensure stability, it is advised to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to a year or -20°C for up to one month.[3][8] When diluting the DMSO stock into aqueous buffers or cell culture media, it is crucial to do so in a stepwise manner to prevent precipitation. The final DMSO concentration in cell-based assays should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[9]
Troubleshooting Inconsistent Results
Problem 1: I am observing lower than expected potency or no effect of this compound in my cell-based assay.
This is a common issue that can arise from several factors related to compound handling, assay conditions, or cell health.
-
Potential Cause 1: Compound Precipitation. Due to its low aqueous solubility, this compound can precipitate when diluted from a DMSO stock into aqueous media.
-
Solution: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, but not high enough to be toxic to your cells (generally <0.5%). When diluting the stock solution, add it to the media with vigorous mixing or vortexing. Perform dilutions in a stepwise manner. Visually inspect for any precipitate after dilution.
-
-
Potential Cause 2: Inactive Compound. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Potential Cause 3: Suboptimal Assay Conditions. The concentration of the stimulus (e.g., LPS), the cell density, or the incubation time may not be optimal for observing the inhibitory effect of this compound.
-
Solution: Titrate the stimulus (e.g., LPS from 10 ng/mL to 1 µg/mL) to find a concentration that gives a robust but not maximal response.[10] Optimize cell seeding density and incubation time. For TNF-α release from THP-1 cells, an incubation time of 4-24 hours after LPS stimulation is common.[7][11][12]
-
-
Potential Cause 4: Cell Line Variability. Different cell lines or even different passages of the same cell line can exhibit varying sensitivity to stimuli and inhibitors.
Problem 2: I am seeing high variability between replicate wells in my assay.
High variability can obscure real effects and make data interpretation difficult.
-
Potential Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable responses.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use appropriate pipetting techniques to minimize variability.
-
-
Potential Cause 2: Edge Effects. Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to create a humidity barrier.
-
-
Potential Cause 3: Inconsistent Reagent Addition. Small volumes of concentrated compounds or stimuli can be difficult to add consistently.
-
Solution: Use calibrated pipettes and appropriate techniques for adding small volumes. Consider preparing intermediate dilutions to increase the volume being added to each well.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Stimulus | Measured Endpoint | IC50 | Reference |
| Kinase Inhibition | Recombinant IRAK4 | ATP | ADP production | 3.55 nM | [1] |
| TNF-α Release | THP-1 cells | LPS | TNF-α secretion | ~2.3 µM | [6] |
| Cytokine Secretion | Human Whole Blood | R848 (TLR7/8 agonist) | IL-6 release | Not specified | [7] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Parameter | Cell Line | Recommended Range | Notes |
| This compound Concentration | Various | 1 nM - 10 µM | Start with a broad range and narrow down based on initial results. |
| LPS Concentration | THP-1 cells | 10 ng/mL - 1 µg/mL | Titrate to find the optimal concentration for your specific cell passage and assay conditions.[10] |
| Cell Seeding Density (96-well plate) | THP-1 cells | 20,000 - 50,000 cells/well | Optimize based on incubation time and assay endpoint.[7][13] |
Experimental Protocols
1. Protocol: TNF-α Release Assay in LPS-Stimulated THP-1 Cells
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed THP-1 cells at a density of 4.8 x 10^4 cells/well in a 96-well plate in 200 µL of culture medium.[7]
-
Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock solution. Add the desired final concentrations of this compound to the cells. Remember to include a vehicle control (DMSO at the same final concentration as your highest this compound concentration). Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce TNF-α production.[7]
-
Incubation: Incubate the plate for 17-24 hours at 37°C.[7][11]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of human TNF-α in the supernatant using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.[7][14]
2. Protocol: In Vitro IRAK4 Kinase Assay
This is a generalized protocol for a biochemical kinase assay. Specific details may vary depending on the assay kit used.
-
Reagent Preparation: Prepare a 1x kinase assay buffer. Prepare a solution of recombinant human IRAK4 enzyme and a suitable substrate (e.g., Myelin Basic Protein). Prepare a solution of ATP at the desired concentration (e.g., 10 µM - 200 µM).[4][15]
-
Compound Addition: In a 96-well or 384-well plate, add serial dilutions of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add the IRAK4 enzyme and substrate mixture to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 30-60 minutes).[4][15]
-
Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced using a detection reagent like ADP-Glo™.[1][15] The signal is typically read on a luminometer.
Visualizations
Caption: this compound inhibits IRAK4, blocking downstream signaling.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. immunomart.com [immunomart.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The regulation of TNF receptor mRNA synthesis, membrane expression, and release by PMA- and LPS-stimulated human monocytic THP-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 14. nanopartikel.info [nanopartikel.info]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Potential off-target effects of Zabedosertib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Zabedosertib (BAY 1834845).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical enzyme in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, playing a key role in the innate immune system.[3][4]
Q2: What are the known off-target effects of this compound?
A2: Preclinical studies have identified FMS-like tyrosine kinase 3 (FLT3) and Tropomyosin receptor kinase A (TrkA) as potential off-targets of this compound. While this compound is highly selective for IRAK4, it does exhibit some inhibitory activity against these kinases at higher concentrations.[3]
Q3: How selective is this compound for IRAK4 compared to its off-targets?
A3: this compound demonstrates high selectivity for IRAK4. The IC50 values from biochemical assays indicate significantly greater potency for IRAK4 inhibition compared to FLT3 and TrkA. A KINOMEscan assay across 456 kinases confirmed an excellent overall selectivity profile.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially related to its off-target effects.
Issue 1: Unexpected cellular phenotype observed not typically associated with IRAK4 inhibition.
-
Possible Cause: This could be due to the off-target inhibition of FLT3 or TrkA, especially if using high concentrations of this compound. FLT3 is involved in the development of hematopoietic stem cells, and TrkA is a receptor for nerve growth factor, crucial for neuronal survival and differentiation.
-
Troubleshooting Steps:
-
Review this compound Concentration: Ensure you are using the lowest effective concentration to achieve IRAK4 inhibition while minimizing off-target effects.
-
Cell Line Specificity: Check if your cell line expresses FLT3 or TrkA. Off-target effects will only manifest in cells where these kinases are present and functionally important.
-
Phenotypic Comparison: Compare your observed phenotype with known effects of FLT3 or TrkA inhibition in the literature for your specific cellular model.
-
Control Experiments: Include control experiments using more specific inhibitors for FLT3 or TrkA to see if they replicate the unexpected phenotype.
-
Issue 2: Discrepancy between biochemical assay and cellular assay results.
-
Possible Cause: this compound's activity can be influenced by cellular factors not present in a purified biochemical assay. High intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound. Additionally, the scaffolding function of IRAK4, which may not be fully captured in a simple kinase assay, could play a role in the cellular context.[2]
-
Troubleshooting Steps:
-
ATP Concentration: If possible, measure or estimate the intracellular ATP concentration in your cell model and consider this in the interpretation of your results. The inhibitory potency of this compound was determined at specific ATP concentrations in biochemical assays.[5]
-
Upstream/Downstream Readouts: In your cellular assays, measure readouts both immediately downstream of IRAK4 (e.g., phosphorylation of IRAK1) and further downstream (e.g., NF-κB activation or cytokine production) to pinpoint where the discrepancy arises.
-
Assay Format: Consider the type of cellular assay being used. A target engagement assay may provide a more direct measure of IRAK4 inhibition in a cellular context than a downstream functional assay.
-
Issue 3: Variability in experimental results across different batches of this compound.
-
Possible Cause: As with any small molecule inhibitor, batch-to-batch variability in purity or formulation can affect experimental outcomes.
-
Troubleshooting Steps:
-
Certificate of Analysis: Always review the certificate of analysis for each new batch of this compound to ensure its purity and identity.
-
Solubility: Ensure complete solubilization of the compound. Poor solubility can lead to inaccurate concentrations and inconsistent results.
-
Storage: Store this compound according to the manufacturer's instructions to prevent degradation.
-
Data Presentation
Table 1: Biochemical Potency of this compound against IRAK4 and Selected Off-Target Kinases
| Target | IC50 (nM) | ATP Concentration |
| IRAK4 | 3.6 | 1 mM |
| FLT3 | 290 | 10 µM |
| TrkA | 840 | 10 µM |
Data sourced from Bothe U, et al. J Med Chem. 2024.[5]
Experimental Protocols
Protocol 1: General Principle of an IRAK4 Kinase Inhibition Assay
This protocol describes the general steps for assessing the inhibitory activity of this compound against IRAK4 in a biochemical format.
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP at a specified concentration (e.g., 1 mM)
-
Substrate (e.g., a peptide or protein that is a known substrate of IRAK4)
-
This compound (serially diluted)
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a system to measure ATP consumption)
-
Microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
Add the IRAK4 enzyme to the wells of the microplate.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Allow the reaction to proceed for a set amount of time at a controlled temperature.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Zabedosertib Cytotoxicity Assessment In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vitro assessment of Zabedosertib cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BAY 1834845) is an experimental drug that acts as a selective inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2] IRAK4 is a critical enzyme in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[3][4] By inhibiting IRAK4, this compound blocks the activation of downstream pathways like NF-κB and MAPK, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17.[3][4][5]
Q2: What are the expected cytotoxic effects of this compound in vitro?
The primary role of this compound is immunomodulatory, not directly cytotoxic.[5] However, as it can prevent the activation of pathways involved in cell survival and proliferation in certain contexts (e.g., in inflammatory cells), it may lead to reduced cell viability, proliferation, or even apoptosis in specific cell types, particularly those reliant on the TLR/IL-1R signaling pathways.[3] Any observed cytotoxicity is likely to be a secondary effect of its mechanism of action.
Q3: Which cell lines are most appropriate for studying this compound's effects?
Cell lines relevant to inflammation and immunology are most suitable. This includes:
-
THP-1 cells: A human monocytic cell line that can be differentiated into macrophages and is responsive to TLR ligands like LPS.[3][4]
-
Primary immune cells: Such as peripheral blood mononuclear cells (PBMCs), macrophages, and dendritic cells.
-
Cancer cell lines: Certain cancer cells may rely on IRAK4 signaling for survival and proliferation.
The choice of cell line should be guided by the specific research question.
Q4: What is a suitable concentration range for this compound in in vitro cytotoxicity assays?
This compound has a reported IC50 of 3.55 nM for IRAK4 inhibition.[5] For in vitro cell-based assays, concentrations typically range from nanomolar to micromolar. A good starting point would be a dose-response curve from 1 nM to 10 µM. It is important to note that the optimal concentration will vary depending on the cell type and the specific assay being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. | Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting steps. |
| Edge effects: Evaporation from the outer wells of the plate can concentrate the media and the compound, leading to artifactual results. | Avoid using the outermost wells of the microplate for experiments. Fill these wells with sterile water or media to maintain humidity. | |
| Compound precipitation: this compound may have limited solubility in aqueous media at higher concentrations. | Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure the solvent itself is not toxic to the cells at the final concentration). | |
| No observed cytotoxicity at expected concentrations | Inappropriate cell line: The chosen cell line may not be dependent on the IRAK4 signaling pathway for survival. | Use a cell line known to be sensitive to IRAK4 inhibition or one that is relevant to the inflammatory condition being studied. |
| Short incubation time: The cytotoxic effects may take longer to manifest. | Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period. | |
| Assay insensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. | Consider using a more sensitive assay or a combination of assays that measure different aspects of cell death (e.g., apoptosis, necrosis). | |
| High background signal in control wells | Contamination: Bacterial or fungal contamination can interfere with assay readings. | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
| Assay reagent interference: Components of the culture medium (e.g., phenol red, serum) can interfere with certain assays. | Use phenol red-free medium if using colorimetric assays. Also, be aware that serum components can sometimes interfere with assay chemistry.[6][7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with different concentrations of this compound for the desired time period in a suitable culture plate.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (Example Template)
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| THP-1 | MTT | 24 | |
| THP-1 | MTT | 48 | |
| THP-1 | MTT | 72 | |
| Jurkat | Annexin V/PI | 48 |
Table 2: Effect of this compound on Cytokine Production (Example Template)
| Cell Line | Stimulant (e.g., LPS) | This compound Conc. (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| PBMCs | 100 ng/mL | 0.1 | ||
| PBMCs | 100 ng/mL | 1 | ||
| PBMCs | 100 ng/mL | 10 |
Visualizations
Caption: this compound's mechanism of action via IRAK4 inhibition.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: A logical flow for troubleshooting common issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
Preventing Zabedosertib precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Zabedosertib. Our aim is to help you overcome common challenges, particularly the issue of precipitation, to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue stemming from its low water solubility. The following guide provides a systematic approach to identify and resolve this problem.
Problem: A precipitate or cloudiness is observed in the cell culture medium after adding this compound.
Workflow for Troubleshooting:
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture media?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) class II compound, which means it has low aqueous solubility.[1][2] While it is readily soluble in organic solvents like DMSO, adding this stock solution to a large volume of aqueous media drastically reduces its solubility, causing it to "crash out" or precipitate. This is a common issue for many hydrophobic small molecule inhibitors.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[3] It is highly soluble in DMSO, with reported values up to 125 mg/mL.[4]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, the optimal concentration should be determined for your specific cell line and experimental duration. It is best practice to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control, and generally as low as possible (ideally ≤0.1%).
Q4: Can I heat the this compound solution to get it to dissolve?
A4: Yes, gentle warming can aid in the dissolution of this compound in DMSO.[4][5] Warming the solution to 37°C, or even up to 60°C, along with sonication, can be effective.[4][5] However, always ensure the vial is tightly capped to prevent evaporation and allow the solution to cool to room temperature before making further dilutions. Avoid repeated heating and cooling cycles.
Q5: My stock solution is clear, but it precipitates in the media. What should I do?
A5: This indicates a solubility issue in the aqueous environment of your media. Here are some steps to take:
-
Use Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly into a large volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.
-
Ensure Rapid Mixing: When adding the drug to the media, gently vortex or swirl the tube/flask to ensure rapid and even dispersion. This helps to avoid localized high concentrations that can trigger precipitation.
-
Lower the Working Concentration: If possible, test a lower final concentration of this compound. It's possible your intended concentration exceeds its solubility limit in the specific media formulation you are using.
-
Serum Content: The presence of serum can sometimes help to stabilize hydrophobic compounds. If you are using serum-free media, consider if switching to a serum-containing media is an option for your experiment.
Quantitative Data: Solubility of this compound
The following table summarizes the known solubility data for this compound in various solvents. This data is critical for preparing appropriate stock and working solutions.
| Solvent/Vehicle | Reported Solubility | Molar Equivalent | Notes |
| DMSO | 94 mg/mL[3] - 125 mg/mL[4] | ~199.8 mM - 265.7 mM | Gentle warming and/or sonication is recommended to aid dissolution.[4][5] |
| Ethanol | 6 mg/mL[3] | ~12.7 mM | Lower solubility compared to DMSO. |
| Water | Insoluble[3] | - | This compound has very low aqueous solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 2 mg/L (from a DMSO solution)[6][7] | ~4.25 µM | Highlights the significant drop in solubility in aqueous buffers. |
| In Vivo Formulation | ≥ 2.08 mg/mL[8][9] | ≥ 4.42 mM | A clear solution was achieved with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8][9] |
Molecular Weight of this compound: 470.47 g/mol
Experimental Protocol: Preparation of this compound for In Vitro Cell Culture
This protocol provides a detailed methodology for preparing this compound solutions to minimize the risk of precipitation in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or polypropylene tubes
-
Warming block or water bath set to 37°C
-
Sonicator (optional)
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 20 mM): a. Aseptically weigh out the required amount of this compound powder. For 1 mL of a 20 mM stock solution, you will need 9.41 mg. b. Add the powder to a sterile tube. c. Add the appropriate volume of sterile DMSO (in this case, 1 mL). d. To aid dissolution, cap the tube tightly and place it in a 37°C water bath or warming block for 10-15 minutes. Gentle vortexing or sonication can also be applied. e. Visually confirm that all the powder has completely dissolved and the solution is clear. This is your primary stock solution.
-
Storage of Stock Solution: a. Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][10]
-
Preparation of the Final Working Concentration (Example: 1 µM): a. Thaw a single aliquot of the 20 mM primary stock solution at room temperature. b. Crucial Step (Serial Dilution): Do not add the DMSO stock directly to your final volume of media. Perform an intermediate dilution first. i. Prepare an intermediate stock (e.g., 200 µM) by adding 5 µL of the 20 mM stock to 495 µL of pre-warmed (37°C) cell culture medium. Mix immediately by gentle pipetting or vortexing. ii. Prepare the final 1 µM working solution by adding 5 µL of the 200 µM intermediate stock to 995 µL of pre-warmed cell culture medium. c. Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the media (e.g., if your final dilution is 1:1000, the vehicle control should contain 0.1% DMSO). d. Immediately add the final this compound working solution (and vehicle control) to your cells.
Visualization of Key Pathways
This compound Mechanism of Action: IRAK4 Signaling Pathway
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[11] IRAK4 is a critical kinase in the signaling pathways downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[2][12] Its inhibition blocks the activation of downstream inflammatory cascades.
Caption: Inhibition of the IRAK4 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. immunomart.com [immunomart.com]
- 5. This compound | IRAK | TargetMol [targetmol.com]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
Technical Support Center: Zabedosertib Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the oral bioavailability of Zabedosertib in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BAY 1834845) is an experimental small molecule drug that acts as a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical protein kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[2][3] By inhibiting IRAK4, this compound blocks the downstream activation of signaling pathways like NF-κB and MAPK, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-17.[2][3][4]
Q2: What are the known pharmacokinetic properties of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility.[4] In human phase 1 studies, it demonstrated an absolute oral bioavailability of 74% at a 120 mg dose with no significant food effect.[4][5] Preclinical studies have shown that this compound has favorable oral pharmacokinetic profiles across various animal species.[1][6]
Q3: What is the signaling pathway involving IRAK4 that this compound inhibits?
This compound targets the IRAK4 kinase within the MyD88-dependent signaling pathway. This pathway is initiated by the binding of ligands to TLRs (except TLR3) or IL-1Rs. This binding leads to the recruitment of the adaptor protein MyD88, which then recruits and activates IRAK4. Activated IRAK4 phosphorylates other proteins, leading to the activation of downstream transcription factors like NF-κB and AP-1, and the subsequent expression of inflammatory genes.
Troubleshooting Guide
Issue 1: Lower than expected plasma exposure (AUC) in rodent studies.
Possible Cause 1: Poor dissolution of this compound in the gastrointestinal tract.
-
Explanation: As a BCS Class II compound, this compound's absorption is limited by its low solubility. If the compound does not dissolve adequately in the GI fluid, its high permeability cannot be leveraged, leading to low bioavailability.
-
Troubleshooting Steps:
-
Optimize the formulation vehicle:
-
For initial studies, a suspension is common. Ensure the particles are micronized to increase the surface area for dissolution.
-
Consider using a solution-based formulation. A sample formulation for in vivo use in mice includes a solution in a mixture of DMSO, PEG300, Tween-80, and saline.
-
For more advanced formulations, consider lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or solid dispersions with polymers like PEGs or PVP, which are known to enhance the solubility of BCS Class II drugs.
-
-
Check the pH of the dosing vehicle: The solubility of this compound may be pH-dependent. Ensure the pH of your formulation is one that favors solubility.
-
Possible Cause 2: Efflux transporter activity.
-
Explanation: Some studies on this compound analogs have indicated potential efflux in Caco-2 assays.[1][7] Efflux transporters, such as P-glycoprotein (P-gp), in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.
-
Troubleshooting Steps:
-
Co-administration with a P-gp inhibitor: In an investigative setting, co-dosing with a known P-gp inhibitor (e.g., verapamil or ketoconazole, with appropriate ethical and protocol considerations) can help determine if efflux is a significant barrier to absorption in your animal model.
-
Formulation strategies to bypass efflux: Certain excipients used in lipid-based formulations can inhibit P-gp function.
-
Issue 2: High variability in plasma concentrations between animals.
Possible Cause 1: Inconsistent dosing technique.
-
Explanation: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect gastric emptying and drug absorption.
-
Troubleshooting Steps:
-
Ensure proper training: All personnel performing oral gavage should be adequately trained and proficient in the technique for the specific species.
-
Standardize the procedure: Use a consistent gavage volume, needle size, and speed of administration for all animals.
-
Possible Cause 2: Food effects.
-
Explanation: While human studies showed no significant food effect, the diet of laboratory animals can influence GI physiology (e.g., pH, motility) and potentially affect the dissolution and absorption of a BCS Class II compound.
-
Troubleshooting Steps:
-
Standardize feeding schedule: Ensure a consistent fasting and feeding schedule for all animals in the study. Typically, a fasting period of 4-6 hours before dosing is recommended for pharmacokinetic studies.
-
Control the diet: Use a standardized chow for all animals to minimize diet-induced variability.
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound Analogs in Rats
| Compound | Dose (mg/kg, p.o.) | T1/2 (h) | CLblood (L/h/kg) | Vss (L/kg) | F (%) | Reference |
| Analog 22 | Not specified | 1.6 (i.v.) | 0.14 (i.v.) | 0.2 (i.v.) | 55 | [1][7] |
| Analog 14 | Not specified | - | - | - | Moderate | [1] |
| Analog 33 | Not specified | Short | High | - | Acceptable | [1][7] |
Data for this compound in rats was not explicitly detailed in the provided search results. The table presents data for structurally related analogs from the same discovery program.
Experimental Protocols
Protocol 1: General Procedure for Oral Bioavailability Assessment in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose or a solution as described in the troubleshooting section).
-
Administer a single oral dose via gavage at a volume of 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis software.
Mandatory Visualizations
Logical Relationship for Troubleshooting Low Bioavailability
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Bayer - AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 5. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Addressing variability in Zabedosertib in vivo efficacy
Welcome to the technical support center for Zabedosertib (also known as BAY 1834845). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vivo experiments with this selective IRAK4 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you might encounter.
Q1: We are observing significant variability in the in vivo efficacy of this compound between experiments. What are the potential causes?
A1: Variability in in vivo efficacy is a common challenge in preclinical research. For this compound, and kinase inhibitors in general, several factors can contribute to this:
-
Compound-Related Factors:
-
Formulation and Solubility: this compound is a Biopharmaceutics Classification System (BCS) class II compound, meaning it has high permeability but low solubility.[1][2] Inconsistent formulation or precipitation of the compound upon administration can lead to variable drug exposure. Ensure your formulation is optimized and consistently prepared. Consider using a nanosuspension for improved bioavailability.[3]
-
Stability: Verify the stability of your this compound stock solution and the formulation over the duration of your experiment. Degradation can lead to lower effective doses.
-
-
Animal Model-Related Factors:
-
Model Selection: The choice of animal model is critical. The efficacy of IRAK4 inhibitors can vary significantly between different disease models (e.g., lupus, DLBCL xenografts, LPS-induced inflammation).[4][5] Ensure the selected model has a strong dependence on the IRAK4 signaling pathway.
-
Genetic Background of Animals: The genetic background of your animal strain can influence immune responses and drug metabolism, leading to variable outcomes.
-
Disease Induction: Inconsistent disease induction (e.g., variable LPS dosage, tumor cell implantation site) can result in a wide range of disease severity, making it difficult to assess drug efficacy accurately.
-
-
Experimental Procedure-Related Factors:
-
Dosing and Administration: Inconsistent administration techniques (e.g., oral gavage, intraperitoneal injection) can lead to variability in drug absorption and exposure. Ensure all personnel are properly trained and follow a standardized procedure.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): this compound exhibits dose-dependent bioavailability and capacity-limited binding to plasma proteins.[1][6] Minor variations in dosing can lead to non-linear changes in exposure. It is crucial to perform PK studies in your specific animal model to understand the exposure-response relationship.
-
Endpoint Measurement: Ensure that your chosen efficacy endpoints are robust and measured consistently. For inflammation models, this could be cytokine levels (e.g., TNFα, IL-6), while for oncology models, it would be tumor growth inhibition.[7]
-
Q2: How can we confirm that this compound is engaging its target (IRAK4) in our in vivo model?
A2: Measuring target engagement is crucial to confirm that the drug is reaching its intended target and exerting its mechanism of action. Here are some recommended approaches:
-
Pharmacodynamic (PD) Biomarkers:
-
Cytokine Inhibition: A key PD biomarker for IRAK4 inhibition is the suppression of pro-inflammatory cytokines. You can measure the levels of cytokines like TNFα and IL-6 in plasma or tissue homogenates following a challenge with a TLR agonist like lipopolysaccharide (LPS) or R848.[1][3][7] A significant reduction in these cytokines in the this compound-treated group compared to the vehicle group indicates target engagement.
-
Phospho-IRAK1 Inhibition: In oncology models, particularly those with MYD88 mutations like ABC-DLBCL, you can assess the phosphorylation status of IRAK1 (a downstream target of IRAK4) in tumor tissue. A decrease in p-IRAK1 levels would indicate IRAK4 inhibition.
-
-
Exposure-Response Analysis: Correlate the plasma or tissue concentrations of this compound with the observed pharmacodynamic effects. A clear relationship between drug concentration and biomarker modulation provides strong evidence of target engagement.
Q3: We are not observing the expected efficacy in our oncology xenograft model, despite confirming target engagement. What could be the issue?
A3: Lack of efficacy in the presence of target engagement can be a complex issue. Here are some potential explanations:
-
Tumor Intrinsic Factors:
-
Redundant Signaling Pathways: The cancer cells in your model may have developed resistance by activating alternative signaling pathways that bypass the need for IRAK4.[8]
-
Scaffolding Function of IRAK4: In some cancers, the scaffolding function of IRAK4, rather than its kinase activity, may be the primary driver of oncogenic signaling.[9][10] In such cases, a kinase inhibitor like this compound might not be effective, and a degrader (e.g., PROTAC) might be more suitable.[11]
-
Genetic Mutations: Acquired mutations in the IRAK4 gene, particularly in the "gatekeeper" residue, can prevent the binding of kinase inhibitors, leading to drug resistance.[12]
-
-
Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. Factors like poor drug penetration into the tumor tissue can limit the effective concentration of this compound at the target site.[13]
-
Inadequate Free Drug Concentration: It is the unbound, or "free," drug concentration that is available to engage the target. This compound has high plasma protein binding.[1] If the free concentration in the tumor tissue is below the IC50 for IRAK4 inhibition, you may not see efficacy.[14]
Q4: What is the recommended formulation and dosing for in vivo studies with this compound?
A4: The optimal formulation and dose will depend on your specific animal model and experimental goals. However, based on available information:
-
Formulation: Due to its low solubility, a suspension is often used for oral administration. A nanosuspension has been shown to be effective for other IRAK4 inhibitors.[3] For initial studies, you may consider a vehicle such as 0.5% methylcellulose.
-
Dosing: In preclinical mouse models of inflammation, oral doses of this compound have ranged from 10 mg/kg to 150 mg/kg, administered once or twice daily.[7][15] In a mouse model of imiquimod-induced psoriasis, this compound significantly reduced disease severity.[7] It is highly recommended to perform a dose-ranging study in your specific model to determine the optimal dose that provides sufficient target engagement and efficacy without toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 | 3.55 nM | IRAK4 Kinase Assay | [15] |
| IC50 (TNFα release) | 385 nM | Murine Splenic Cells (LPS stimulated) | [7] |
| IC50 (TNFα release) | 1270 nM | Rat Splenic Cells (LPS stimulated) | [7] |
| IC50 (IL-6 release) | 86 nM | Human Whole Blood (Resiquimod stimulated) | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase 1)
| Parameter | Value | Dosing Condition | Reference |
| Absolute Oral Bioavailability | 74% | 120 mg single dose | [6] |
| Terminal Half-life (t1/2) | 19 - 30 hours | Single dose | [6] |
| Effect of Food | ~1.4-fold increase in Cmax, no change in AUC | High-fat or moderate-fat meal | [2] |
| Plasma Protein Binding | High (binds to albumin and alpha-acid glycoprotein) | In vitro | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing this compound's in vivo efficacy.
Protocol 1: In Vivo LPS-Induced Cytokine Release Model (Mouse)
Objective: To evaluate the in vivo efficacy of this compound in inhibiting LPS-induced pro-inflammatory cytokine production.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-10 weeks old)
-
ELISA kits for mouse TNFα and IL-6
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Dosing:
-
Prepare a fresh formulation of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle orally (p.o.) to mice at the desired dose (e.g., 10, 30, 100 mg/kg).
-
-
LPS Challenge:
-
One hour after drug administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg).
-
-
Blood Collection:
-
At a specified time point post-LPS challenge (e.g., 1.5 hours for TNFα peak, 3-6 hours for IL-6 peak), collect blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
-
Cytokine Measurement:
-
Measure the concentrations of TNFα and IL-6 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release in the this compound-treated groups compared to the vehicle-treated group.
-
Protocol 2: ABC-DLBCL Xenograft Model (Mouse)
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) with a MYD88 mutation.
Materials:
-
This compound
-
Vehicle
-
ABC-DLBCL cell line with a MYD88 L265P mutation (e.g., OCI-Ly3, OCI-Ly10)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel
Procedure:
-
Cell Culture: Culture the ABC-DLBCL cells according to standard protocols.
-
Tumor Implantation:
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups (vehicle and this compound).
-
-
Dosing:
-
Administer this compound or vehicle orally once or twice daily at the desired dose.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be harvested to assess target engagement by measuring p-IRAK1 levels via Western blot or immunohistochemistry.
-
Visualizations
Diagram 1: this compound Mechanism of Action - IRAK4 Signaling Pathway
Caption: this compound inhibits IRAK4, a key kinase in TLR and IL-1R signaling pathways.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 2. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curis.com [curis.com]
- 5. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - National Science Foundation [nsf.gov]
- 13. Kinase Inhibitors: the Reality Behind the Success - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Zabedosertib Studies Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Zabedosertib in their experiments. The information is designed to help address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as BAY 1834845, is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical protein kinase involved in the signaling pathways of the innate immune system, specifically downstream of Toll-like receptors (TLRs, except TLR3) and Interleukin-1 receptors (IL-1R). By inhibiting IRAK4, this compound blocks the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which ultimately leads to reduced production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-17.
Q2: How should I dissolve and store this compound?
A2: this compound is a Biopharmaceutics Classification System (BCS) class II compound, characterized by high permeability and low aqueous solubility. For in vitro experiments, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). Commercially available sources suggest solubility in DMSO is high, for example, 112.5 mg/mL (239.1 mM) or 94 mg/mL (199.8 mM), sometimes requiring sonication or warming to 60°C for complete dissolution.
-
Storage of Powder: -20°C for up to 3 years.
-
Storage of Stock Solution (in DMSO): Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
Q3: What are the recommended in vitro concentrations to use?
A3: The effective concentration depends on the cell type and experimental conditions. This compound has a reported IC50 value for IRAK4 of 3.55 nM. In cell-based assays, it effectively decreases inflammatory cytokine secretion at concentrations around 500 nM. For initial experiments, it is advisable to perform a dose-response curve starting from low nanomolar to low micromolar concentrations to determine the optimal concentration for your specific system.
Q4: Which cell lines are appropriate for studying this compound's effects?
A4: Cell lines that have an active TLR/IL-1R signaling pathway are suitable. A common and effective model is the human monocytic cell line THP-1, which can be stimulated with lipopolysaccharides (LPS) to induce an inflammatory response. Other suitable models include peripheral blood mononuclear cells (PBMCs) or specific immune cells that express the relevant receptors for your chosen stimulus.
Troubleshooting Guides
Problem 1: No or Weak Inhibition of Cytokine Release
If you observe minimal or no effect of this compound on your expected downstream readouts (e.g., TNF-α, IL-6 levels), consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Improper Compound Dissolution | This compound has low aqueous solubility. Ensure it is fully dissolved in DMSO before diluting into aqueous media. Gentle warming or sonication may be required. Precipitates in the final culture media will significantly lower the effective concentration. |
| Inactive Stimulus | The stimulus (e.g., LPS, R848, IL-1β) may be degraded or used at a suboptimal concentration. Verify the activity of your stimulus by running a positive control without any inhibitor. Titrate the stimulus to ensure you are using a concentration that gives a robust but not oversaturated response. |
| Inappropriate Cell Model | The chosen cell line may not express the necessary components of the IRAK4 signaling pathway (e.g., the specific TLR being stimulated). Confirm that your cells respond to the chosen stimulus. Use a well-characterized cell line like THP-1 as a positive control. |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low. Perform a dose-response experiment to determine the IC50 in your specific assay. We recommend a range from 1 nM to 10 µM. |
| Incorrect Timing of Treatment | For optimal effect, cells should be pre-incubated with this compound before adding the inflammatory stimulus. A pre-incubation time of 1-2 hours is typically sufficient. |
| Assay Readout Issue | The ELISA or other cytokine detection method may be faulty. Check the expiration dates of reagents, validate the assay with a known standard, and ensure proper sample handling. |
A logical workflow for troubleshooting this issue is presented below.
Problem 2: High Background or Non-Specific Bands in Western Blots
When analyzing IRAK4 pathway modulation via Western Blot (e.g., for phospho-proteins), high background can obscure results.
| Potential Cause | Suggested Solution |
| Insufficient Blocking | Blocking prevents non-specific antibody binding. Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent (e.g., 5% BSA or non-fat milk in TBST). |
| Antibody Concentration Too High | Excessive primary or secondary antibody concentration is a common cause of high background. Titrate both antibodies to find the optimal dilution that maximizes signal-to-noise ratio. |
| Inadequate Washing | Insufficient washing will leave behind unbound antibodies. Increase the number and/or duration of washes with TBST. |
| Contaminated Buffers or Equipment | Use freshly prepared, filtered buffers. Ensure that electrophoresis and transfer equipment are clean. |
| Membrane Dried Out | Allowing the membrane to dry out at any point can cause irreversible background signal. Keep the membrane moist at all times. |
| Overexposure | The signal may be too strong, leading to a "burnt out" appearance. Reduce the exposure time or use a more dilute substrate. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes / Reference |
| IRAK4 IC50 | 3.55 nM | Biochemical assay. |
| IL-6 Release Inhibition IC50 | 86 nM | In vitro human whole-blood assay after resiquimod (R848) stimulation. |
| TNF-α Release Inhibition | ~80% reduction | In human healthy subjects after a systemic LPS challenge (120 mg BID dose). |
| Cytokine Release Inhibition | 80-95% reduction | Ex vivo whole blood challenges (R848-driven IL-1β, TNF-α, IL-6, IFN-γ). |
| Cytokine Release Inhibition | 50-80% reduction | Ex vivo whole blood challenges (LPS-driven IL-1β, TNF-α, IL-6, IL-8). |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Notes / Reference |
| Dose | 120 mg (oral) | Dose selected for further clinical development. |
| Absolute Oral Bioavailability | 74% | Determined at a 120 mg dose. |
| Terminal Half-life (t½) | 19-30 hours | Dose-independent. |
| Projected Target Occupancy | ~80% | Over the dosing interval at 120 mg twice daily. |
Experimental Protocols & Visualizations
IRAK4 Signaling Pathway
This compound acts by inhibiting the kinase activity of IRAK4, a central node in TLR and IL-1R signaling.
Protocol: Cell-Based Cytokine Release Assay
This protocol describes a general workflow for assessing the inhibitory effect of this compound on LPS-induced cytokine production in THP-1 cells.
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Differentiation (Optional but Recommended): Differentiate monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at 50-100 ng/mL for 24-48 hours. After differentiation, replace the media with fresh, PMA-free media and rest the cells for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the cells.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL) to all wells except the unstimulated negative control.
-
Incubation: Incubate the plate for 6-24 hours (time depends on the cytokine being measured) at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
Mitigating potential artifacts in Zabedosertib assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential artifacts and ensure data accuracy in assays involving Zabedosertib (BAY 1834845), a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally active inhibitor of IRAK4, a crucial protein kinase in the innate immune response.[1][2] It functions by blocking the signaling cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). This pathway involves the recruitment of MyD88 and the formation of the myddosome, leading to the activation of downstream pathways like NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines.[3][4] this compound's inhibition of IRAK4 effectively suppresses these inflammatory responses.
Q2: What are the common assay formats used to assess this compound activity?
A2: The activity of this compound and other kinase inhibitors can be evaluated using a variety of assay formats. These include biochemical assays that measure the direct inhibition of purified IRAK4 and cell-based assays that assess the downstream effects of IRAK4 inhibition in a more physiological context. Common formats include:
-
Radiometric Assays: These directly measure the transfer of a radioactive phosphate from ATP to a substrate.[5]
-
Fluorescence-Based Assays: These utilize fluorescently labeled substrates or reagents to monitor kinase activity.[5][6]
-
Luminescence-Based Assays: These assays often measure the amount of ATP remaining after a kinase reaction.[5][7]
-
ELISA-Based Assays: These can quantify the phosphorylation of a specific substrate.[8]
Q3: Are there known off-target effects of this compound that could interfere with my assay results?
A3: While this compound is described as a selective IRAK4 inhibitor, all kinase inhibitors have the potential for off-target effects. It is crucial to consider this possibility when interpreting results. Kinase profiling against a panel of other kinases can help determine the selectivity of this compound and identify potential off-target interactions that could lead to unexpected cellular phenotypes.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent ATP concentration in biochemical assays. | This compound is an ATP-competitive inhibitor. Ensure that the ATP concentration is consistent across all assays and ideally close to the Km value for IRAK4 to obtain comparable IC50 values.[9] |
| Cell passage number and health in cell-based assays. | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology to ensure a healthy and responsive cell population. | |
| Inconsistent incubation times. | Adhere strictly to the optimized incubation times for this compound treatment and subsequent assay steps. | |
| Lower than expected potency in cell-based assays | Poor cell permeability of this compound. | While this compound has good oral bioavailability, ensure the chosen cell line has adequate permeability.[10] If permeability is a concern, consider using permeabilizing agents, though this may introduce other artifacts. |
| High protein binding in culture media. | The presence of serum in cell culture media can lead to protein binding of the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period or using serum-free media if the cells can tolerate it. | |
| Drug efflux by transporters. | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove this compound from the cell. Co-incubation with a known efflux pump inhibitor can help to investigate this possibility. | |
| Unexpected cellular toxicity | Off-target kinase inhibition. | Perform a kinase selectivity profile to identify potential off-target kinases that might be responsible for the observed toxicity.[8] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all wells and below the toxic threshold for the specific cell line being used. Include a vehicle-only control to assess solvent effects. | |
| Assay signal interference | Compound auto-fluorescence or quenching. | In fluorescence-based assays, test this compound alone at the working concentration to check for intrinsic fluorescence or quenching properties that could interfere with the assay signal. |
| Interference with detection reagents. | In luminescence-based assays like those measuring ATP levels, ensure this compound does not directly inhibit the luciferase enzyme.[7] Run a control with the detection reagents and the compound in the absence of the kinase. |
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Assay (Radiometric)
This protocol is designed to measure the direct inhibitory effect of this compound on IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4
-
IRAK4 substrate (e.g., myelin basic protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle control.
-
Add 20 µL of a solution containing the IRAK4 enzyme and substrate to each well.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³²P]ATP and non-radioactive ATP (at a final concentration close to the Km for IRAK4).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell-Based NF-κB Reporter Assay
This protocol assesses the ability of this compound to inhibit IRAK4-mediated NF-κB activation in cells.
Materials:
-
A suitable cell line (e.g., HEK293T) stably expressing a TLR (e.g., TLR4) and an NF-κB-driven reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TLR ligand (e.g., LPS for TLR4).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate TLR ligand (e.g., LPS) at a concentration known to induce a robust NF-κB response. Include an unstimulated control.
-
Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase signal to a measure of cell viability if necessary.
-
Calculate the percentage of inhibition of ligand-induced NF-κB activation for each this compound concentration and determine the IC50 value.
Visualizations
Caption: this compound inhibits the IRAK4 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Long-term stability of Zabedosertib stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Zabedosertib stock solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations as high as 125 mg/mL (265.69 mM), though heating to 60°C and sonication may be required for complete dissolution. For in vivo studies, a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, is often used to achieve a clear solution.
Q2: What are the recommended storage conditions and long-term stability of this compound stock solutions?
A2: For optimal long-term stability, this compound stock solutions should be stored at -80°C. Under these conditions, the solution is stable for up to one year.[2] For shorter-term storage, solutions can be kept at -20°C for up to one month.[3] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I store this compound stock solutions at 4°C or room temperature?
A3: It is not recommended to store this compound stock solutions at 4°C or room temperature for extended periods. While the solid powder form of this compound is stable for up to 2 years at 4°C, solutions are significantly less stable at this temperature. Storage at room temperature should be avoided to prevent rapid degradation.
Q4: What are the signs of this compound degradation in my stock solution?
A4: Visual signs of degradation can include color change, precipitation, or the appearance of particulates in the solution. However, chemical degradation can occur without any visible changes. Therefore, for long-term studies or when in doubt, it is advisable to assess the purity of the stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: How should I handle the solid powder form of this compound?
A5: The solid powder of this compound is stable for up to 3 years when stored at -20°C.[1][2] It should be stored in a tightly sealed container, protected from light and moisture. Before opening, allow the container to equilibrate to room temperature to prevent condensation.
Data Presentation: Stability of this compound Stock Solutions
| Storage Condition | Solvent | Duration | Stability | Source(s) |
| -80°C | DMSO | 1 year | Stable | [2] |
| -20°C | DMSO | 1 month | Stable | [3] |
| 4°C | Not Recommended | - | Reduced Stability | |
| Room Temperature | Not Recommended | - | Prone to Degradation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 470.47 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibration: Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 4.705 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial or warm it in a water bath at 60°C for a short period to aid dissolution.
-
Aliquoting: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use sterile amber vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Storage: Store the aliquots at -80°C for long-term use (up to 1 year) or at -20°C for short-term use (up to 1 month).
Protocol 2: Assessment of this compound Stock Solution Stability using a Stability-Indicating HPLC Method
This protocol describes a general procedure for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular HPLC system and column.
Objective: To determine the concentration and purity of this compound in a stock solution over time and to separate it from potential degradation products.
Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and gradually increase the percentage of B over the run time to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 254-320 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of known concentrations of a freshly prepared this compound solution in the mobile phase to create a standard curve.
-
Sample Preparation: Dilute an aliquot of the stored this compound stock solution with the mobile phase to a concentration that falls within the range of the standard curve.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standards.
-
Quantify the concentration of this compound in the sample using the standard curve.
-
Examine the chromatogram for any additional peaks, which may represent degradation products.
-
Calculate the percentage of this compound remaining relative to the initial concentration. A solution is generally considered stable if the concentration remains above 90% of the initial value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon storage. | - The concentration is too high for the storage temperature. - The solvent has absorbed moisture, reducing solubility. - The compound is degrading. | - Gently warm the solution and vortex/sonicate to redissolve. If it does not redissolve, the solution may be supersaturated or degraded. - Use fresh, anhydrous DMSO for preparing stock solutions. - Assess the purity of the solution using HPLC. |
| Inconsistent experimental results using the same stock solution. | - Repeated freeze-thaw cycles causing degradation. - Improper storage (e.g., exposure to light or elevated temperatures). - Inaccurate pipetting from a viscous DMSO stock. | - Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. - Store aliquots at -80°C in amber vials. - Use positive displacement pipettes or reverse pipetting for viscous solutions. |
| Loss of compound activity over time. | - Chemical degradation of this compound. | - Prepare fresh stock solutions more frequently. - Verify the storage conditions and handling procedures. - Perform a stability check using HPLC to confirm the concentration and purity. |
Visualizations
This compound Signaling Pathway
This compound is an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are key components of the innate immune system.
Caption: this compound inhibits IRAK4, blocking downstream signaling and cytokine production.
Experimental Workflow: Stock Solution Stability Assessment
This workflow outlines the key steps for preparing and assessing the long-term stability of this compound stock solutions.
References
Optimizing incubation time for Zabedosertib treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Zabedosertib in their experiments.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of Target Pathway
Symptom: Western blot or other downstream analysis shows minimal or inconsistent reduction in the phosphorylation of IRAK4 targets (e.g., IRAK1) or downstream markers (e.g., phospho-p65, phospho-JNK) after this compound treatment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Inadequate Incubation Time | Perform a time-course experiment. Treat cells with a fixed concentration of this compound for varying durations (e.g., 30 min, 1h, 2h, 4h, 8h, 24h) before stimulation with a TLR agonist (e.g., LPS). | The kinetics of IRAK4 signaling can be rapid. A time-course experiment will determine the optimal pre-incubation time needed for this compound to engage its target and exert its inhibitory effect before the pathway is activated. |
| Incorrect this compound Concentration | Titrate this compound across a range of concentrations (e.g., 1 nM to 10 µM) with a fixed, optimal incubation time. | The reported IC50 of 3.55 nM is for a biochemical assay.[1] Cellular potency can be influenced by factors like cell permeability and intracellular ATP concentrations, necessitating empirical determination of the optimal dose. |
| Cellular ATP Competition | Ensure consistent cell density and media conditions across experiments. | High intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, potentially reducing their efficacy.[2][3] |
| Compound Instability | Prepare fresh this compound stock solutions and dilute to the final concentration immediately before use. | Prolonged storage in solution, especially at room temperature, can lead to degradation of the compound. |
Experimental Protocol: Time-Course Experiment for Optimal Incubation Time
-
Cell Seeding: Plate your cells of interest (e.g., THP-1 monocytes, primary macrophages) at a consistent density in a multi-well plate and allow them to adhere or stabilize overnight.
-
This compound Pre-incubation: Treat the cells with a concentration of this compound determined from initial dose-response experiments (e.g., 100 nM). Incubate for a range of time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). Include a vehicle control (e.g., DMSO).
-
Pathway Stimulation: After the respective pre-incubation times, stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for TLR4 activation) for a short, fixed period (e.g., 15-30 minutes) to induce IRAK4 signaling.
-
Cell Lysis and Analysis: Immediately lyse the cells and prepare lysates for downstream analysis, such as Western blotting for phosphorylated and total levels of IRAK4, IRAK1, p65, and JNK.
-
Data Interpretation: Determine the pre-incubation time that yields the maximal inhibition of downstream signaling markers.
Issue 2: High Variability Between Replicates
Symptom: Significant well-to-well or experiment-to-experiment variability in the inhibitory effect of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Inconsistent Cell Health or Density | Ensure a consistent cell seeding density and monitor cell viability. Avoid using cells with high passage numbers. | Variations in cell number and health can significantly impact signaling responses and drug efficacy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to maintain humidity. | Evaporation from outer wells can concentrate media components and the drug, leading to inconsistent results. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper mixing of reagents. | Small variations in the volume of this compound or stimulants can lead to large differences in the final concentration. |
| Timing of Stimulation | Add the TLR agonist to all wells as consistently and quickly as possible. | The kinetics of TLR signaling are rapid, and delays between wells can introduce variability.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: While the biochemical IC50 for this compound is 3.55 nM, a starting concentration of 10-100 times this value (e.g., 35-350 nM) is recommended for initial cell-based assays.[1] This is because cellular potency can be lower than biochemical potency due to factors like cell membrane permeability and high intracellular ATP concentrations.[5] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What is a typical incubation time for this compound?
A2: There is no universally optimal incubation time. It is highly dependent on the cell type and the specific downstream endpoint being measured. We recommend performing a time-course experiment (as described in the troubleshooting guide) to determine the ideal pre-incubation time. Based on the kinetics of TLR signaling, pre-incubation times ranging from 1 to 4 hours are often a good starting point.
Q3: How does this compound inhibit the IRAK4 signaling pathway?
A3: this compound is a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6] IRAK4 is a critical kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[7][8] Upon receptor activation, IRAK4 is recruited to the receptor complex and autophosphorylates, leading to the activation of downstream signaling molecules like IRAK1. This ultimately results in the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.[7] this compound binds to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking this inflammatory signaling cascade.[9]
Q4: Can I use this compound in combination with other inhibitors?
A4: Yes, this compound can be used in combination with other inhibitors to investigate signaling crosstalk or to achieve synergistic effects. However, it is important to first establish the optimal conditions for this compound alone. When combining inhibitors, be mindful of potential off-target effects and solvent compatibility.
Visualizing Experimental Logic and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Zabedosertib In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Zabedosertib in animal models. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the in vivo administration of this compound.
| Question/Issue | Potential Cause & Explanation | Recommended Solution & Troubleshooting Steps |
| 1. How should I prepare this compound for oral administration in rodents? | This compound is classified as a Biopharmaceutics Classification System (BCS) class II compound, meaning it has high permeability but low aqueous solubility.[1][2][3] It is practically insoluble in water.[4] Therefore, a suspension is the most common formulation for oral gavage. | Prepare a homogenous suspension in a vehicle like Carboxymethylcellulose sodium (CMC-Na). A suggested starting concentration is ≥5 mg/mL.[4] Always prepare the formulation fresh before each use to ensure stability and uniform suspension. |
| 2. I am observing inconsistent results or lower-than-expected efficacy. What could be the cause? | Inconsistent efficacy can stem from several factors: 1. Improper Formulation: Due to its low solubility, this compound may precipitate out of solution or form a non-uniform suspension, leading to inaccurate dosing. 2. Dose Selection: The administered dose may be suboptimal for the specific animal model and disease state. 3. Administration Error: Incorrect oral gavage technique can lead to incorrect dosing or aspiration. | 1. Formulation Check: - Ensure the compound is thoroughly suspended. Vortex vigorously before drawing each dose. - Visually inspect the suspension for any precipitation. 2. Dosing Review: - Consult literature for appropriate dose ranges. In mouse models of inflammation, oral doses have ranged from 10 mg/kg to 150 mg/kg.[5][6] - Consider performing a dose-response study to determine the optimal dose for your model. 3. Technique Verification: - Ensure all personnel are proficient in the oral gavage technique for the specific species. |
| 3. Can I dissolve this compound for administration? What solvents are appropriate? | This compound is highly soluble in DMSO (≥94 mg/mL).[4] However, high concentrations of DMSO can be toxic to animals. While co-solvent systems (e.g., DMSO, PEG300, Tween-80) can be used to create solutions, they must be carefully designed to minimize toxicity.[5][7] | For most oral studies, a suspension is preferred and recommended.[4] If a solution is absolutely necessary, limit the final concentration of DMSO in the formulation to the lowest possible percentage (ideally <5%) and ensure the vehicle is well-tolerated in your animal model. Always run a vehicle-only control group to assess for any solvent-induced effects. |
| 4. What are the known pharmacokinetic properties of this compound in common animal models? | Preclinical studies have shown that this compound exhibits favorable pharmacokinetic profiles. Specifically, it has demonstrated low clearance and excellent oral bioavailability in both rats and dogs.[8][9] | The high oral bioavailability suggests that absorption is generally not a limiting factor when the compound is properly formulated.[9] If poor exposure is suspected, the primary focus of troubleshooting should be the formulation and administration procedure. |
| 5. Is this compound stable in its formulated state? | The stability of the formulated suspension can be a factor. While the powder is stable for years when stored correctly, suspensions are intended for immediate use.[4] | It is strongly recommended to prepare the suspension fresh for each day of dosing. Avoid freeze-thaw cycles of stock solutions in DMSO.[4] Aliquot stock solutions and store them at -80°C for long-term use (up to 1 year).[4] |
Data Summaries
Table 1: this compound Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | ≥94 mg/mL | [4] |
| Ethanol | 6 mg/mL | [4] |
| Water | Insoluble | [4] |
Table 2: In Vivo Pharmacokinetic (PK) Parameters of this compound (BAY 1834845) in Preclinical Species
| Species | Administration Route | Key PK Characteristics | Reference(s) |
| Rat | IV & Oral | Low clearance, excellent oral availability | [8][9] |
| Dog | IV & Oral | Low clearance, excellent oral availability | [9] |
Experimental Protocols
Protocol 1: LPS-Induced Systemic Inflammation Model in Mice
This protocol provides a general framework for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model.
-
Animal Acclimatization:
-
House male BALB/c mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
-
Provide ad libitum access to standard chow and water.
-
-
This compound Formulation & Administration:
-
Prepare a fresh suspension of this compound in a vehicle such as 0.5% CMC-Na.
-
Administer this compound orally (p.o.) via gavage at a predetermined dose (e.g., 10-40 mg/kg).[5]
-
The control group should receive the vehicle only.
-
-
LPS Challenge:
-
Sample Collection & Analysis:
-
Endpoint:
-
The primary endpoint is the reduction in plasma cytokine levels in the this compound-treated group compared to the vehicle-treated control group.
-
Visualizations
Diagram 1: IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling cascade initiated by TLR/IL-1R and targeted by this compound.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for assessing this compound efficacy in an animal model.
Diagram 3: Troubleshooting Logic for Low Efficacy
Caption: A decision tree for troubleshooting suboptimal efficacy in this compound animal studies.
References
- 1. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | IRAK | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Zabedosertib in the Landscape of IRAK4 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zabedosertib (BAY 1834845) against other notable Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This analysis is supported by available preclinical and clinical data, with a focus on quantitative comparisons and experimental methodologies.
IRAK4 is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its activation triggers a cascade leading to the production of pro-inflammatory cytokines, making it a highly attractive therapeutic target for a range of autoimmune and inflammatory diseases. This compound, developed by Bayer, is a potent and selective IRAK4 inhibitor that has advanced into clinical trials. This guide places this compound in context with its contemporaries, offering a detailed examination of their relative potencies and mechanisms of action.
Comparative Analysis of IRAK4 Inhibitors
The landscape of IRAK4-targeted therapies includes a variety of small molecule inhibitors and a novel protein degrader. The following table summarizes the in vitro potency of this compound and other key IRAK4 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in assay conditions.
| Compound Name | Alternative Name(s) | Developer | Mechanism of Action | IRAK4 IC50 | Cellular Potency (Assay Details) |
| This compound | BAY 1834845 | Bayer | Kinase Inhibitor | 3.55 nM[1] | - |
| BAY 1830839 | - | Bayer | Kinase Inhibitor | 3.0 nM[2][3][4] | - |
| Zimlovisertib | PF-06650833 | Pfizer | Kinase Inhibitor | 0.2 nM[5][6][7] | 2.4 nM (R848-stimulated TNFα in human PBMCs)[1][5][8] |
| Emavusertib | CA-4948 | Curis Inc. | Kinase Inhibitor | <50 nM[9], 57 nM[10] | <250 nM (TLR-stimulated cytokine release in THP-1 cells)[10][11]; 2.45 µM (proliferation in A20 cells)[12] |
| Edecesertib | GS-5718 | Gilead Sciences | Kinase Inhibitor | 0.52 nM[13] | 191 nM (LPS-induced TNFα in human monocytes)[14] |
| R835 | - | Rigel Pharmaceuticals | Dual IRAK1/IRAK4 Kinase Inhibitor | Not specified | Inhibits TLR and IL-1R signaling[15][16] |
| KT-474 | SAR444656 | Kymera Therapeutics | PROTAC Degrader | - | DC50 = 2.1 nM (in human immune cells)[17] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
A fundamental method for evaluating the potency of IRAK4 inhibitors is the in vitro cell-based cytokine release assay. Below is a representative protocol based on commonly cited methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an IRAK4 inhibitor on the production of pro-inflammatory cytokines in response to TLR stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1).
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
IRAK4 inhibitor stock solution (e.g., in DMSO).
-
TLR agonist: Lipopolysaccharide (LPS) for TLR4 stimulation or R848 for TLR7/8 stimulation.
-
Phosphate-buffered saline (PBS).
-
ELISA kit for the specific cytokine to be measured (e.g., human TNF-α or IL-6).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
-
ELISA plate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL for PBMCs or 5 x 10^5 cells/mL for THP-1).
-
Seed the cells into a 96-well plate (e.g., 180 µL per well).
-
-
Compound Treatment:
-
Prepare serial dilutions of the IRAK4 inhibitor in cell culture medium.
-
Add 20 µL of the diluted inhibitor to the respective wells. For the vehicle control, add 20 µL of medium with the same concentration of DMSO.
-
Incubate the plate for a pre-determined time (e.g., 1 hour) at 37°C and 5% CO2.
-
-
Cell Stimulation:
-
Prepare a working solution of the TLR agonist (e.g., LPS at 100 ng/mL or R848 at 1 µM).
-
Add 20 µL of the TLR agonist solution to all wells except for the unstimulated control wells.
-
Incubate the plate for a specified duration (e.g., 18-24 hours) at 37°C and 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification (ELISA):
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Read the absorbance on an ELISA plate reader.
-
-
Data Analysis:
-
Convert absorbance values to cytokine concentrations using a standard curve.
-
Plot the cytokine concentration against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Concluding Remarks
This compound is a potent IRAK4 inhibitor with an IC50 in the low nanomolar range, comparable to other clinical-stage IRAK4 inhibitors like BAY 1830839 and Zimlovisertib. While direct cross-trial comparisons are challenging, the available data suggests that these molecules exhibit high potency in inhibiting the IRAK4-mediated inflammatory cascade. Emavusertib and Edecesertib also demonstrate significant inhibitory activity.
A notable distinction in the field is the emergence of protein degraders like KT-474, which eliminates IRAK4 protein rather than just inhibiting its kinase function. This approach has the potential to abrogate both the catalytic and scaffolding functions of IRAK4, which may offer a more profound and durable therapeutic effect.
The choice of an optimal IRAK4-targeting therapeutic will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific disease context. The ongoing clinical trials for this compound and its counterparts will be crucial in elucidating their therapeutic potential and safety profiles in various inflammatory and autoimmune conditions. The experimental data and methodologies presented in this guide provide a framework for the continued evaluation and comparison of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY1830839 | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. probechem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Rigel Initiates Phase 1 Clinical Trial of R835, an IRAK1/4 Inhibitor for Autoimmune and Inflammatory Diseases [prnewswire.com]
- 16. IRAK1/4 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 17. kymeratx.com [kymeratx.com]
A Comparative Analysis of Zabedosertib and Zimlovisertib: Efficacy in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Zabedosertib and Zimlovisertib are two orally bioavailable small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways.[1][2][3][4] By targeting IRAK4, both compounds aim to modulate the innate immune response and have been investigated for the treatment of various inflammatory and autoimmune diseases.[1][2][3][4] This guide provides a comprehensive comparison of their efficacy based on available preclinical and clinical data.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Zimlovisertib |
| Mechanism of Action | Selective IRAK4 Inhibitor | Selective IRAK4 Inhibitor |
| In Vitro Potency (IC50) | 3.55 nM (IRAK4)[5] | 0.2 nM (Cell-based assay), 2.4 nM (PBMC assay)[2] |
| Key Clinical Indications Investigated | Atopic Dermatitis[6] | Hidradenitis Suppurativa[7], Rheumatoid Arthritis[2] |
| Reported Clinical Efficacy | Did not meet primary endpoint in Phase II for atopic dermatitis[6] | Did not meet primary endpoint in Phase II for hidradenitis suppurativa[7]. Showed significant efficacy in combination with tofacitinib in Phase II for rheumatoid arthritis[2] |
Preclinical Efficacy
This compound
In a study with healthy male volunteers, this compound demonstrated significant suppression of inflammation. In a model of localized skin inflammation induced by topical imiquimod (IMQ), a TLR7 agonist, this compound (120 mg twice daily for 7 days) significantly reduced skin perfusion and erythema.[8][9] The geometric mean ratio (GMR) of treatment effect versus placebo for skin perfusion was 0.69 (p<0.05) and for erythema was 0.75 (p<0.05).[8][9] Furthermore, in a systemic inflammation model induced by intravenous lipopolysaccharide (LPS), a TLR4 agonist, this compound led to a ≥80% suppression of serum TNF-α and IL-6 responses compared to placebo (p<0.05).[9][10]
Zimlovisertib
Preclinical studies have indicated that Zimlovisertib is effective in rodent models of inflammation, although specific quantitative data from these studies is limited in the public domain.[11] It has been used as a tool compound to investigate the inhibition of the TLR4 signaling pathway in a humanized immune system mouse model.[12]
Clinical Efficacy
This compound in Atopic Dermatitis
A Phase II, randomized, double-blind, placebo-controlled study (NCT05656911) evaluated the efficacy of this compound (120 mg twice daily) in adults with moderate-to-severe atopic dermatitis.[4][6][13][14] After 12 weeks of treatment, the study did not meet its primary efficacy endpoint.[6]
| Endpoint (Week 12) | This compound (n=47) | Placebo (n=22) | p-value |
| EASI-75 Response | 32.3% | 37.4% | Not Significant |
| vIGA-AD Response | 15.9% | 28.5% | Not Significant |
| Peak Pruritus NRS Response (≥4-point improvement) | 16.4% | 25.0% | Not Significant |
| Mean % Change from Baseline in EASI | -44.6% | -55.9% | Not Significant |
| Mean % Change from Baseline in Peak Pruritus NRS | -20.7% | -27.3% | Not Significant |
Zimlovisertib in Hidradenitis Suppurativa
In a Phase IIa, randomized, double-blind, placebo-controlled trial (NCT04092452), the efficacy of Zimlovisertib (400 mg once daily) was assessed in adults with moderate-to-severe hidradenitis suppurativa.[7][15][16] The study failed to demonstrate a statistically significant improvement in the primary endpoint at week 16.[7][17]
| Endpoint (Week 16) | Zimlovisertib (n=47) | Placebo (n=48) |
| Hidradenitis Suppurativa Clinical Response (HiSCR) | 34.0% | 33.3% |
Zimlovisertib in Rheumatoid Arthritis
A Phase II study evaluated Zimlovisertib (400 mg) in combination with tofacitinib (11 mg) in patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate.[2][5][18][19] The combination therapy demonstrated a statistically significant improvement in the primary endpoint compared to tofacitinib alone at week 12.[2][5]
| Endpoint (Week 12) | Zimlovisertib + Tofacitinib | Tofacitinib | p-value |
| Mean Change from Baseline in DAS28-CRP | -2.65 | -2.30 | 0.032 |
At week 24, a higher proportion of patients in the combination group achieved DAS28-CRP remission (40.8%) compared to the tofacitinib monotherapy group (24.0%).[5]
Signaling Pathways and Experimental Workflows
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Efficacy and Safety of Zimlovisertib, Ritlecitinib, and Tofacitinib, Alone and in Combination, in Patients With Moderate to Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medscape.com [medscape.com]
- 6. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizer.com [pfizer.com]
- 8. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zimlovisertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. zimlovisertib (PF-06650833) / Pfizer [delta.larvol.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Atopic dermatitis | Study 22158 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 15. Brepocitinib, Zimlovisertib, and Ropsacitinib in Hidradenitis Suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. obgproject.com [obgproject.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Zimlovisertib and tofacitinib combo effective in treating rheumatoid arthritis: Study [medicaldialogues.in]
A Preclinical Head-to-Head: Zabedosertib vs. PF-06650833 in IRAK4 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent IRAK4 inhibitors: Zabedosertib (also known as BAY 1834845) and PF-06650833 (Zimlovisertib). This analysis is based on publicly available experimental data and focuses on their mechanism of action, in vitro potency, and in vivo efficacy in relevant disease models.
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling pathways, making it a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases. Both this compound and PF-06650833 are potent and selective small molecule inhibitors of IRAK4, but a detailed comparison of their preclinical profiles is essential for informed research and development decisions.
Mechanism of Action: Targeting the Myddosome Signaling Cascade
Both this compound and PF-06650833 exert their anti-inflammatory effects by inhibiting the kinase activity of IRAK4.[1][2] IRAK4 is a serine/threonine kinase that plays a crucial upstream role in the signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[3][4] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a complex known as the Myddosome.[5] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[6] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[6][7] By inhibiting IRAK4, this compound and PF-06650833 effectively block this entire cascade, leading to a broad suppression of inflammatory responses.[1][2]
In Vitro Potency and Selectivity
Both compounds have demonstrated potent inhibition of IRAK4 in biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Biochemical and Cellular Potency
| Compound | Assay Type | Target | IC50 / EC50 | Reference |
| This compound | Biochemical | IRAK4 | 3.55 nM | [8] |
| Cellular (LPS-stimulated rat splenic cells) | TNFα secretion | Potent inhibition | [9] | |
| PF-06650833 | Biochemical | IRAK4 | 0.2 nM | [10] |
| Cellular (PBMC assay) | - | 2.4 nM | [10] | |
| Cellular (SLE patient whole blood, R848-induced) | IL-6 release | ~2-10 nM | [11] |
Table 2: Kinase Selectivity
| Compound | Kinases with >70% Inhibition (at 200 nM) | Reference |
| PF-06650833 | IRAK1, MNK2, LRRK2, CLK4, CK1γ1 | [10] |
Note: Detailed kinase selectivity data for this compound from a direct comparative panel was not available in the reviewed sources, though it is described as highly selective.[5]
Preclinical In Vivo Efficacy
The anti-inflammatory effects of this compound and PF-06650833 have been evaluated in various rodent models of inflammatory diseases.
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Dosing | Key Findings | Reference |
| This compound | LPS-induced inflammation | Mouse | 10-40 mg/kg, p.o. | Dose-dependent inhibition of inflammation. | [8] |
| IL-1β-induced inflammation | Mouse | 40-80 mg/kg, p.o. | Dose-dependent inhibition of inflammation. | [8] | |
| Imiquimod-induced psoriasis-like inflammation | Mouse | 15-150 mg/kg, p.o., BID for 7 days | Significant reduction in severity of skin lesions. | [12] | |
| LPS-induced ARDS | Mouse | 150 mg/kg, p.o., twice | Prevents lung injury and reduces inflammation. | [8] | |
| PF-06650833 | Collagen-Induced Arthritis (CIA) | Rat | 3 mg/kg, p.o., BID for 7 days | Protected against arthritis development. | [11][13] |
| Pristane-induced lupus | Mouse | In chow (weeks 8-20) | Reduced circulating autoantibody levels. | [1][11] | |
| MRL/lpr mouse model of lupus | Mouse | - | Reduced circulating autoantibody levels. | [1][11] | |
| LPS-induced TNFα release | Rat | 0.3-30 mg/kg, p.o. | Dose-dependent inhibition of TNFα. | [10] | |
| Collagen-Induced Arthritis (CIA) | Mouse | - | Inhibition of arthritis severity. | [14] |
Experimental Protocols
Below are summaries of the methodologies for key experiments cited in this guide.
In Vitro Assays
IRAK4 Kinase Assay (Biochemical)
-
Principle: Measures the ability of the compound to inhibit the phosphorylation of a substrate by the IRAK4 enzyme.
-
Protocol Summary (for PF-06650833): The kinome selectivity profile of PF-06650833 was assessed in a panel of 278 kinases at a 200 nM inhibitor concentration using the ATP Km for each kinase.[10]
Cellular Assays (Cytokine Release)
-
Principle: Primary cells (e.g., PBMCs, macrophages) or cell lines are stimulated with an inflammatory agent (e.g., LPS, R848) in the presence of the inhibitor. The concentration of secreted cytokines in the supernatant is then measured.
-
Protocol Summary (for PF-06650833): Human primary cells were stimulated with TLR ligands or immune complexes from patient plasma.[1] For whole blood assays, blood from SLE patients or healthy volunteers was incubated with increasing concentrations of PF-06650833 and stimulated with R848, followed by measurement of IL-6 release.[11]
-
Protocol Summary (for this compound): Rat splenic cells were stimulated with lipopolysaccharides (LPS) to induce TNFα secretion, which was then measured to assess the inhibitory potential of this compound.[9]
In Vivo Models
Collagen-Induced Arthritis (CIA) in Rats/Mice
-
Principle: This is a widely used model for rheumatoid arthritis. Animals are immunized with collagen, which induces an autoimmune response leading to joint inflammation.
-
Protocol Summary (for PF-06650833): Female Lewis rats were immunized with collagen. Upon disease onset, they were treated orally with PF-06650833 (3 mg/kg twice daily) for 7 days. Paw volume was measured daily.[11][13] In a mouse model, after disease establishment, mice were treated daily for 20 days by oral gavage.[14]
LPS-Induced Inflammation in Mice
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4 and induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines.
-
Protocol Summary (for this compound): Mice were administered this compound orally at doses ranging from 10-40 mg/kg.[8]
-
Protocol Summary (for PF-06650833): A single oral dose of the IRAK4 inhibitor was administered to CD-1 mice followed by intraperitoneal administration of LPS at 3 hours. Cytokine levels in serum were evaluated at 1 and 3 hours after the LPS challenge.[14]
Pristane-Induced Lupus in Mice
-
Principle: Intraperitoneal injection of pristane in non-autoimmune mouse strains induces a lupus-like syndrome characterized by the production of autoantibodies.
-
Protocol Summary (for PF-06650833): BALB/c mice were treated with pristane. PF-06650833 was administered in the chow from week 8 to 20. Serum was collected at multiple time points to quantify autoantibody levels.[1][11]
Summary and Conclusion
Both this compound and PF-06650833 are highly potent IRAK4 inhibitors with demonstrated efficacy in a range of preclinical models of inflammatory and autoimmune diseases. PF-06650833 appears to have a slightly lower IC50 in biochemical assays as reported in the available literature. Both compounds have shown significant in vivo activity in models of arthritis, lupus, and systemic inflammation, highlighting their therapeutic potential.
The choice between these two inhibitors for further research and development may depend on specific factors such as the desired pharmacokinetic profile, the specific disease indication, and the safety profile in further studies. This guide provides a foundational comparison based on the current preclinical data to aid in these critical decisions. Researchers are encouraged to consult the primary literature for more in-depth information.
References
- 1. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. curis.com [curis.com]
Validating Zabedosertib's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zabedosertib's performance against other IRAK4 inhibitors, supported by experimental data. We delve into the mechanism of action, present comparative preclinical data, and provide detailed experimental protocols for key validation assays.
This compound (also known as BAY 1834845) is a potent and selective, orally available small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), playing a key role in the innate immune response.[3][4] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[3] this compound is currently under investigation for the treatment of such conditions.[5]
Mechanism of Action: Targeting the Myddosome Signaling Complex
This compound exerts its therapeutic effect by inhibiting the kinase activity of IRAK4. Upon activation by TLR or IL-1R ligands, IRAK4 is recruited to the Myddosome, a multiprotein signaling complex. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4] By inhibiting IRAK4, this compound effectively blocks this entire cascade, leading to a reduction in the production of these key inflammatory mediators.
Comparative Performance Data
This section provides a comparative overview of this compound against other notable IRAK4 inhibitors: BAY1830839, Emavusertib (CA-4948), and Zimlovisertib (PF-06650833). The data presented is compiled from various preclinical studies and it is important to note that direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Target | Biochemical IC50 (nM) | Cellular Activity | Key Findings | References |
| This compound (BAY 1834845) | IRAK4 | 3.55 - 8 | Potent inhibition of LPS-induced TNF-α and IL-6 release in human whole blood and THP-1 cells. | Favorable pharmacokinetic and safety profile in Phase 1 studies. Showed pharmacological activity in suppressing local and systemic inflammation in healthy volunteers.[5][6][7] | [2][5] |
| BAY1830839 | IRAK4 | Not explicitly stated, but described as having high potency. | Demonstrated stronger suppression of R848-driven responses compared to this compound in an ex vivo whole blood challenge.[7] | Showed comparable or better effects on skin inflammation compared to oral prednisolone in a human challenge study.[7] | [7] |
| Emavusertib (CA-4948) | IRAK4/FLT3 | IRAK4: <1 | Reduces TNF-α, IL-1β, IL-6, and IL-8 release from TLR-stimulated THP-1 cells with an IC50 <250 nM. | Shows anti-tumor activity in models with MyD88 mutations. Currently in clinical trials for hematologic malignancies. | |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | Potent inhibition of LPS-induced TNF-α in rat whole blood. IC50 of 2.4 nM in a PBMC assay. | Showed positive proof of concept in a Phase 2b trial for rheumatoid arthritis.[5] | [5] |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of an IRAK4 inhibitor like this compound, a series of in vitro experiments are typically performed. Below are detailed methodologies for key assays.
IRAK4 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in kinase assay buffer.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of a solution containing recombinant IRAK4 (e.g., 5 ng/µL) in kinase assay buffer to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP (e.g., 10 µM) and MBP (e.g., 0.2 µg/µL) in kinase assay buffer.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
The amount of ADP produced is proportional to the IRAK4 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for NF-κB Pathway Activation
This assay assesses the effect of this compound on the downstream signaling cascade by measuring the phosphorylation of key proteins like p65 and the degradation of IκB-α.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (Lipopolysaccharide)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-IκB-α, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed THP-1 cells in a 6-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Pre-treat the differentiated cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Cellular Cytokine Release Assay
This assay measures the functional consequence of IRAK4 inhibition by quantifying the release of pro-inflammatory cytokines from immune cells.
Materials:
-
THP-1 cells or human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
PMA (for THP-1 differentiation)
-
LPS
-
This compound and other test compounds
-
Human TNF-α and IL-6 ELISA kits
Procedure:
-
Seed differentiated THP-1 cells or PBMCs in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 values.
Conclusion
This compound is a potent and selective IRAK4 inhibitor that effectively blocks the TLR/IL-1R signaling pathway, leading to a reduction in pro-inflammatory cytokine production. Preclinical data demonstrates its efficacy in vitro and in vivo. When compared to other IRAK4 inhibitors, this compound shows a competitive profile. The provided experimental protocols offer a framework for researchers to independently validate the mechanism of action of this compound and other IRAK4 inhibitors. Further head-to-head clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these promising therapeutic agents for inflammatory diseases.
References
- 1. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of Leading IRAK4 Inhibitors.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a central role in signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a highly attractive target for therapeutic intervention.[3]
This guide provides a head-to-head comparison of the in vitro performance of several prominent IRAK4 inhibitors, including small molecule kinase inhibitors and a targeted protein degrader. The data presented herein is compiled from publicly available studies to aid researchers in selecting the appropriate tool compounds for their specific experimental needs.
IRAK4 Signaling Pathway
The binding of ligands to TLRs and IL-1Rs initiates the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways. This cascade ultimately results in the production of pro-inflammatory cytokines.[2][3]
Comparative In Vitro Potency
The following tables summarize the in vitro potency of several well-characterized IRAK4 inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Biochemical Potency
This table highlights the direct inhibitory activity of the compounds against the isolated IRAK4 enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Type | IRAK4 IC50 (nM) | Assay Conditions | Reference |
| PF-06650833 (Zimlovisertib) | Kinase Inhibitor | 0.2 | Not Specified | [4] |
| 0.52 | Not Specified | [5] | ||
| BAY1834845 (Zabedosertib) | Kinase Inhibitor | 3.55 | Not Specified | [5] |
| 212 | 1 mM ATP | [6][7] | ||
| CA-4948 (Emavusertib) | Kinase Inhibitor | 30 | Not Specified | [6][7] |
| KT-474 | PROTAC Degrader | N/A (Degrader) | N/A | [1] |
| IRAK4-IN-4 | Kinase Inhibitor | 2.8 | Not Specified | [4] |
| IRAK4-IN-1 | Kinase Inhibitor | 7 | Not Specified | [4] |
Cellular Potency
Cellular assays provide a more physiologically relevant measure of a compound's efficacy by assessing its ability to inhibit IRAK4 signaling within a cellular context. This is often measured by the inhibition of downstream events, such as cytokine production.
| Compound | Cell Type | Stimulus | Readout | Potency Metric | Value (nM) | Reference |
| PF-06650833 (Zimlovisertib) | Human PBMC | LPS | Inflammatory Cytokines | IC50 | 2.4 | [8] |
| BAY1834845 (this compound) | THP-1 | LPS | TNF-α | IC50 | 2300 | [6][7] |
| KT-474 | THP-1 | Not Specified | IRAK4 Degradation | DC50 | 0.88 | [1] |
| Human PBMC | LPS/R848 | IL-6 Production | Inhibition | Potent | [1] | |
| CA-4948 (Emavusertib) | Not Specified | Not Specified | Not Specified | IC50 | < 50 |
Experimental Protocols & Methodologies
The following sections detail the general methodologies for the key in vitro assays used to characterize IRAK4 inhibitors.
IRAK4 Kinase Activity Assay (Biochemical)
Biochemical assays directly measure the enzymatic activity of purified IRAK4 and the inhibitory effect of test compounds. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant IRAK4 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (or vehicle control) are added to the reaction mixture.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).
-
Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Cytokine Release Assay
This type of assay assesses the functional consequence of IRAK4 inhibition in a cellular context by measuring the production of downstream pro-inflammatory cytokines.
General Protocol:
-
Cell Culture: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or the human monocytic cell line THP-1, are cultured under appropriate conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the IRAK4 inhibitor for a set period.
-
Stimulation: The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to activate the IRAK4 signaling pathway.
-
Incubation: The stimulated cells are incubated for a duration sufficient to allow for cytokine production and secretion (e.g., 18-24 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of a specific cytokine (e.g., TNF-α, IL-6) is quantified using a method like ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Kinase Selectivity
An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects. The selectivity of IRAK4 inhibitors is typically evaluated by screening them against a broad panel of other kinases.
| Compound | Selectivity Profile Highlights | Reference |
| PF-06650833 (Zimlovisertib) | Described as a highly potent and selective small molecule inhibitor of IRAK4. | [8] |
| BAY1834845 (this compound) | A KINOMEscan confirmed an excellent selectivity profile. At 1 µM, limited competitive binding to IRAK1/IRAK3/TrkB was observed. | |
| CA-4948 (Emavusertib) | Also inhibits FLT3. | [4] |
Summary and Conclusion
The in vitro data compiled in this guide demonstrates the high potency of several small molecule inhibitors against IRAK4. PF-06650833 stands out for its exceptional biochemical and cellular potency. BAY1834845 also shows promise with a favorable selectivity profile. CA-4948 is a dual IRAK4/FLT3 inhibitor, which may be advantageous in specific therapeutic contexts.
The PROTAC degrader, KT-474, represents a distinct modality. Instead of merely inhibiting the kinase function, it leads to the degradation of the IRAK4 protein.[1] This dual action of removing both the kinase and scaffolding functions of IRAK4 may offer a more profound and durable inhibition of the signaling pathway.[1] The potent DC50 value and sustained inhibitory effect of KT-474 in cellular assays highlight the potential of this alternative approach.[1]
The choice of an IRAK4 inhibitor for in vitro studies will depend on the specific research question. For studies focused purely on the consequences of inhibiting IRAK4's catalytic activity, highly selective kinase inhibitors like PF-06650833 are excellent tools. For investigations into the roles of both the kinase and scaffolding functions of IRAK4, or for exploring the therapeutic potential of protein degradation, a degrader like KT-474 would be more appropriate. Researchers should carefully consider the provided data and experimental context when selecting an IRAK4 inhibitor for their studies.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Zabedosertib's Effects: A Comparative Guide for Researchers
Zabedosertib (BAY 1834845) is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immunity signaling. This guide provides a comparative overview of this compound's effects across different cell types, supported by experimental data and detailed protocols to aid researchers in drug development and scientific investigation. While extensively studied for its anti-inflammatory properties, the role of IRAK4 inhibition in oncology is an emerging area of interest, particularly in hematological malignancies with mutations in the MyD88 signaling pathway.[1][2][3] This guide will therefore present available data on this compound in immune-related cell lines and contextualize its potential relevance in cancer by comparing it with other IRAK4 inhibitors.
IRAK4 Signaling Pathway and Mechanism of Action of this compound
This compound exerts its effects by inhibiting the kinase activity of IRAK4.[4] IRAK4 is a central node in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[5][6] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. This triggers a phosphorylation cascade that ultimately activates downstream pathways, primarily the NF-κB and MAPK pathways, resulting in the transcription of pro-inflammatory cytokines and other immune response genes.[5][6][7] this compound, by blocking IRAK4's kinase function, effectively dampens this inflammatory cascade.[8]
Comparative Efficacy of this compound in Different Cell Lines
The following tables summarize the quantitative data on the effects of this compound and other IRAK4 inhibitors in various cell lines.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Stimulus | Measured Effect | IC50 | Reference |
| Biochemical Kinase Assay | Purified IRAK4 Enzyme | - | Inhibition of IRAK4 kinase activity | 3.4 nM | [8] |
| Cytokine Release Assay | THP-1 (human monocytic cell line) | LPS | Inhibition of TNF-α release | 2.3 µM | |
| Cytokine Release Assay | Human Whole Blood | LPS | Inhibition of TNF-α release | Not specified | [9][10] |
| Cytokine Release Assay | Human Whole Blood | R848 (TLR7/8 agonist) | Inhibition of IL-6 release | Not specified | [11] |
| Permeability Assay | Caco-2 (human epithelial colorectal adenocarcinoma cells) | - | Cell permeability | High permeability | [9][11] |
Table 2: Activity of Other IRAK4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Measured Effect | IC50 / Effect | Reference |
| Emavusertib (CA-4948) | ABC DLBCL cell lines | Diffuse Large B-cell Lymphoma | Good cellular activity | Not specified | [5] |
| Emavusertib (CA-4948) | AML cell lines | Acute Myeloid Leukemia | Good cellular activity | Not specified | [5] |
| ND-2158 | ABC DLBCL xenograft model | Diffuse Large B-cell Lymphoma | Decreased tumor growth | Not specified | [1] |
| Unnamed IRAK4 inhibitor | MYD88-mutant ABC DLBCL | Diffuse Large B-cell Lymphoma | Reduced cell viability and proliferation | Not specified | [3] |
Note: Specific IC50 values for this compound in cancer cell lines are not yet publicly available. The data for other IRAK4 inhibitors is provided to highlight the potential of this drug class in oncology.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
IRAK4 Inhibition Assay (Biochemical)
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against purified IRAK4 enzyme.
Materials:
-
Purified recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of IRAK4 enzyme to each well of a microplate.
-
Add the diluted this compound or vehicle control to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of MBP and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the IRAK4 activity.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This protocol outlines a general method for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., DLBCL, AML)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Western Blot for NF-κB Pathway Activation
This protocol describes how to assess the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins.
Materials:
-
Cell line of interest (e.g., THP-1)
-
This compound
-
Stimulus (e.g., Lipopolysaccharide - LPS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound for a specified time before stimulating with LPS for a short period (e.g., 30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities to determine the levels of phosphorylated and total proteins.
Conclusion
This compound is a well-characterized IRAK4 inhibitor with potent anti-inflammatory effects demonstrated in various in vitro and in vivo models. The provided data and protocols offer a solid foundation for researchers to further explore its mechanism and therapeutic potential. While clinical development has primarily focused on inflammatory diseases, the crucial role of the IRAK4 pathway in certain cancers, particularly those with MYD88 mutations, suggests that this compound could have applications in oncology. Further cross-validation of this compound's effects in a broader range of cancer cell lines is warranted to fully elucidate its anti-neoplastic potential. This guide serves as a valuable resource for designing and executing such comparative studies.
References
- 1. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (BAY1834845) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 10. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical Trial Design: Zabedosertib in Inflammatory Diseases
This guide provides a detailed comparison of clinical trial designs for Zabedosertib (BAY 1834845), an investigational oral inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), against established therapeutic agents in the context of moderate-to-severe atopic dermatitis. It is intended for researchers, scientists, and drug development professionals to objectively evaluate the strategic and methodological approaches in designing clinical studies for novel immunomodulatory compounds.
Mechanism of Action: IRAK4 Inhibition
This compound is a small molecule inhibitor that targets IRAK4, a critical serine/threonine kinase. IRAK4 is a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[1][2] Upon activation of these receptors, IRAK4 is recruited to the MyD88 adapter protein, leading to the activation of downstream pathways, including NF-κB and MAPK.[2] This cascade results in the production of multiple pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, which are key drivers in many inflammatory diseases.[1][3] By inhibiting IRAK4, this compound aims to block this inflammatory cascade at an upstream point, thereby reducing the production of multiple cytokines involved in the pathophysiology of diseases like atopic dermatitis and rheumatoid arthritis.[1][2]
References
Zabedosertib vs. Standard of Care for Atopic Dermatitis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Zabedosertib, a novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, with the current standard of care for the treatment of moderate-to-severe atopic dermatitis (AD). This analysis is based on available preclinical and clinical data.
This compound (BAY 1834845) is an orally administered small molecule designed to selectively inhibit IRAK4, a key signaling molecule in the innate immune system.[1] By blocking IRAK4, this compound aims to reduce the production of pro-inflammatory cytokines that drive the pathology of inflammatory diseases like atopic dermatitis.[2][3] The standard of care for moderate-to-severe AD typically involves a stepwise approach, beginning with topical corticosteroids, and escalating to systemic immunosuppressants, biologics, or Janus kinase (JAK) inhibitors for patients with inadequate response to topical therapies.[4][5][6]
Mechanism of Action: IRAK4 Inhibition
This compound targets the IRAK4 signaling pathway. This pathway is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which play a crucial role in the innate immune response. Upon activation, these receptors recruit the adapter protein MyD88, leading to the formation of a complex that includes IRAK4. Activated IRAK4 then initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of various pro-inflammatory cytokines and chemokines.[2][4] By inhibiting IRAK4, this compound is intended to block this inflammatory cascade.
References
- 1. cfpclearn.ca [cfpclearn.ca]
- 2. Topical corticosteroids for atopic dermatitis | The College of Family Physicians of Canada [cfp.ca]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. Atopic Dermatitis: Diagnosis and Treatment | AAFP [aafp.org]
- 6. Treatment options for moderate to severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Zabedosertib's Potency Against Known Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zabedosertib's potency against other well-characterized kinase inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). All quantitative data is supported by experimental details to aid in the evaluation of these compounds for research and development purposes.
This compound (BAY 1834845) is a selective and orally active inhibitor of IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By targeting IRAK4, this compound effectively modulates the innate immune response, reducing the production of pro-inflammatory cytokines. This mechanism of action positions this compound as a potential therapeutic agent for a variety of inflammatory and autoimmune diseases.
This guide benchmarks the potency of this compound against other known IRAK4 inhibitors, Zimlovisertib (PF-06650833) and Emavusertib (CA-4948), providing a clear comparison of their in vitro efficacy.
Potency Comparison of IRAK4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its comparators against IRAK4. The data is presented for both biochemical and cell-based assays to provide a comprehensive view of their potency.
| Compound | Assay Type | Target | IC50 (nM) | Experimental Conditions |
| This compound | Biochemical | IRAK4 | 3.55 | Not specified |
| Biochemical | IRAK4 | 212 | 1 mM ATP concentration | |
| Cell-based | TNF-α release | 2300 | Lipopolysaccharides (LPS) stimulated THP-1 cells | |
| Zimlovisertib | Cell-based | IRAK4 | 0.2 | Not specified |
| Cell-based (PBMC) | IRAK4 | 2.4 | Not specified | |
| Emavusertib | Biochemical | IRAK4 | 57 | Not specified |
| Cell-based | Cytokine Release | <250 | TLR-stimulated THP-1 cells |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation, the following diagrams have been generated.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a typical in vitro assay to determine the biochemical potency of an inhibitor against IRAK4.
1. Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (concentration to be optimized, often near the Km for IRAK4)
-
Peptide substrate for IRAK4
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP detection system (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add a fixed volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the IRAK4 enzyme and peptide substrate solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the kinase reaction by adding a fixed volume of ATP solution to each well.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Cytokine Release Assay (Generic Protocol)
This protocol describes a common method to evaluate the potency of an inhibitor in a cellular context by measuring the inhibition of inflammatory cytokine production.
1. Reagents and Materials:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for TLR4 activation)
-
Test inhibitor (e.g., this compound) serially diluted in cell culture medium
-
ELISA kit for the detection of the cytokine of interest (e.g., TNF-α or IL-6)
-
96-well cell culture plates
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Pre-incubate the cells with the inhibitor for a specific time (e.g., 1-2 hours).
-
Add the stimulating agent (e.g., LPS) to all wells except for the unstimulated control.
-
Incubate the plate for a defined period (e.g., 4-24 hours) to allow for cytokine production and release into the supernatant.
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
3. Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration compared to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Independent Verification of Zabedosertib's Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zabedosertib (BAY 1834845) is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in innate immune signaling pathways.[1][2] IRAK4 is a central node in the signaling cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[3][4][5][6] This guide provides an objective comparison of this compound's kinase selectivity against other known IRAK4 inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile of IRAK4 Inhibitors
The selectivity of a kinase inhibitor is paramount to its safety and efficacy, as off-target inhibition can lead to unforeseen side effects. The following table summarizes the inhibitory activity of this compound and other clinical-stage IRAK4 inhibitors against their primary target, IRAK4, and key off-target kinases. Data is presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), which provide a quantitative measure of potency. Lower IC50 values indicate higher potency.
| Inhibitor | IRAK4 IC50 (nM) | FLT3 IC50 (nM) | TrkA IC50 (nM) | Other Notable Off-Targets (% Inhibition @ 1µM) | Data Source |
| This compound (BAY 1834845) | 8 | 243 | 600 | IRAK1, IRAK3, TrkB | [4] |
| BAY 1830839 | 3 | 167 | 636 | IRAK1, IRAK3, TrkB | [4] |
| Emavusertib (CA-4948) | 57 | Not Reported | Not Reported | Not Reported | [7][8] |
| Zimlovisertib | 0.2 | Not Reported | Not Reported | Not Reported | [9] |
| HS-243 | 20 | Not Reported | Not Reported | IRAK-1 (IC50 = 24 nM), TAK1 (IC50 = 500 nM) | [10] |
Note: The selectivity of kinase inhibitors is often assessed against a broad panel of kinases. FLT3 and TrkA are commonly used as benchmarks for monitoring kinase selectivity during the development of IRAK4 inhibitors.[4][5] The KINOMEscan™ assay is a widely used platform for this purpose.[3][4]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the IRAK4 signaling pathway and a general experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for preclinical development. Below is a generalized protocol based on commonly cited methods like the KINOMEscan™ assay.
Objective: To determine the selectivity of a test compound (e.g., this compound) across a broad panel of human kinases.
Methodology: Competition Binding Assay (e.g., KINOMEscan™)
This method quantitatively measures the binding of a test compound to a panel of kinases. The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is then measured.
Materials:
-
Test compound (e.g., this compound)
-
KINOMEscan™ panel of 456 kinases (DiscoverX Corporation)
-
Assay plates with immobilized ligand
-
Detection reagents (e.g., DNA-tagged kinases, qPCR reagents)
Procedure:
-
Compound Preparation: The test compound is prepared at a specified concentration (e.g., 1 µM or in a dose-response curve) in an appropriate solvent like DMSO.[3][4]
-
Assay Reaction: The DNA-tagged kinases are combined with the immobilized ligand and the test compound in the wells of the assay plate. The binding reaction is allowed to proceed to equilibrium.
-
Washing: Unbound kinases are washed away.
-
Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR to measure the amount of DNA tag.
-
Data Analysis: The results are expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates stronger binding of the test compound to the kinase. For dose-response experiments, IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Biochemical IRAK4 Inhibition Assay (Example Protocol)
This type of assay directly measures the enzymatic activity of IRAK4 in the presence of an inhibitor.
Materials:
-
Recombinant human IRAK4 enzyme
-
Peptide or protein substrate for IRAK4
-
Test compound (this compound) at various concentrations
-
Assay buffer
-
Detection system (e.g., ADP-Glo™ Kinase Assay to measure ATP consumption)
Procedure:
-
Reaction Setup: The IRAK4 enzyme, substrate, and varying concentrations of the test compound are pre-incubated in the assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the amount of product formed (or ATP consumed) is measured using a suitable detection system.
-
Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The available data demonstrates that this compound is a highly potent inhibitor of IRAK4.[1] While it exhibits excellent overall selectivity across the kinome, it does show some activity against other IRAK family members and Trk kinases at higher concentrations.[4] This selectivity profile is a key characteristic that distinguishes it from other IRAK4 inhibitors and is a critical factor in its ongoing clinical development for immune-mediated inflammatory diseases.[6][9][11] The rigorous and systematic evaluation of kinase selectivity, using standardized assays, is essential for the independent verification of these properties and for advancing our understanding of the therapeutic potential of targeted kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 8. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 10. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Zabedosertib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zabedosertib (BAY 1834845), a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with relevant alternatives based on published experimental data. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate the replication of findings. Visual diagrams of signaling pathways and experimental workflows are included to clarify complex relationships.
Mechanism of Action: Targeting the Myddosome
This compound is an orally active small molecule that selectively inhibits IRAK4, a critical kinase in the innate immune response.[1][2][3] IRAK4 is a central component of the "Myddosome," a protein complex that forms downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[4][5] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[4][5] This ultimately results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[4][6] By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade.
Comparative In Vitro and In Vivo Efficacy
This compound has been evaluated against another IRAK4 inhibitor, BAY1830839, and the corticosteroid prednisolone in various preclinical and clinical settings.
| Compound | Target | IC50 (nM) | Key In Vitro Findings | Key In Vivo Findings |
| This compound (BAY 1834845) | IRAK4 | 3.55[1] | - Strong inhibition of TNFα secretion in LPS-stimulated rat splenic cells.[6]- ~80-95% reduction in R848-driven IL-1β, TNF-α, IL-6, and IFN-γ release in whole blood challenges.[7] | - Significantly reduced imiquimod-induced skin perfusion and erythema.[7]- ≥80% suppression of serum TNF-α and IL-6 responses to intravenous LPS.[7][8] |
| BAY1830839 | IRAK4 | N/A | - Stronger suppression of ex vivo R848-driven responses compared to this compound.[7]- Slightly higher suppression of LPS-driven responses than this compound.[7] | - Significantly reduced imiquimod-induced erythema.[7][9]- ≥80% suppression of serum TNF-α and IL-6 responses to intravenous LPS.[8][9] |
| Prednisolone | Glucocorticoid Receptor | N/A | N/A | - Significantly reduced imiquimod-induced skin perfusion.[7] |
Clinical Findings in Atopic Dermatitis
A Phase IIa randomized, double-blind, placebo-controlled study (DAMASK, NCT05656911) evaluated the efficacy and safety of this compound in adult patients with moderate-to-severe atopic dermatitis.[10][11]
| Endpoint (Week 12) | This compound (120 mg BID) | Placebo |
| Primary Efficacy Endpoint (Composite) | 32.3% | 37.4% |
| EASI-75 Response | 32.3% | 37.4% |
| vIGA-AD Response | 15.9% | 28.5% |
| Peak Pruritus NRS Response | 16.4% | 25.0% |
| % Change in EASI from Baseline | -44.6% | -55.9% |
| % Change in Peak Pruritus from Baseline | -20.7% | -27.3% |
Data from the DAMASK study (NCT05656911).[10][11]
Despite demonstrating target engagement through the suppression of inflammatory markers in earlier studies, this compound did not show a significant difference from placebo in the primary or secondary efficacy endpoints in patients with moderate-to-severe atopic dermatitis.[10][11] However, the drug was found to be safe and well-tolerated.[10][11]
Experimental Protocols
In Vivo Lipopolysaccharide (LPS) Challenge
This experimental model is used to induce a systemic inflammatory response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 7. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAY-1830839 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study – Cymbiotics Biopharma [cymbiotics.co]
- 11. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Zabedosertib in the Landscape of IRAK4 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain cancers. Zabedosertib (BAY 1834845) is a novel, orally active IRAK4 inhibitor that has undergone clinical investigation. This guide provides a comparative assessment of the therapeutic index of this compound relative to its key competitors in the IRAK4 inhibitor class, supported by available preclinical and clinical data.
Executive Summary
This compound has demonstrated a favorable safety and tolerability profile in early-stage clinical trials, with no dose-limiting toxicities observed in healthy volunteers at single oral doses up to 480 mg and multiple oral doses up to 200 mg twice daily.[1][2][3] However, a Phase 2a study in patients with moderate-to-severe atopic dermatitis did not meet its primary efficacy endpoint, raising questions about its therapeutic window in this indication.[4][5][6] Competitors such as BAY1830839, Zimlovisertib (PF-06650833), and Emavusertib (CA-4948) have shown varying degrees of efficacy in different therapeutic areas, alongside their own distinct safety considerations. This guide aims to provide a data-driven comparison to aid in the evaluation of these emerging therapies.
Quantitative Data Comparison
To facilitate a direct comparison of the therapeutic potential of this compound and its competitors, the following tables summarize key preclinical and clinical data.
Table 1: Preclinical Potency of IRAK4 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay IC50 (µM) |
| This compound (BAY 1834845) | IRAK4 | ~1 (Biochemical) | 2.3 (LPS-induced TNF-α release in THP-1 cells)[7][8] |
| BAY 1830839 | IRAK4 | <10 (Biochemical) | Not explicitly stated |
| Zimlovisertib (PF-06650833) | IRAK4 | Not explicitly stated | Not explicitly stated |
| Emavusertib (CA-4948) | IRAK4 | <50 (Biochemical) | Not explicitly stated[9] |
| DW18134 | IRAK4 | 11.2 (Biochemical) | Not explicitly stated |
Table 2: Clinical Safety and Efficacy of IRAK4 Inhibitors
| Compound | Indication(s) | Phase | Highest Tolerated Dose / Recommended Phase 2 Dose (RP2D) | Key Efficacy Findings | Notable Adverse Events |
| This compound (BAY 1834845) | Atopic Dermatitis, Inflammatory Diseases | II | Single dose up to 480mg and multiple doses up to 200mg BID in healthy volunteers were well tolerated.[1][2][3] 120mg BID in Phase 2a.[4][6] | Did not meet primary efficacy endpoint in Phase 2a for atopic dermatitis.[4][5][6] Suppressed inflammatory markers in a human challenge study.[10] | Generally well-tolerated, no severe or serious treatment-emergent adverse events reported in the atopic dermatitis trial.[5][6] |
| BAY 1830839 | Inflammatory Diseases | I | Daily doses up to 400mg for 10 days.[11] | Dose-dependent suppression of TNF-α release.[11] | Generally well-tolerated in Phase 1. |
| Zimlovisertib (PF-06650833) | Rheumatoid Arthritis | II | 400mg once daily.[12] | Statistically significant improvement in ACR50 response and DAS28-CRP scores versus placebo in patients with rheumatoid arthritis. | Most common adverse events were infections and infestations. One serious adverse event of elevated liver transaminases was reported.[13] |
| Emavusertib (CA-4948) | Hematologic Malignancies (AML, MDS, NHL) | I/II | RP2D determined as 300mg BID.[14][15] | Anti-tumor activity observed in patients with relapsed/refractory AML, MDS, and NHL, particularly those with specific mutations.[14] | Dose-limiting toxicity of rhabdomyolysis observed at higher doses.[14][16][17] Other grade ≥3 treatment-related adverse events reported.[18] |
Signaling Pathway and Experimental Workflow
The therapeutic and toxic effects of IRAK4 inhibitors are rooted in their modulation of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.
Caption: IRAK4 signaling pathway and the point of intervention by this compound and its competitors.
The assessment of IRAK4 inhibitors in clinical trials typically follows a structured workflow to evaluate safety, pharmacokinetics, and efficacy.
Caption: A generalized workflow for the clinical development of IRAK4 inhibitors.
Detailed Methodologies
A comprehensive understanding of the therapeutic index requires a detailed examination of the experimental protocols used to generate the safety and efficacy data.
Preclinical Evaluation of IRAK4 Inhibition
-
Biochemical Assays: The half-maximal inhibitory concentration (IC50) against the isolated IRAK4 enzyme is a primary measure of a compound's potency. These assays typically involve incubating the inhibitor with recombinant IRAK4, a substrate peptide, and ATP. The extent of substrate phosphorylation is then quantified, often using methods like radiometric assays or fluorescence-based detection.
-
Cell-Based Assays: To assess activity in a more physiologically relevant context, cell-based assays are employed. For instance, the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in human monocytic THP-1 cells is a common method.[7][8] In this assay, cells are pre-treated with the IRAK4 inhibitor before stimulation with LPS, and the subsequent TNF-α concentration in the cell supernatant is measured by ELISA.
Clinical Trial Protocols
-
Phase I Studies (e.g., NCT03493269 for this compound): These studies are typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics.[2] They often involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[1][2][3] Key assessments include monitoring for adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters such as Cmax, Tmax, and AUC are determined from plasma concentrations of the drug over time.
-
Phase II Studies (e.g., NCT05656911 for this compound in Atopic Dermatitis): These studies are designed to evaluate the efficacy and further assess the safety of the drug in a specific patient population.[19][20] They are often randomized, double-blind, and placebo-controlled.[4][5][6] For the this compound atopic dermatitis trial, the primary endpoint was the proportion of patients achieving a 75% reduction in the Eczema Area and Severity Index (EASI-75) score from baseline to week 12.[4][6][19] Safety is continuously monitored through the reporting of treatment-emergent adverse events (TEAEs).[5]
-
Dose-Escalation Studies in Oncology (e.g., NCT03328078 for Emavusertib): In oncology trials, a 3+3 dose-escalation design is common to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[21] Patients are enrolled in cohorts and receive escalating doses of the drug. Dose-limiting toxicities (DLTs) are carefully monitored, and the dose is escalated until the MTD is reached.[14][17] Efficacy is assessed through tumor response rates according to established criteria.
Conclusion
References
- 1. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 3. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study – Cymbiotics Biopharma [cymbiotics.co]
- 5. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Zimlovisertib, Ritlecitinib, and Tofacitinib, Alone and in Combination, in Patients With Moderate to Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pfizer.com [pfizer.com]
- 14. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. targetedonc.com [targetedonc.com]
- 18. ashpublications.org [ashpublications.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. P1121: TAKEAIM LYMPHOMA- AN OPEN-LABEL, DOSE ESCALATION AND EXPANSION TRIAL OF EMAVUSERTIB (CA-4948) IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY HEMATOLOGIC MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zabedosertib in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Zabedosertib, a non-hazardous substance, ensuring the protection of both laboratory personnel and the environment.
I. This compound Disposal at a Glance: Key Safety and Logistical Data
While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is mandatory to maintain a safe laboratory environment and comply with regulations.[1] The primary principle for the disposal of this compound is to follow all relevant country, federal, state, and local regulations.[1]
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Disposal Route | Compliance with local, state, and federal regulations | [1] |
| Spill Containment | Absorb with inert material (e.g., diatomite, universal binders) | [1] |
| Surface Decontamination | Scrubbing with alcohol | [1] |
| Solid Waste | Package securely and transfer to a designated dumpster by lab personnel | [2][3] |
| Liquid Waste (Aqueous) | May be permissible for sewer disposal if water-soluble and non-toxic to aquatic life, pending local regulations and institutional approval. | [1][4] |
II. Step-by-Step Disposal Protocols for this compound
The following protocols provide detailed methodologies for the proper disposal of this compound in various forms.
A. Disposal of Unused Solid this compound
-
Confirmation of Non-Hazardous Status: Before proceeding, confirm that your institution's Environmental Health and Safety (EHS) department concurs with the non-hazardous classification of this compound.
-
Secure Packaging: Place the solid this compound in a securely sealed container. To prevent accidental opening, at least two layers of packaging are recommended.[3]
-
Labeling: The innermost container should retain its original label. The outer container must be clearly labeled as "Non-hazardous".[3]
-
Transfer to Designated Waste Area: Laboratory personnel, not custodial staff, are responsible for transporting the packaged, non-hazardous waste directly to the facility's designated dumpster or waste collection area.[2][3][4]
B. Disposal of this compound Solutions (Aqueous and Solvent-Based)
-
Solvent-Based Solutions:
-
Solutions of this compound in organic solvents should be treated as chemical waste.
-
Collect these solutions in a designated, properly labeled waste container.
-
The container must be kept closed except when adding waste.[5]
-
Arrange for pickup and disposal through your institution's hazardous waste management program.[1]
-
-
Aqueous Solutions:
-
Consult your local regulations and institutional EHS guidelines regarding the sewer disposal of non-hazardous, water-soluble chemicals.[1][4]
-
If permitted, ensure the solution is dilute and does not contain other hazardous materials.
-
Flush with a copious amount of water (at least 20 parts water) upon disposal down the sanitary sewer.[1]
-
C. Management of this compound-Contaminated Laboratory Materials
-
Personal Protective Equipment (PPE) and Absorbents:
-
Items such as gloves, paper towels, and absorbent pads used to handle this compound or clean up minor spills should be collected.
-
Place these materials in a designated waste bag.
-
This waste should be disposed of as solid laboratory waste, following the same procedure as for unused solid this compound.
-
-
Glassware:
-
Thoroughly clean and decontaminate any glassware that has come into contact with this compound.[6]
-
A standard laboratory detergent and water wash is typically sufficient.
-
Once cleaned, the glassware can be reused or disposed of as non-contaminated laboratory glass.
-
III. Accidental Spill Protocol
In the event of a this compound spill, the following steps should be taken:
-
Ensure Personnel Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[1] The person cleaning the spill should wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1]
-
Contain the Spill: For liquid spills, absorb the solution using a non-combustible, inert material such as diatomite or universal binders.[1] For solid spills, carefully sweep the material to avoid creating dust.
-
Decontaminate the Area: Wipe down the affected surfaces and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose of Contaminated Materials: Collect all contaminated absorbent materials, PPE, and any other waste.[1] Package and label this waste as "Non-hazardous" and dispose of it according to the procedures for solid this compound waste.[3]
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Essential Safety and Logistics for Handling Zabedosertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Zabedosertib, an experimental drug that functions as a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4).[1] While the Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is imperative to handle this investigational compound with the utmost care, adhering to established laboratory safety standards for chemicals with limited long-term toxicological data.[2]
Personal Protective Equipment (PPE)
Given the investigational nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various handling scenarios.
| Task | Required Personal Protective Equipment |
| Routine Handling (Weighing, Reconstituting) | - Nitrile gloves (double gloving recommended) - Lab coat - Safety glasses with side shields or chemical splash goggles |
| Procedures with High Risk of Aerosolization | - All PPE for routine handling - N95 respirator or a higher level of respiratory protection |
| Spill Cleanup | - Two pairs of chemotherapy-grade gloves - Disposable, fluid-resistant gown - Chemical splash goggles - N95 respirator |
| Waste Disposal | - Nitrile gloves - Lab coat - Safety glasses |
This table is a summary of recommended PPE; always consult your institution's specific safety guidelines.
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
This compound is a solid powder.[3]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage temperatures for stock solutions are -80°C for up to 6 months and -20°C for up to 1 month.[4]
2. Preparation and Use:
-
All handling of powdered this compound should be conducted in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.[2]
-
Before handling, ensure that a safety shower and eye wash station are readily accessible.[2]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.
-
When preparing solutions, add the solvent to the powdered compound slowly to minimize aerosolization. This compound is soluble in DMSO.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent (e.g., DMSO followed by a solvent rinse like ethanol) in a fume hood. The rinsate should be collected and disposed of as chemical waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
1. Isolate the Area:
-
Alert others in the vicinity of the spill.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Refer to the PPE table for spill cleanup.
3. Contain and Clean the Spill:
-
For Powder Spills: Gently cover the spill with absorbent pads. If necessary, slightly dampen the absorbent material with water to prevent the powder from becoming airborne.[5] Carefully scoop the contained powder and absorbent material into a labeled waste container.
-
For Liquid Spills (Solutions): Cover the spill with absorbent pads and work from the outside in to prevent spreading.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
4. Dispose of Cleanup Materials:
-
All materials used for spill cleanup should be placed in a sealed container and disposed of as chemical waste.
This compound Physicochemical and Storage Data
| Property | Value |
| Molecular Formula | C20H21F3N4O4S[2] |
| Molecular Weight | 470.47 g/mol [2] |
| Appearance | Solid[3] |
| Solubility | 10 mM in DMSO[3] |
| Storage of Solid | -20°C for 12 months, 4°C for 6 months[3] |
| Storage of Solution | -80°C for 6 months, -20°C for 6 months[3] |
This compound's Mechanism of Action: IRAK4 Signaling Pathway
This compound is a selective inhibitor of IRAK4, a critical protein kinase in the innate immune response.[1] IRAK4 is a key component of the signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[2][6] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits and activates IRAK4.[2] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[3][6] By inhibiting IRAK4, this compound blocks this inflammatory cascade.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sinobiological.com [sinobiological.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
